Dextromethorphan
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZASYAUGDDCJ-NJAFHUGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
125-69-9 (hydrobromide), 18609-21-7 (hydrochloride), 6700-34-1 (hydrobromide, mono-hydrate) | |
| Record name | Dextromethorphan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022908 | |
| Record name | Dextromethorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25g/100mL, Practically insoluble in water, Freely soluble in chloroform | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to slightly yellow crystalline powder | |
CAS No. |
125-71-3 | |
| Record name | Dextromethorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextromethorphan [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromethorphan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dextromethorphan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7355X3ROTS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
122-124, 109-111 °C | |
| Record name | Dextromethorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00514 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextromethorphan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3056 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Dextromethorphan's Mechanism of Action in Neuronal Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dextromethorphan (DXM), a widely used antitussive agent, has garnered significant attention for its neuroprotective and neuromodulatory properties. Its complex pharmacological profile, extending beyond its cough-suppressing effects, makes it a molecule of interest for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in neuronal cultures. We delve into its primary targets, downstream signaling cascades, and its impact on inflammatory processes, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanisms of Action
This compound exerts its effects in neuronal cultures through a multi-target approach, primarily involving:
-
N-methyl-D-aspartate (NMDA) Receptor Antagonism: DXM acts as a low-affinity, uncompetitive antagonist at the NMDA receptor.[1][2][3][4] This action is considered a cornerstone of its neuroprotective effects, as it mitigates the excitotoxicity induced by excessive glutamate (B1630785), a key player in neuronal damage in various pathological conditions.[5][6]
-
Sigma-1 (σ1) Receptor Agonism: DXM is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7][8] Activation of sigma-1 receptors is linked to the modulation of calcium signaling, reduction of endoplasmic reticulum stress, and enhancement of neuronal survival.[9]
-
Voltage-Gated Calcium Channel (VGCC) Blockade: DXM inhibits voltage-gated calcium channels, further contributing to the reduction of calcium influx and downstream excitotoxic pathways.[6][10]
-
Anti-inflammatory and Antioxidant Effects: A significant aspect of DXM's neuroprotective profile stems from its ability to suppress microglial activation and the subsequent release of pro-inflammatory and neurotoxic factors.[11][12] This is partly achieved through the inhibition of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).
Quantitative Data: Receptor Binding and Functional Inhibition
The following tables summarize the quantitative data on this compound's interaction with its key molecular targets and its functional inhibitory effects in neuronal and microglial cultures.
| Target | Parameter | Value | Cell/Tissue Type | Reference |
| NMDA Receptor | IC50 (NMDA-induced current block) | 0.55 µM | Cultured Rat Cortical Neurons | [10] |
| IC50 (NMDA-evoked Ca2+ rise) | 4 µM | Cultured Rat Hippocampal Pyramidal Neurons | [13] | |
| Sigma-1 Receptor | Ki | 142 - 652 nM | - | |
| Voltage-Gated Calcium Channels | IC50 (L- and N-type) | 52 - 71 µM | Cultured Rat Cortical Neurons and PC12 Cells | [10] |
| IC50 (K+-evoked 45Ca2+ uptake) | 48 µM | Brain Synaptosomes | ||
| Voltage-Gated Sodium Channels | IC50 | ~80 µM | Cultured Rat Cortical Neurons | [10] |
| Human Kv1.3 K+ Channel | IC50 (steady-state current) | 12.8 ± 1.6 µM | Xenopus laevis oocytes | [14] |
| Inflammatory Mediator | Parameter | Concentration of DXM | Effect | Cell Type | Reference |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition | 1 - 10 µM | Significant reduction of LPS-induced production | Rat Mesencephalic Neuron-Glia Cultures | [12] |
| Nitric Oxide (NO) | Inhibition | 1 - 10 µM | Significant reduction of LPS-induced production | Rat Mesencephalic Neuron-Glia Cultures | [12] |
| Superoxide (O2•−) | Inhibition | 1 - 10 µM | Significant reduction of LPS-induced production | Rat Mesencephalic Neuron-Glia Cultures | [12] |
Signaling Pathways Modulated by this compound
This compound's interaction with its primary targets triggers a cascade of downstream signaling events that ultimately mediate its neuroprotective and neuromodulatory effects.
NMDA Receptor-Mediated Signaling
As an NMDA receptor antagonist, this compound primarily dampens the excitotoxic cascade initiated by excessive glutamate. This involves the reduction of intracellular calcium overload, which in turn affects various downstream pathways. One key pathway inhibited by NMDA receptor antagonism is the extracellular signal-regulated kinase (ERK) pathway .[15] By blocking the NMDA receptor, DXM can prevent the overactivation of ERK, a kinase involved in both synaptic plasticity and apoptosis. This modulation of the ERK pathway can also influence the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB) , which plays a crucial role in neuronal survival and gene expression.[16]
Sigma-1 Receptor-Mediated Signaling
The agonistic action of this compound on sigma-1 receptors contributes significantly to its neuroprotective effects. Sigma-1 receptors are involved in maintaining cellular homeostasis, particularly under stress conditions. Upon activation by DXM, sigma-1 receptors can translocate and interact with various proteins to modulate signaling pathways. One important downstream effector is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway , which is a central regulator of cell growth, proliferation, and survival. While the direct link is still under investigation, sigma-1 receptor activation is thought to influence mTOR activity, thereby promoting cell survival.[17] Furthermore, sigma-1 receptor agonism has been shown to potentiate NMDA receptor-mediated responses under certain conditions, suggesting a complex interplay between these two systems.[9]
Anti-inflammatory Signaling in Microglia
This compound's anti-inflammatory effects are primarily mediated through the inhibition of microglial activation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), microglia activate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway , leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). DXM has been shown to suppress the activation of NF-κB.[18] This inhibitory effect is partly due to the downregulation of NADPH oxidase activity, which reduces the production of reactive oxygen species that can act as signaling molecules to promote inflammation.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound in neuronal cultures.
Patch-Clamp Electrophysiology for NMDA Receptor Currents
-
Objective: To measure the effect of this compound on NMDA receptor-mediated ion currents.
-
Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.
-
Recording Configuration: Whole-cell patch-clamp configuration is established using a glass micropipette.
-
Solutions:
-
External Solution: Contains physiological concentrations of ions, including Mg²⁺ to block NMDA receptors at resting membrane potential. NMDA and glycine (B1666218) are applied to activate the receptors.
-
Internal Solution: Fills the recording pipette and mimics the intracellular ionic composition.
-
-
Procedure:
-
A neuron is identified and a high-resistance seal is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
NMDA and glycine are applied to the cell to evoke an inward current.
-
This compound is co-applied with the agonists at various concentrations to determine its inhibitory effect on the NMDA current.
-
Data is acquired and analyzed to determine the IC50 of this compound.
-
Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration in response to neuronal stimulation and this compound treatment.
-
Cell Culture: Neurons are cultured on glass-bottom dishes.
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Procedure:
-
Cells are incubated with the calcium indicator dye, which is then cleaved to its active form intracellularly.
-
The dish is placed on the stage of a fluorescence microscope equipped with a ratiometric imaging system.
-
A baseline fluorescence is recorded.
-
Neurons are stimulated (e.g., with glutamate or high potassium) to induce calcium influx.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is recorded over time.
-
This compound is applied before or during stimulation to assess its effect on the calcium response.
-
Sigma-1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
-
Preparation: Membranes are prepared from brain tissue or cells expressing sigma-1 receptors.
-
Radioligand: A radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) is used.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the sigma-1 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma-1 ligand.
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is measured using a scintillation counter.
-
The data is analyzed to calculate the IC50 of this compound, from which the Ki is derived.
-
Microglial Activation Assay
-
Objective: To assess the effect of this compound on the production of inflammatory mediators by activated microglia.
-
Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are used.
-
Activation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS).
-
Treatment: this compound is added to the cultures before or concurrently with LPS.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured in the culture supernatant using the Griess reagent.
-
Cytokines (e.g., TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Reactive Oxygen Species (ROS): Detected using fluorescent probes like dihydroethidium (B1670597) (DHE).
-
-
Procedure:
-
Microglia are plated in multi-well plates.
-
Cells are pre-treated with various concentrations of this compound.
-
LPS is added to the wells to induce an inflammatory response.
-
After a specific incubation period, the culture supernatant is collected for NO and cytokine analysis.
-
Cells can be lysed for protein analysis (e.g., Western blot for iNOS) or stained for ROS detection.
-
Conclusion
The mechanism of action of this compound in neuronal cultures is multifaceted, involving the modulation of several key targets and signaling pathways. Its ability to act as an NMDA receptor antagonist, a sigma-1 receptor agonist, a voltage-gated calcium channel blocker, and a potent anti-inflammatory agent underscores its potential as a therapeutic agent for a range of neurological disorders characterized by excitotoxicity and neuroinflammation. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental approaches, to aid researchers and drug development professionals in further exploring the therapeutic potential of this intriguing molecule.
References
- 1. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.arikesi.or.id [journal.arikesi.or.id]
- 4. The N-methyl-D-aspartate receptor antagonist this compound selectively reduces temporal summation of second pain in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextrorphan and this compound attenuate hypoxic injury in neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]
- 8. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]
- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new look at auranofin, this compound and rosiglitazone for reduction of glia-mediated inflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on human K(v)1.3 channel activity: involvement of C-type inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound alters gene expression in rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "EFFECTS OF SIGMA-1 RECEPTOR AGONISTS ON COMPULSIVE BEHAVIOR AND NEUROP" by Shelby F. Roesner [commons.nmu.edu]
- 18. This compound attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextromethorphan's Engagement with the Sigma-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DM), a widely utilized antitussive, has garnered significant attention for its complex pharmacology, extending beyond its traditional role. A key aspect of its multifaceted mechanism of action is its activity as a sigma-1 receptor (S1R) agonist.[1][2][3] The S1R is an intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, implicated in a variety of cellular processes including signal transduction, cellular stress responses, and neuronal plasticity.[4][5] This technical guide provides an in-depth exploration of the agonist properties of this compound at the sigma-1 receptor, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Quantitative Data: Binding Affinity of this compound for the Sigma-1 Receptor
The affinity of this compound for the sigma-1 receptor has been characterized in numerous studies, primarily through radioligand binding assays. The binding affinity is typically reported as the inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |
| Ki | 142 - 652 | Not Specified | Not Specified | [1][2] |
| Ki | ~57 | Guinea Pig Brain | [3H]this compound | [6] |
| Ki | 2246 | Rat | [3H]TCP | [7] |
One study investigated the effect of a fixed concentration of this compound (400 nM) on the binding of the selective S1R radioligand --INVALID-LINK---pentazocine. The results indicated a significant decrease in both the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand, suggesting a complex interaction that may involve both competitive and non-competitive components.[3][8][9][10]
| Condition | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| --INVALID-LINK---pentazocine alone | 11.8 ± 1.3 | 1023 ± 88 | [8][10] |
| --INVALID-LINK---pentazocine + 400 nM this compound | 6.7 ± 0.5 | 648 ± 54 | [8][10] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a standard method for determining the binding affinity of a compound, such as this compound, for the sigma-1 receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.
Materials:
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific Binding Control: Haloperidol (B65202) or unlabeled (+)-pentazocine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---pentazocine, and assay buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Competition Binding: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: BiP Dissociation Assay
This assay assesses the agonist or antagonist properties of a compound by measuring its effect on the interaction between the sigma-1 receptor and the Binding immunoglobulin Protein (BiP), an ER chaperone. Agonists typically promote the dissociation of the S1R-BiP complex.[4][5][11][12][13]
Materials:
-
Cell Line: A cell line endogenously or exogenously expressing both sigma-1 receptor and BiP.
-
Test Compound: this compound.
-
S1R Agonist (Positive Control): PRE-084 or (+)-pentazocine.
-
S1R Antagonist (Negative Control): Haloperidol or NE-100.
-
Lysis Buffer.
-
Antibodies: Anti-S1R antibody for immunoprecipitation and anti-BiP antibody for detection.
-
Protein A/G beads.
-
Western Blotting reagents and equipment.
Procedure:
-
Cell Treatment: Treat the cells with this compound, a known S1R agonist, a known S1R antagonist, or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer to solubilize the proteins while preserving protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-S1R antibody to form an antibody-S1R complex. Add protein A/G beads to pull down the complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-BiP antibody to detect the amount of BiP that was co-immunoprecipitated with the S1R.
-
Analysis: Quantify the band intensity for BiP. A decrease in the amount of co-immunoprecipitated BiP in the presence of this compound, similar to the effect of the known agonist, indicates that this compound is acting as a sigma-1 receptor agonist.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
This compound, as a sigma-1 receptor agonist, initiates a signaling cascade that modulates various cellular functions. The S1R resides at the mitochondria-associated ER membrane (MAM), where it interacts with the chaperone protein BiP in its inactive state. Upon agonist binding, the S1R dissociates from BiP, allowing it to interact with other proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). This interaction stabilizes the IP3R and potentiates calcium (Ca2+) flux from the ER into the mitochondria, which is crucial for maintaining cellular energy homeostasis and promoting cell survival.[1][4][5]
Experimental Workflow for Characterizing a Sigma-1 Receptor Ligand
The characterization of a novel compound's interaction with the sigma-1 receptor typically follows a multi-step process, starting with binding assays to determine affinity and progressing to functional assays to elucidate its agonist or antagonist properties.
Conclusion
This compound's agonism at the sigma-1 receptor is a critical component of its pharmacological profile, contributing to its neuroprotective and potential antidepressant effects.[3][8][9][10][14] This guide provides a foundational understanding for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and procedural frameworks. Further investigation into the nuanced interactions and downstream consequences of this compound's engagement with the sigma-1 receptor will continue to be a valuable area of research, potentially unlocking new therapeutic applications for this well-established compound.
References
- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Involvement of sigma-1 receptors in the antidepressant-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound site ligands and allosteric modifiers on the binding of (+)-[3H]3-(-3-hydroxyphenyl)-N-(1-propyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Neuroprotective Effects of Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DXM), a widely recognized antitussive agent, has garnered significant scientific interest for its potential neuroprotective properties.[1][2][3][4][5] Extensive in vitro research has demonstrated its ability to mitigate neuronal damage in various models of neurological injury and disease. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of DXM, focusing on its core mechanisms of action, detailed experimental protocols for assessing its efficacy, and quantitative data from key studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
The neuroprotective effects of this compound are multifaceted, primarily attributed to its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a sigma-1 receptor agonist, and its anti-inflammatory and antioxidant properties.[1][2][3][6] This guide will delve into the experimental evidence supporting these mechanisms and provide practical protocols for their investigation.
Core Mechanisms of this compound's Neuroprotective Action
This compound's ability to protect neurons from various insults stems from its interaction with multiple cellular targets. The following sections summarize the key mechanisms substantiated by in vitro evidence.
NMDA Receptor Antagonism and Mitigation of Excitotoxicity
Glutamate-mediated excitotoxicity, primarily triggered by the overactivation of NMDA receptors, is a central mechanism of neuronal injury in many neurological conditions.[1][7][8][9][10] this compound acts as a non-competitive antagonist at the NMDA receptor, thereby attenuating the excessive influx of calcium ions that leads to a cascade of neurotoxic events.[1][7][8][9][10][11]
Sigma-1 Receptor Agonism and Cellular Homeostasis
This compound is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[12][13][14] Activation of the sigma-1 receptor by this compound has been shown to modulate calcium homeostasis, reduce oxidative stress, and promote cell survival signaling pathways, contributing significantly to its neuroprotective profile.[12][13]
Anti-inflammatory Effects in Microglia
Neuroinflammation, often mediated by the activation of microglial cells, plays a crucial role in the pathogenesis of neurodegenerative diseases. This compound has been demonstrated to suppress the activation of microglia, thereby inhibiting the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[15] This anti-inflammatory action is a key component of its neuroprotective capacity.
Reduction of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common pathway of neuronal damage. In vitro studies have shown that this compound can attenuate the production of ROS in neuronal cells, thus protecting them from oxidative damage.
Quantitative Data on this compound's In Vitro Activity
The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency and efficacy of this compound at its principal molecular targets and in functional assays.
Table 1: Receptor Binding Affinities and Antagonist/Agonist Potency of this compound
| Target | Parameter | Value | Species/Tissue | Reference |
| NMDA Receptor | Ki | 0.5 - 2 µM | Rat | [13] |
| NMDA Receptor | IC50 (NMDA-induced current) | 0.55 µM | Cultured Cortical Neurons | [11] |
| Sigma-1 Receptor | Ki | 142 - 652 nM | [13] | |
| L-type Ca2+ Channels | IC50 | 52 - 71 µM | Cultured Cortical Neurons/PC12 Cells | [11] |
| N-type Ca2+ Channels | IC50 | 52 - 71 µM | Cultured Cortical Neurons/PC12 Cells | [11] |
| Voltage-activated Na+ Channels | IC50 | ~80 µM | Cultured Cortical Neurons | [11] |
Table 2: In Vitro Neuroprotective Efficacy of this compound in Different Models
| Experimental Model | Cell Type | Endpoint Measured | Effective Concentration | Key Findings | Reference |
| Glutamate-induced excitotoxicity | Murine neocortical cell cultures | Attenuation of neurotoxicity | 10 - 100 µM | This compound and its metabolite dextrorphan (B195859) protect against glutamate-induced neuronal damage. | [8] |
| LPS-stimulated inflammation | BV-2 microglial cells | Inhibition of TNF-α, NO, IL-1β, IL-6 release | 10 µM | This compound significantly reduces the production of pro-inflammatory mediators. | [15] |
| MPTP-induced toxicity | Mesencephalic neuron-glia cultures | Reduction of superoxide (B77818) and intracellular ROS | Not specified | This compound significantly reduces the production of extracellular superoxide free radicals and intracellular reactive oxygen species. | [16] |
| Glutamate-induced excitotoxicity | Cultured rat cortical neurons | Attenuation of neuronal injury | Micromolar concentrations | This compound analogs markedly attenuate glutamate-induced injury. | [7] |
| NMDA-induced excitotoxicity | Developing mouse brain | Reduction in lesion size | 5 µg/g | This compound protects against NMDA receptor-mediated excitotoxic brain damage. | [17] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the neuroprotective effects of this compound.
Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines the procedure for inducing glutamate (B1630785) excitotoxicity in primary neuronal cultures and assessing the protective effects of this compound using the Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound hydrobromide
-
L-Glutamic acid
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 105 cells/well.
-
Culture the neurons in supplemented Neurobasal medium at 37°C in a 5% CO2 incubator for 7-10 days to allow for maturation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Glutamate Insult:
-
Prepare a stock solution of L-Glutamic acid in sterile water.
-
Add glutamate to the wells to a final concentration of 50-100 µM. Do not add glutamate to the negative control wells.
-
Incubate for 24 hours at 37°C.
-
-
LDH Assay:
-
Carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's protocol.[6][18][19][20][21] This typically involves incubating the supernatant with the LDH assay reagent for a specified time and then stopping the reaction.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each condition relative to the positive control (glutamate alone) and the negative control (untreated cells).
-
Plot the percentage of neuroprotection versus the concentration of this compound.
-
Workflow for Glutamate-Induced Excitotoxicity Assay
Caption: Workflow for assessing this compound's neuroprotection against glutamate excitotoxicity.
Evaluation of Anti-inflammatory Effects in LPS-Stimulated BV-2 Microglia
This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α and nitric oxide in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound hydrobromide
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide measurement
-
ELISA kit for mouse TNF-α
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Seed BV-2 cells in 96-well plates at a density of 5 x 104 cells/well.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate for 24 hours at 37°C.
-
-
Measurement of Nitric Oxide:
-
Collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared to quantify the amount of nitrite.
-
-
Measurement of TNF-α:
-
Collect the remaining culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the concentration of nitric oxide and TNF-α in each sample.
-
Determine the percentage of inhibition of nitric oxide and TNF-α production by this compound compared to the LPS-only control.
-
Workflow for Anti-inflammatory Assay in BV-2 Microglia
Caption: Workflow for assessing this compound's anti-inflammatory effects in microglia.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure changes in intracellular ROS levels in neuronal cells following an oxidative insult and treatment with this compound.[22][23][24][25][26]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Culture medium
-
This compound hydrobromide
-
An agent to induce oxidative stress (e.g., H2O2 or rotenone)
-
DCFH-DA probe
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed neuronal cells in a black, clear-bottom 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound for 1-24 hours.
-
-
Induction of Oxidative Stress:
-
Add the oxidative stress-inducing agent (e.g., 100 µM H2O2) to the wells for a specified duration (e.g., 1-4 hours).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
-
Fluorescence Measurement:
-
Add fresh PBS or phenol (B47542) red-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of control cells.
-
Calculate the percentage reduction in ROS production by this compound.
-
Signaling Pathways of this compound's Neuroprotection
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the neuroprotective effects of this compound.
NMDA Receptor Antagonism Pathway
Caption: this compound blocks NMDA receptor-mediated excitotoxicity.
Sigma-1 Receptor Agonism Pathway
Caption: this compound promotes neuroprotection via sigma-1 receptor activation.
Anti-inflammatory Pathway in Microglia
Caption: this compound inhibits microglial activation and neuroinflammation.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of this compound through multiple, complementary mechanisms of action. Its ability to counteract excitotoxicity, modulate neuroinflammation, and reduce oxidative stress highlights its promise as a therapeutic agent for a range of neurological disorders. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore and validate the neuroprotective effects of this compound and its analogs in various in vitro models. Future research should continue to elucidate the intricate signaling pathways involved and optimize experimental conditions to translate these promising in vitro findings into effective clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Potential Neuroprotective Agent With Unique Mechanisms of Action | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of the neuroprotective effect of this compound in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextrorphan and this compound attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The N-methyl-D-aspartate receptor antagonist this compound selectively reduces temporal summation of second pain in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determining the neuroprotective effects of this compound in lipopolysaccharide‑stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound is protective against sensitized N-methyl-D-aspartate receptor-mediated excitotoxic brain damage in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials [repository.tno.nl]
- 25. pure.hw.ac.uk [pure.hw.ac.uk]
- 26. bioquochem.com [bioquochem.com]
Dextromethorphan: An In-depth Technical Guide on its Uncompetitive NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextromethorphan (DXM), a widely available antitussive, and its principal active metabolite, dextrorphan (B195859) (DXO), exhibit a significant and complex interaction with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of this compound's mechanism of action as an uncompetitive NMDA receptor antagonist. It details the binding kinetics, functional effects, and the downstream signaling consequences of this interaction. The document includes a compilation of quantitative data from various studies, detailed experimental protocols for assessing NMDA receptor antagonism, and visual representations of the underlying molecular and experimental frameworks. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a variety of neurological and psychiatric disorders.[1] this compound, and more potently its O-demethylated metabolite dextrorphan, act as uncompetitive antagonists at the NMDA receptor.[2][3] This mechanism involves the blockade of the open ion channel, thereby preventing the influx of Ca2+ and Na+ ions.[4][5] This mode of antagonism is distinct from competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) binding sites.[5] Understanding the nuances of this compound's interaction with the NMDA receptor is critical for its therapeutic application in conditions beyond cough suppression, including emerging uses in neuropsychiatric disorders.[6][7]
Mechanism of Action: Uncompetitive Antagonism
Uncompetitive NMDA receptor antagonists bind to a site within the ion channel pore that only becomes accessible when the receptor is in its open state, meaning it has been activated by the binding of both glutamate and a co-agonist like glycine or D-serine.[5][8] this compound and dextrorphan bind to the PCP/MK-801 site within the channel pore.[3] This open-channel blockade is voltage-dependent and results in a reduction of the channel's mean open time and frequency of openings, without affecting the single-channel conductance.[4]
Signaling Pathway
The binding of glutamate and a co-agonist to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+. This calcium influx activates a cascade of downstream signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK pathway, ultimately leading to changes in gene expression and synaptic plasticity. This compound, by blocking the channel, prevents this calcium influx and the subsequent activation of these signaling cascades.
Quantitative Data
The following tables summarize the binding affinities and inhibitory concentrations of this compound and its metabolite dextrorphan at the NMDA receptor, as determined by various experimental methods.
Table 1: Radioligand Binding Affinities
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| This compound | [3H]TCP | Rat brain homogenates | 1,700 - 6,000 | [9][10] |
| Dextrorphan | [3H]TCP | Rat brain homogenates | 460 | [9] |
| Dextrorphan | [3H]DX | Rat brain membrane homogenates | 56 | [2] |
| MK-801 | [3H]MK-801 | Wild-type NR1-1a/NR2A receptors | - | [2] |
Ki represents the inhibitor binding affinity.
Table 2: Functional Inhibition (IC50 Values)
| Compound | Assay | Preparation | IC50 (µM) | Reference |
| This compound | NMDA-evoked Ca2+ rise | Cultured rat hippocampal neurons | 4 | [4] |
| This compound | NMDA-induced currents | Cultured cortical neurons | 0.55 | [11] |
| This compound | NMDA-induced convulsions | Rats (i.c.v. administration) | - | [9] |
| Dextrorphan | NMDA-induced convulsions | Rats (i.c.v. administration) | - | [9] |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized method for determining the binding affinity of this compound to the NMDA receptor using a radiolabeled ligand such as [3H]MK-801 or [3H]TCP.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of this compound for the NMDA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand ([3H]MK-801 or [3H]TCP)
-
Unlabeled this compound (for competition assays)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of radioligand and varying concentrations of unlabeled this compound in a final volume of assay buffer.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of NMDA receptor-mediated currents in cultured neurons and their inhibition by this compound.
Objective: To characterize the functional effects of this compound on NMDA receptor ion channel activity.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (containing NMDA and glycine, low Mg2+)
-
Internal solution (for the patch pipette)
-
This compound solutions of varying concentrations
Procedure:
-
Cell Preparation: Plate and culture neurons on coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass and fire-polish the tips to a resistance of 3-5 MΩ.
-
Seal Formation: Approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Current Recording: Clamp the cell at a negative holding potential (e.g., -60 mV) and perfuse with the external solution containing NMDA and glycine to evoke an inward current.
-
Drug Application: After establishing a stable baseline current, co-apply this compound at various concentrations with the agonists.
-
Data Acquisition: Record the inhibition of the NMDA-evoked current at each this compound concentration.
-
Data Analysis: Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.
Conclusion
This compound and its active metabolite dextrorphan are well-characterized uncompetitive antagonists of the NMDA receptor. Their mechanism of action, involving open-channel blockade, distinguishes them from other classes of NMDA receptor antagonists and contributes to their unique pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and related compounds for therapeutic applications in a range of neurological and psychiatric disorders. The provided visualizations aim to clarify the complex signaling pathways and experimental procedures involved in this area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. This compound/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. N-Substituted-3-alkoxy-derivatives of this compound are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antitussive Properties of Dextromethorphan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextromethorphan (DXM) is a widely utilized over-the-counter antitussive agent. Its efficacy in cough suppression stems from a complex pharmacological profile, primarily involving the central nervous system. This technical guide provides a comprehensive overview of the antitussive properties of this compound, detailing its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate its efficacy. Quantitative data from preclinical and clinical studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the science underpinning its therapeutic use.
Introduction
Cough is a critical physiological defense mechanism that facilitates the clearing of airways. However, persistent and non-productive coughing can be debilitating and is a common symptom for which patients seek medical relief. This compound, a synthetically produced d-isomer of the opioid agonist levorphanol, has been a mainstay in cough management for decades. Unlike its l-isomer, this compound has no significant analgesic or addictive properties at therapeutic doses. Its antitussive action is not mediated by opioid receptors but through a distinct set of interactions with various central nervous system targets. This guide delves into the core scientific principles of this compound's antitussive activity, providing a technical resource for researchers and professionals in drug development.
Mechanism of Action
This compound's cough-suppressing effect is primarily attributed to its action on the cough center in the medulla oblongata. This is achieved through a combination of activities at several key receptors and transporters.
-
NMDA Receptor Antagonism: this compound and its primary active metabolite, dextrorphan (B195859), are uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, they modulate glutamatergic neurotransmission, which is implicated in the cough reflex pathway.[1]
-
Sigma-1 Receptor Agonism: this compound is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein. This interaction is believed to contribute to its antitussive effects, although the precise downstream signaling is still under investigation.[2]
-
Serotonin-Norepinephrine Reuptake Inhibition: this compound acts as a nonselective inhibitor of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake. This modulation of monoaminergic systems may also play a role in its central antitussive activity.[3]
Signaling Pathway of this compound's Antitussive Action
Caption: this compound's multi-target mechanism of action.
Pharmacokinetics and Pharmacodynamics
The clinical effects of this compound are significantly influenced by its pharmacokinetic profile, particularly its metabolism.
Absorption, Distribution, Metabolism, and Excretion
This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 2-3 hours.[4] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, dextrorphan.[5] Genetic polymorphisms in the CYP2D6 gene lead to different metabolizer phenotypes:
-
Extensive Metabolizers (EMs): The majority of the population, who efficiently metabolize this compound to dextrorphan.
-
Poor Metabolizers (PMs): A subset of the population with deficient CYP2D6 activity, leading to higher plasma concentrations and a longer half-life of this compound.[6]
Dextrorphan and other metabolites are further conjugated and primarily excreted in the urine.
Pharmacokinetic Parameters of this compound and Dextrorphan
| Parameter | This compound (Extensive Metabolizers) | This compound (Poor Metabolizers) | Dextrorphan (Extensive Metabolizers) | Dextrorphan (Poor Metabolizers) | Reference |
| Cmax | Undetectable to low ng/mL | ~154-384 ng/mL | ~1.5 nmol/mL | ~0.03 nmol/mL | [7] |
| Tmax | ~2.5 hours | ~4-8 hours | ~2 hours | ~4-10 hours | [4][7] |
| t1/2 | ~2-4 hours | ~29.5 hours | ~2.25 hours | ~12.11 hours (with quinidine) | [7] |
| AUC (0-24h) | Low | 6.9-fold higher than EMs | High | 17.4-fold lower than EMs | [6] |
Receptor and Transporter Binding Affinities
| Target | Ligand | Binding Affinity (Ki/IC50) | Assay Type | Reference |
| NMDA Receptor | This compound | IC50: 0.55 µM | Whole-cell patch clamp | [1] |
| This compound | IC50: 4 µM | Calcium flux assay | [8] | |
| Sigma-1 Receptor | This compound | Ki: 142 - 652 nM | Radioligand binding | [9] |
| Serotonin Transporter (SERT) | This compound | IC50: 10,450 nM | Fluorescence assay | [10] |
| Norepinephrine Transporter (NET) | This compound | Ki: 6,000 - 14,000 nM | Radioligand binding | [11] |
Experimental Protocols
The evaluation of this compound's antitussive properties relies on a combination of in vitro, in vivo, and clinical study designs.
In Vitro Assays
This assay determines the binding affinity of this compound for the sigma-1 receptor.
-
Principle: Competitive radioligand binding assay.
-
Materials: Guinea pig liver membranes (rich in sigma-1 receptors), [3H]-(+)-pentazocine (radioligand), unlabeled this compound, filtration apparatus, scintillation counter.
-
Procedure:
-
Incubate liver membranes with a fixed concentration of [3H]-(+)-pentazocine and varying concentrations of unlabeled this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value, which is then converted to the Ki (inhibitory constant) using the Cheng-Prusoff equation.[12]
-
This functional assay measures the ability of this compound to inhibit NMDA receptor-mediated calcium influx.
-
Principle: Measurement of intracellular calcium concentration using a fluorescent indicator.
-
Materials: Cultured neurons or cell lines expressing NMDA receptors (e.g., HEK293), Fura-2 AM (calcium indicator), NMDA, glycine (B1666218), and this compound.
-
Procedure:
-
Load cells with Fura-2 AM.
-
Stimulate the cells with NMDA and glycine to induce calcium influx through NMDA receptors.
-
Measure the fluorescence intensity to determine intracellular calcium levels.
-
Pre-incubate cells with varying concentrations of this compound before stimulation to assess its inhibitory effect.
-
Determine the IC50 value from the concentration-response curve.[8]
-
This assay evaluates the in vitro metabolism of this compound by the CYP2D6 enzyme.
-
Principle: Incubation of this compound with human liver microsomes and quantification of the formation of its metabolite, dextrorphan.
-
Materials: Human liver microsomes (from extensive and poor metabolizers), this compound, NADPH regenerating system, HPLC system.
-
Procedure:
-
Incubate this compound with human liver microsomes in the presence of an NADPH regenerating system to initiate the metabolic reaction.
-
Stop the reaction at various time points.
-
Extract this compound and dextrorphan from the reaction mixture.
-
Quantify the concentrations of both compounds using a validated HPLC method.
-
In Vivo Animal Models
This is a widely used preclinical model to assess the efficacy of antitussive agents.
-
Principle: Inhalation of a citric acid aerosol induces a cough reflex in conscious guinea pigs. The number of coughs is counted to evaluate the effect of a test compound.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
-
Procedure:
-
Administer this compound or vehicle control to the animals (e.g., intraperitoneally or orally).
-
After a pre-treatment period (e.g., 30-60 minutes), place the guinea pig in a whole-body plethysmograph chamber.
-
Expose the animal to an aerosol of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 3-5 minutes).
-
Record the number of coughs during and after the exposure period. Coughs are identified by their characteristic sound and associated pressure changes.
-
Compare the number of coughs in the this compound-treated group to the control group to determine the percentage of cough inhibition.
-
Experimental Workflow for the Citric Acid-Induced Cough Model
Caption: Workflow of the citric acid-induced cough model.
Clinical Trials
Clinical trials investigating the antitussive efficacy of this compound are typically double-blind, randomized, placebo-controlled studies.
-
Inclusion Criteria: Healthy adult volunteers or pediatric patients with acute cough due to upper respiratory tract infection. Onset of symptoms is usually within a specified timeframe (e.g., 3 days).[14][15]
-
Exclusion Criteria: History of chronic respiratory diseases (e.g., asthma, COPD), current use of other cough or cold medications, and known hypersensitivity to this compound.[14]
Both objective and subjective measures are used to assess cough.
-
Objective Measures:
-
Subjective Measures:
Clinical Trial Workflow
Caption: Generalized workflow of a clinical trial for an antitussive drug.
Clinical Efficacy
Clinical studies have demonstrated that this compound is effective in reducing cough frequency and severity, although the magnitude of the effect can be modest and a significant placebo response is often observed.[21]
Summary of Clinical Efficacy Data
| Study Population | Dosage | Outcome Measure | Result | Reference |
| Adults with smoking-related cough | 22 mg single dose | Citric acid cough challenge | Significant increase in the concentration of citric acid needed to elicit a cough compared to placebo. | [21] |
| Adults with acute upper respiratory tract infection | 30 mg single dose | Cough frequency and severity | No significant difference compared to placebo in reducing cough frequency, though a small significant difference in cough sound pressure level was noted. | [22] |
| Children (6-11 years) with acute cough | Multiple doses | 24-hour cough count | 21% reduction in total coughs over 24 hours compared to placebo. | [23] |
Conclusion
This compound remains a valuable therapeutic option for the symptomatic relief of cough. Its complex mechanism of action, involving NMDA receptor antagonism, sigma-1 receptor agonism, and serotonin-norepinephrine reuptake inhibition, provides multiple avenues for its central antitussive effects. The pharmacokinetic variability due to CYP2D6 polymorphism is a critical consideration in both clinical practice and drug development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antitussive agents. Future research should focus on further elucidating the downstream signaling pathways of the sigma-1 receptor and on developing more objective and sensitive measures of cough in clinical trials to better differentiate treatment effects from the placebo response.
References
- 1. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of sigma-1 receptors in the antidepressant-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. ricardinis.pt [ricardinis.pt]
- 5. Metabolism of this compound in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic differences in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Cough Studies by Vitalograph | Clinical Trials [vitalograph.com]
- 17. stradoslabs.com [stradoslabs.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Patient-reported assessments of chronic cough in clinical trials: accessory or primary endpoints? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of antitussive efficacy of this compound in smoking related cough: objective vs. subjective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. NMDA receptor challenge with this compound - subjective response, neuroendocrinological findings and possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextromethorphan's Role in Modulating Neuroinflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Neuroinflammation, characterized by the activation of glial cells and the subsequent release of inflammatory mediators, is a critical pathogenic component of numerous neurodegenerative diseases. Dextromethorphan (DXM), a widely accessible antitussive agent, has demonstrated significant neuroprotective properties that extend beyond its traditional use. Mounting preclinical evidence reveals its capacity to modulate neuroinflammatory processes, primarily through the inhibition of microglial activation. This document provides a detailed examination of the mechanisms, signaling pathways, and experimental evidence supporting DXM's role as a neuroinflammatory modulator. It summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological interactions to serve as a comprehensive resource for researchers in the field.
Core Mechanisms of Action in Neuroinflammation
This compound exerts its neuroprotective and anti-inflammatory effects through a multi-target mechanism. While it is known as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist, its role in neuroinflammation is primarily attributed to its direct inhibitory effects on microglial activation.[1][2][3][4]
Inhibition of Microglial Activation: Microglia are the resident immune cells of the central nervous system (CNS).[5] In response to pathological stimuli, such as lipopolysaccharide (LPS), they become activated and produce a host of pro-inflammatory and neurotoxic factors.[1][5] DXM has been shown to suppress this activation, thereby reducing the production of key inflammatory mediators including:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5][6]
-
Reactive Oxygen Species (ROS): Superoxide (B77818) free radicals.[1][7][8]
-
Nitric Oxide (NO): A product of inducible nitric oxide synthase (iNOS).[1][5][7]
This anti-inflammatory action appears to be independent of its NMDA receptor antagonism.[1][7] Instead, evidence points towards the inhibition of NADPH oxidase, a primary source of superoxide in activated microglia, as a critical mechanism.[8][9] The neuroprotective effect of DXM was observed in wild-type mice but not in NADPH oxidase-deficient mice, highlighting the enzyme's crucial role.[8][9] Furthermore, DXM's active metabolite, 3-hydroxymorphinan, also contributes significantly to these neuroprotective effects by inhibiting the production of proinflammatory factors.[1][10]
Signaling Pathways Modulated by this compound
DXM intervenes in key intracellular signaling cascades that govern the inflammatory response in microglia.
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[1][5] Upon stimulation by LPS, NF-κB is activated and translocates to the nucleus, initiating the transcription of genes for TNF-α, IL-6, and iNOS. Studies on LPS-stimulated BV2 microglial cells have shown that DXM markedly suppresses the activation and expression of the NF-κB p65 subunit.[5] This inhibition is a key mechanism by which DXM prevents the downstream production of multiple neurotoxic factors.[1][5]
HSP60-Mediated Signaling: Heat shock protein 60 (HSP60) can act as an inflammation-inducing factor. Research indicates that DXM can inhibit the expression and release of HSP60 in LPS-stimulated microglia, suggesting that DXM may exert its anti-inflammatory effect by modulating the HSP60-NFκB signaling pathway.[5]
Quantitative Efficacy of this compound
The anti-inflammatory effects of DXM have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of DXM on LPS-Stimulated Microglia
| Cell Type | Stimulant | DXM Concentration | Measured Marker | Result | Citation |
|---|---|---|---|---|---|
| Rat Mesencephalic Neuron-Glia Cultures | LPS (10 ng/mL) | 1-10 µM | Dopaminergic Neurodegeneration | Dose-dependent reduction | [1][7] |
| Rat Mesencephalic Neuron-Glia Cultures | LPS (10 ng/mL) | 1-10 µM | TNF-α, NO, Superoxide | Significant inhibition | [1][7] |
| BV2 Mouse Microglia | LPS (1 µg/mL) | 10 µM | NO, iNOS | Marked reduction | [5] |
| BV2 Mouse Microglia | LPS (1 µg/mL) | 10 µM | TNF-α, IL-1β, IL-6 | Significant reduction | [5] |
| BV2 Mouse Microglia | LPS (1 µg/mL) | 10-100 µM | Cell Viability | Increased viability compared to LPS alone | [5] |
| Primary Rat Microglia | LPS | Not specified | TNF-α Expression | Significant suppression | [2] |
| Primary Rat Microglia | LPS | Not specified | Cleaved Caspase-3 | Significant reduction |[2] |
Table 2: In Vivo Effects of DXM in Animal Models of Neuroinflammation
| Animal Model | DXM Dosage | Measured Marker | Result | Citation |
|---|---|---|---|---|
| MPTP Parkinson's Model (Mice) | 10 mg/kg, s.c. | Loss of Nigral Dopaminergic Neurons | Significant attenuation | [8][9] |
| Acute Liver Failure (Mice) | 0.5, 1, 5, 10 mg/kg, s.c. | Brain TNF-α, IL-1β, IL-6 | Significant decrease at all doses | [6][11] |
| Acute Liver Failure (Mice) | 0.5, 1, 5, 10 mg/kg, s.c. | Brain ROS Levels | Significant decrease | [6] |
| Imiquimod-Induced Psoriasis (Mice) | 10 mg/kg, oral | Skin TNF-α, IL-6, IL-17A, IL-22 mRNA | Significant reduction | [12] |
| Collagen-Induced Arthritis (Mice) | 20 or 40 mg/kg | Serum TNF-α, IL-6, IL-17A | Significant reduction |[13] |
Key Experimental Models and Protocols
The investigation of DXM's anti-inflammatory properties relies on established in vitro and in vivo experimental models.
In Vitro Model: LPS-Stimulated Microglial Cultures
This model is fundamental for studying the direct effects of compounds on microglial activation and inflammatory mediator release.
-
Cell Culture:
-
Cell Line: BV2 immortalized murine microglial cells are commonly used for their robustness and reproducibility.[5]
-
Primary Cultures: Primary microglial cells are isolated from the cerebral cortices of neonatal rats or mice for studies requiring a closer representation of in vivo biology.[2]
-
Neuron-Glia Co-cultures: Mesencephalic neuron-glia cultures are prepared from embryonic rodent brains to study the neuroprotective effects of DXM in the context of microglia-mediated neurotoxicity.[1][7]
-
-
Experimental Protocol:
-
Plating: Cells are seeded in multi-well plates and allowed to adhere.
-
Pre-treatment: Cultures are pre-treated with various concentrations of DXM (e.g., 1 µM to 100 µM) for a short period (e.g., 30-60 minutes).[5][7]
-
Stimulation: Neuroinflammation is induced by adding Lipopolysaccharide (LPS), a component of gram-negative bacteria walls, at concentrations typically ranging from 10 ng/mL to 1 µg/mL.[5][7]
-
Incubation: Cells are incubated for a period of hours to days (e.g., 24 hours).[5]
-
Analysis:
-
Supernatant Analysis: The culture medium is collected to measure secreted factors. Nitric oxide is quantified using the Griess reagent. Cytokines (TNF-α, IL-6, IL-1β) are measured by ELISA.[5]
-
Cell Lysate Analysis: Cells are lysed to extract proteins. Western blotting is used to measure the expression levels of intracellular proteins like iNOS, NF-κB p65, Caspase-3, and HSP60.[2][5]
-
Immunofluorescence: Used to visualize the expression and subcellular localization of target proteins within the cells.[5]
-
-
In Vivo Model: MPTP-Induced Parkinson's Disease
This model is used to investigate neuroprotection in a disease context characterized by dopaminergic neuron loss and neuroinflammation.
-
Protocol:
-
Neurotoxin Administration: Mice receive daily injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 15 mg/kg, s.c.) for several consecutive days (e.g., 6 days) to induce degeneration of the nigrostriatal dopaminergic pathway.[8][9]
-
DXM Treatment: A separate group of mice receives both MPTP and DXM (e.g., 10 mg/kg, s.c.) concurrently.[8][9]
-
Tissue Collection: After the treatment period, mice are euthanized, and brain tissue is collected.
-
Analysis:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure dopamine (B1211576) levels in the striatum.
-
-
Multifaceted Neuroprotective Mechanisms of this compound
DXM's utility in neurological disorders stems from its ability to act on multiple pathological processes simultaneously. Its role as an anti-inflammatory agent complements its other known neuroprotective functions.
Conclusion and Future Directions
This compound is a potent modulator of neuroinflammation, acting primarily through the inhibition of microglial activation and the suppression of the NF-κB signaling pathway. Its ability to reduce the production of a wide array of neurotoxic inflammatory mediators has been demonstrated in multiple in vitro and in vivo models. The quantitative data consistently show a significant, dose-dependent reduction in key inflammatory markers.
For drug development professionals, DXM presents a compelling case for repurposing. Its established safety profile and ability to cross the blood-brain barrier are significant advantages.[10] Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are needed to translate these preclinical findings to human neurodegenerative and neuroinflammatory conditions.[14]
-
Mechanism Elucidation: Further investigation into the interplay between sigma-1 receptor agonism and anti-inflammatory effects could reveal novel therapeutic targets.
-
Combination Therapies: Exploring DXM as an adjunct therapy with other disease-modifying agents may offer synergistic benefits in complex neurological disorders.
The body of evidence strongly supports the continued investigation of this compound as a therapeutic agent to combat the detrimental effects of chronic neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Lipopolysaccharide-Induced Epigenetic Histone Regulation in the Tumor Necrosis Factor-α Expression in Primary Rat Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Association Between this compound Use and the Risk of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound improves locomotor activity and decreases brain oxidative stress and inflammation in an animal model of acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of this compound in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound Exhibits Anti-inflammatory and Immunomodulatory Effects in a Murine Model of Collagen-Induced Arthritis and in Human Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cellular Targets of Dextromethorphan in the Central Nervous System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextromethorphan (DXM), a widely utilized antitussive agent, exhibits a complex pharmacological profile within the central nervous system (CNS) that extends significantly beyond its traditional therapeutic application. This technical guide provides a comprehensive overview of the primary and secondary cellular targets of DXM and its principal active metabolite, dextrorphan (B195859) (DXO). The document is designed to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development, offering in-depth information on receptor binding affinities, downstream signaling sequelae, and the experimental methodologies used to elucidate these interactions. Key molecular targets include the NMDA receptor, the sigma-1 (σ1) receptor, serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, and voltage-gated calcium channels. Furthermore, this guide addresses the critical role of cytochrome P450 2D6 (CYP2D6) in the metabolic conversion of DXM to DXO, a process with profound implications for the compound's overall pharmacological activity. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of DXM's multifaceted mechanism of action in the CNS.
Primary Cellular Targets of this compound and Dextrorphan
This compound and its N-demethylated metabolite, dextrorphan, interact with multiple targets in the central nervous system. Their pharmacological effects are a composite of these interactions.
Quantitative Binding Affinities
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and dextrorphan for their primary molecular targets in the CNS.
Table 1: Binding Affinities of this compound (DXM) for CNS Targets
| Target | Parameter | Value (nM) | Species/Tissue |
| Sigma-1 Receptor | Ki | 138 - 652 | Rat Brain |
| Serotonin Transporter (SERT) | Ki | 23 | Rat Brain Synaptosomes |
| NMDA Receptor (PCP site) | pKi | 1680 | Human Frontal Cortex |
| IC50 | 550 | Rat Cortical Neurons[1] | |
| Norepinephrine Transporter (NET) | Ki | 240 | Rat[1] |
| Voltage-Gated Ca2+ Channels (L- and N-type) | IC50 | 52,000 - 71,000 | Cultured Rat Cortical Neurons and PC12 Cells[2] |
| α3β4 Nicotinic Receptor | IC50 | ~700 - 4,300 | Oocytes |
Table 2: Binding Affinities of Dextrorphan (DXO) for CNS Targets
| Target | Parameter | Value (nM) | Species/Tissue |
| NMDA Receptor (PCP site) | Ki | ~10-fold higher affinity than DXM | Not Specified[3] |
| Sigma-1 Receptor | Ki | High Affinity | Not Specified[3] |
| α3β4 Nicotinic Receptor | IC50 | ~3-fold lower potency than DXM | Oocytes[3] |
| Voltage-Gated Ca2+ Channels | IC50 | 200,000 | Brain Synaptosomes[4] |
Detailed Target Analysis and Signaling Pathways
NMDA Receptor Antagonism
This compound and, more potently, its metabolite dextrorphan, act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site within the ion channel.[1][3] This action blocks the influx of Ca2+ ions, thereby modulating glutamatergic neurotransmission. This is considered the primary mechanism for its dissociative effects at high doses and contributes to its neuroprotective properties.[5]
Signaling Pathway for NMDA Receptor Antagonism
Blockade of the NMDA receptor by this compound or dextrorphan prevents excessive Ca2+ influx that can trigger excitotoxic cascades. Under normal physiological conditions, synaptic NMDA receptor activation leads to downstream signaling that promotes neuronal survival and plasticity, including the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes such as brain-derived neurotrophic factor (BDNF), which supports neuronal health.[6][7][8] However, excessive activation of extrasynaptic NMDA receptors can lead to CREB shut-off and cell death pathways.[8] By antagonizing the NMDA receptor, this compound may prevent this excitotoxic cascade.
Sigma-1 (σ1) Receptor Agonism
This compound is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9] This interaction is implicated in the antidepressant-like and neuroprotective effects of this compound.[9][10][11][12]
Signaling Pathway for Sigma-1 Receptor Agonism
Upon binding of this compound, the sigma-1 receptor can translocate and modulate the activity of various ion channels and signaling proteins. One key interaction is with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, which regulates intracellular calcium release from the endoplasmic reticulum. By stabilizing the IP3 receptor, sigma-1 receptor activation can modulate calcium signaling and neuronal excitability. This modulation of intracellular calcium homeostasis is a key mechanism underlying its neuroprotective effects.
Monoamine Transporter Inhibition
This compound acts as an inhibitor of both the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine transporter (NET).[13] This inhibition of monoamine reuptake increases the synaptic availability of serotonin and norepinephrine, a mechanism shared with many conventional antidepressant medications.
Other CNS Targets
-
Voltage-Gated Calcium Channels: this compound can block L-type and N-type voltage-gated calcium channels, which may contribute to its neuroprotective effects by reducing excessive calcium influx.[2][4]
-
Nicotinic Acetylcholine (B1216132) Receptors: this compound is a non-competitive antagonist of α3β4 neuronal nicotinic acetylcholine receptors.[14][15][16]
Metabolism via Cytochrome P450 2D6 (CYP2D6)
The metabolism of this compound is a critical determinant of its pharmacological profile. It is primarily metabolized in the liver by the enzyme cytochrome P450 2D6 (CYP2D6) to its active metabolite, dextrorphan, through O-demethylation.[17] Dextrorphan is a more potent NMDA receptor antagonist than the parent compound.[3] Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in the rate of this metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[17] this compound itself is a competitive inhibitor of CYP2D6, with a reported Ki of 0.1 µM for quinidine, a potent inhibitor often co-administered to increase DXM's bioavailability.[18][19]
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathway of this compound in the liver.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor using [3H]-(+)-pentazocine.
-
Materials:
-
Membrane preparation from a tissue with high sigma-1 receptor expression (e.g., guinea pig liver).[20]
-
Test compound: this compound.
-
Non-specific binding control: Haloperidol (B65202) (10 µM).[20]
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.[20]
-
96-well plates and glass fiber filters (GF/B).[20]
-
Filtration apparatus and scintillation counter.[20]
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[20]
-
Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of this compound, and a fixed concentration of [3H]-(+)-pentazocine. For non-specific binding wells, add haloperidol instead of this compound.
-
Incubation: Incubate the plates for 90-120 minutes at 37°C.[20]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[20]
-
Washing: Wash the filters with ice-cold assay buffer.[20]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Workflow for Radioligand Binding Assay
Whole-Cell Patch Clamp Electrophysiology for NMDA Receptors
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on NMDA receptor-mediated currents in cultured neurons.[2][23]
-
Materials:
-
Cultured neurons (e.g., rat cortical or hippocampal neurons).[2][24]
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.[24][25]
-
Glass micropipettes (3-7 MΩ resistance).[26]
-
External solution (ACSF) and internal pipette solution.[24]
-
NMDA and glycine (B1666218) (agonists).
-
This compound.
-
-
Procedure:
-
Cell Preparation: Plate neurons on coverslips for recording.[26]
-
Pipette Preparation: Fabricate and fill a glass micropipette with internal solution.
-
Seal Formation: Approach a neuron with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[25]
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.[23]
-
Recording: Clamp the cell at a holding potential (e.g., -70 mV). Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.
-
Drug Application: Apply this compound at various concentrations to the perfusion solution and record the inhibition of the NMDA-evoked current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to determine the concentration-response relationship and calculate the IC50.
-
Workflow for Whole-Cell Patch Clamp Recording
Serotonin Transporter (SERT) Uptake Assay
This protocol describes an in vitro assay to measure the inhibition of serotonin uptake by this compound in cells expressing SERT, using radiolabeled serotonin.[27][28][29][30]
-
Materials:
-
Procedure:
-
Cell Culture: Plate SERT-expressing cells in 96-well plates and grow to confluence.[27]
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound or a reference inhibitor for 15-30 minutes at 37°C.[27]
-
Uptake Initiation: Add [3H]Serotonin to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.[27]
-
Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]Serotonin.[28]
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of serotonin uptake at each concentration of this compound and calculate the IC50 value.
-
Conclusion
This compound's pharmacological actions in the central nervous system are the result of its interactions with a diverse array of cellular targets. Its primary mechanisms involve non-competitive antagonism of the NMDA receptor, agonism of the sigma-1 receptor, and inhibition of serotonin and norepinephrine reuptake. Secondary interactions with voltage-gated calcium channels and nicotinic acetylcholine receptors further contribute to its complex pharmacological profile. The metabolic conversion of this compound to the more potent NMDA receptor antagonist dextrorphan by CYP2D6 is a key factor influencing its in vivo effects. A thorough understanding of these molecular interactions, elucidated through the experimental protocols detailed herein, is essential for the continued exploration of this compound's therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and clinicians working to harness the multifaceted pharmacology of this well-established compound for novel therapeutic applications.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effects of this compound and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Brain-derived neurotrophic factor uses CREB and Egr3 to regulate NMDA receptor levels in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]
- 10. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of sigma-1 receptors in the antidepressant-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound and its metabolite dextrorphan block alpha3beta4 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. The role of CYP2D6 in primary and secondary oxidative metabolism of this compound: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The antitussive effect of this compound in relation to CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole-cell patch-clamp recordings of NMDA receptor-mediated EPSCs. [bio-protocol.org]
- 25. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 27. benchchem.com [benchchem.com]
- 28. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bioivt.com [bioivt.com]
- 30. pubs.acs.org [pubs.acs.org]
The Pharmacological Maze: A Technical Guide to Dextromethorphan and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextromethorphan (DXM), a widely utilized antitussive, presents a complex pharmacological profile that extends far beyond its cough-suppressing capabilities. At supratherapeutic doses, it exhibits psychoactive effects, highlighting its intricate interactions with multiple central nervous system targets.[1][2] This technical guide provides an in-depth exploration of the pharmacological properties of this compound and its primary active metabolites: dextrorphan (B195859) (DXO), 3-methoxymorphinan (3-MM), and 3-hydroxymorphinan (3-HM). Through a comprehensive review of its receptor binding affinities, enzyme inhibition kinetics, and metabolic pathways, this document aims to furnish researchers and drug development professionals with a detailed understanding of this multifaceted molecule. All quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, critical signaling pathways and metabolic processes are visualized using Graphviz diagrams to facilitate a clear and comprehensive understanding.
Introduction
Initially approved for its antitussive effects, this compound is a synthetic morphinan (B1239233) analogue devoid of significant opioid receptor activity at therapeutic doses.[3][4] Its clinical applications have expanded to include the treatment of pseudobulbar affect, in combination with quinidine (B1679956), and it is being investigated for other neurological and psychiatric conditions.[5][6] The pharmacological actions of DXM are not solely attributable to the parent compound but are significantly influenced by its extensive metabolism.[7] The primary metabolic pathways involve O-demethylation to dextrorphan (DXO) and N-demethylation to 3-methoxymorphinan (3-MM), both of which are further metabolized to 3-hydroxymorphinan (3-HM).[1][8] The genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in DXM metabolism, leads to considerable inter-individual variability in its pharmacokinetic and pharmacodynamic profiles.[7][9]
Metabolism of this compound
This compound undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[3][10]
-
O-demethylation (major pathway): CYP2D6 rapidly metabolizes DXM to its main active metabolite, dextrorphan (DXO).[1][7] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which significantly impacts the plasma concentrations of DXM and DXO.[9]
-
N-demethylation (minor pathway): CYP3A4 mediates the N-demethylation of DXM to 3-methoxymorphinan (3-MM).[3][11]
-
Further Metabolism: Both DXO and 3-MM are subsequently metabolized to 3-hydroxymorphinan (3-HM) by CYP2D6 and CYP3A4, respectively.[8] These metabolites are then primarily excreted as glucuronide conjugates.[1]
The co-administration of quinidine, a potent CYP2D6 inhibitor, significantly alters DXM's pharmacokinetics by increasing its systemic availability and prolonging its half-life, thereby shifting the metabolic profile away from DXO formation.[6][12][13]
Pharmacological Profile: Receptor and Transporter Interactions
The pharmacological effects of this compound and its metabolites are mediated through their interactions with a variety of receptors and transporters in the central nervous system.
NMDA Receptor Antagonism
Both this compound and its primary active metabolite, dextrorphan, act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[3][14][15] Dextrorphan, however, exhibits a significantly higher affinity for the phencyclidine (PCP) binding site within the NMDA receptor complex, suggesting it is the primary mediator of the dissociative effects seen at high doses of DXM.[16][17] This antagonism of the NMDA receptor is believed to contribute to the anticonvulsant and neuroprotective properties of this compound.[12]
Sigma-1 Receptor Agonism
This compound is a potent agonist at the sigma-1 receptor.[5][14][18] This interaction is thought to play a crucial role in its antitussive effects and may also contribute to its potential antidepressant and neuroprotective actions.[19][20] The binding of this compound to sigma-1 receptors can modulate neuronal excitability and intracellular signaling cascades.[19]
Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition
This compound acts as a weak, non-selective inhibitor of serotonin (SERT) and norepinephrine (NET) transporters.[3][4][21] This inhibition of monoamine reuptake may contribute to its antidepressant-like effects, particularly when its metabolism is inhibited.[22][23][24]
Other Receptor Interactions
This compound and dextrorphan also interact with other receptors, including nicotinic acetylcholine (B1216132) receptors, where they act as antagonists.[5][16] The clinical significance of these interactions is still under investigation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the receptor binding affinities and enzyme inhibition of this compound and its metabolites.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | NMDA Receptor (PCP Site) | Sigma-1 Receptor | SERT | NET |
| This compound | 1320 - 2246[25] | 142 - 652[23] | 23 - 40[22] | 240[22] |
| Dextrorphan | 56 - 70[17] | High Affinity[16] | - | - |
| 3-Methoxymorphinan | - | - | - | - |
| 3-Hydroxymorphinan | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data are compiled from various sources and experimental conditions may differ.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (Extensive Metabolizers) | This compound (Poor Metabolizers) | This compound + Quinidine |
| Bioavailability | 11%[3] | Higher | Significantly Increased[12] |
| Elimination Half-life (t½) | 2-4 hours[3] | 24 hours[3] | ~13 hours[3] |
| Primary Metabolite | Dextrorphan[9] | This compound[9] | This compound[12] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[26]
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.[27]
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[26][27]
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.[26]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26][28]
CYP2D6 Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on the activity of the CYP2D6 enzyme.
Methodology:
-
System Preparation: A reaction mixture containing human liver microsomes (a source of CYP2D6) or recombinant CYP2D6, a specific substrate for CYP2D6 (e.g., a fluorogenic probe), and a NADPH-generating system (cofactor for CYP activity) is prepared.[29][30]
-
Incubation: The test compound at various concentrations is pre-incubated with the enzyme system. The enzymatic reaction is then initiated by the addition of the substrate.[29]
-
Metabolite Detection: The formation of the metabolite from the substrate is monitored over time. For fluorogenic substrates, the increase in fluorescence is measured. For other substrates, LC-MS/MS is typically used to quantify the metabolite.[30]
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in its absence. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percent inhibition against the log of the test compound concentration.[31]
Conclusion
The pharmacological profile of this compound is multifaceted, with significant contributions from both the parent drug and its primary metabolite, dextrorphan. Their combined actions on NMDA receptors, sigma-1 receptors, and monoamine transporters result in a complex array of central nervous system effects. The pronounced influence of CYP2D6 polymorphism on this compound's metabolism underscores the importance of pharmacogenetic considerations in its clinical use and development. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the key pharmacological parameters, experimental methodologies, and signaling pathways associated with this intriguing compound and its metabolites. A thorough understanding of this complex pharmacology is essential for the continued exploration of this compound's therapeutic potential and for the development of novel drugs targeting these pathways.
References
- 1. ricardinis.pt [ricardinis.pt]
- 2. Pharmacokinetics and pharmacodynamics of this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. "Pharmacology of this compound: Relevance to this compound/Quinid" by Charles P. Taylor, Stephen F. Traynelis et al. [touroscholar.touro.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How does multiple substrate binding lead to substrate inhibition of CYP2D6 metabolizing this compound? A theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. This compound: enhancing its systemic availability by way of low-dose quinidine-mediated inhibition of cytochrome P4502D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antitussive effect of this compound in relation to CYP2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. simpleandpractical.com [simpleandpractical.com]
- 16. Comparative Effects of this compound and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. researchgate.net [researchgate.net]
- 20. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]
- 21. Serotonin - Wikipedia [en.wikipedia.org]
- 22. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. CYP2D6 Activity Assay Kit (Fluorometric) (ab211078) is not available | Abcam [abcam.com]
- 30. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. lnhlifesciences.org [lnhlifesciences.org]
Dextromethorphan's Attenuation of Glutamate-Induced Neurotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate-induced neurotoxicity, a key pathological mechanism in a host of neurological disorders, presents a significant challenge in the development of effective neuroprotective therapies. Dextromethorphan (DM), a compound with a well-established safety profile, has emerged as a promising neuroprotective agent due to its multifaceted pharmacological actions. This technical guide provides an in-depth exploration of the mechanisms by which this compound mitigates glutamate-induced neuronal injury. We will delve into its interactions with the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 receptor, and voltage-gated calcium channels. This document will further provide detailed experimental protocols for assessing neuroprotection and present quantitative data from pertinent studies in a clear, tabular format. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's neuroprotective profile.
Introduction to Glutamate-Induced Neurotoxicity
Glutamate (B1630785) is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, excessive or prolonged activation of glutamate receptors, particularly the NMDA receptor, leads to a cascade of detrimental events collectively known as excitotoxicity. This process is characterized by a massive influx of calcium ions (Ca2+), which in turn activates various downstream catabolic enzymes, promotes the generation of reactive oxygen species (ROS), induces mitochondrial dysfunction, and ultimately culminates in neuronal apoptosis or necrosis. This pathological process is implicated in a wide array of neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
This compound: A Multi-Target Neuroprotective Agent
This compound exerts its neuroprotective effects against glutamate-induced neurotoxicity through a combination of mechanisms, making it a molecule of significant interest for therapeutic development.
NMDA Receptor Antagonism
A primary mechanism of this compound's neuroprotective action is its role as a low-affinity, uncompetitive antagonist of the NMDA receptor.[1] By binding to a site within the receptor's ion channel, this compound blocks the excessive influx of Ca2+ that is the hallmark of glutamate excitotoxicity. This action is crucial in preventing the immediate downstream damaging effects of NMDA receptor overactivation.
Sigma-1 Receptor Agonism
This compound is also a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] Activation of the sigma-1 receptor by this compound is implicated in a range of neuroprotective functions, including the modulation of intracellular calcium homeostasis, attenuation of endoplasmic reticulum stress, and the activation of pro-survival signaling pathways such as the MAPK/ERK and Nrf2 pathways.[3][4]
Blockade of Voltage-Gated Calcium Channels
In addition to its effects on NMDA receptors, this compound has been shown to block voltage-gated calcium channels. This action further contributes to the reduction of intracellular calcium overload, providing an additional layer of protection against glutamate-induced neurotoxicity.
Attenuation of Inflammatory and Oxidative Processes
Downstream of its primary receptor targets, this compound has been demonstrated to possess anti-inflammatory and anti-oxidative properties. It can reduce the production of pro-inflammatory cytokines and mitigate the generation of reactive oxygen species, both of which are significant contributors to neuronal damage in excitotoxic conditions.[5]
Quantitative Data on this compound's Neuroprotective Effects
The following tables summarize key quantitative data from various studies investigating the neuroprotective effects of this compound against glutamate-induced neurotoxicity.
Table 1: Receptor Binding Affinities of this compound
| Receptor Target | Ligand | Species | Tissue | Value | Units | Reference |
| NMDA Receptor | This compound | Human | Frontal Cortex | 1.68 | µM (Ki) | [2] |
| NMDA Receptor | This compound | Rat | Brain Membranes | 4.54 | µM (Ki) | [2] |
| NMDA Receptor | This compound | Rat | Hippocampal Neurons | 4 - 6 | µM (IC50) | [6] |
| Sigma-1 Receptor | This compound | Human | Jurkat Cells | 142 - 652 | nM (Ki) | [7] |
Table 2: Neuroprotective Concentrations of this compound in In Vitro Models of Glutamate Neurotoxicity
| Cell Type | Glutamate Concentration | This compound Concentration | Outcome Measure | Result | Reference |
| Murine Neocortical Neurons | Not Specified | 10 - 100 µM | Attenuation of morphological and chemical evidence of neurotoxicity | Significant attenuation of neurotoxicity | [8] |
| Rat Visual Cortical Neurons | 50 µM | 75 µM | Cell Viability (Trypan Blue Exclusion) | Significantly higher rate of neuronal viability | [9] |
| Rat Oligodendrocytes & Progenitor Cells | Not Specified | 2 µM, 20 µM | Protection from cell death induced by glutamate and NMDA | Significant protection from cell death | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neuroprotective effects of this compound against glutamate-induced neurotoxicity.
Primary Cortical Neuron Culture and Glutamate-Induced Neurotoxicity
Objective: To establish a primary neuronal culture and induce excitotoxicity with glutamate.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
-
L-glutamic acid
Protocol:
-
Euthanize the pregnant rat according to approved animal care and use protocols.
-
Aseptically dissect the cerebral cortices from the E18 embryos in cold dissection medium.
-
Mince the cortical tissue and incubate in the digestion solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine coated plates or coverslips at a desired density (e.g., 1 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 7-10 days in vitro, induce neurotoxicity by exposing the mature neuronal cultures to a specific concentration of L-glutamic acid (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes) in a serum-free medium.[11][12]
-
For neuroprotection studies, pre-incubate the cultures with this compound at various concentrations for a specified time (e.g., 1-2 hours) before adding glutamate.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cell Viability
Objective: To quantify cell death by measuring the release of LDH from damaged cells.
Materials:
-
LDH assay kit (commercially available)
-
96-well microplate reader
-
Cell culture supernatant from the experiment
-
Lysis solution (provided in the kit)
Protocol:
-
Following the glutamate and this compound treatment period, carefully collect the cell culture supernatant from each well without disturbing the attached cells.
-
Transfer a specific volume (e.g., 50 µL) of the supernatant to a new 96-well plate.[13]
-
To determine the maximum LDH release (positive control), add lysis solution to untreated control wells and incubate for 15-30 minutes before collecting the supernatant.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.[13]
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 15-30 minutes).
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
MTT Assay for Cell Viability
Objective: To assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent-based solution)
-
96-well microplate reader
Protocol:
-
After the experimental treatment, remove the culture medium from the wells.
-
Add fresh, serum-free medium containing MTT (final concentration typically 0.5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Incubate the plate at room temperature with gentle shaking for 15-30 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular calcium concentration in response to glutamate and this compound.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or another suitable imaging buffer
-
Fluorescence microscopy system with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm.
Protocol:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in HBSS to the final loading concentration (e.g., 2-5 µM). Add a small amount of Pluronic F-127 to aid in dye solubilization.
-
Incubate the primary cortical neurons (grown on glass coverslips) in the Fura-2 AM loading solution at 37°C for 30-45 minutes in the dark.[16]
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (approximately 30 minutes).
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Perfuse the cells with glutamate-containing buffer to induce a calcium response.
-
To test the effect of this compound, either pre-incubate the cells with the drug or co-apply it with glutamate.
-
Record the fluorescence intensity changes over time.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's neuroprotective effects and the general workflow of the experimental protocols.
Figure 1: Signaling Pathways of Glutamate Excitotoxicity and this compound's Neuroprotection. This diagram illustrates the cascade of events initiated by excessive glutamate, leading to neurotoxicity, and how this compound intervenes at multiple points through NMDA receptor antagonism, sigma-1 receptor agonism, and voltage-gated calcium channel blockade to confer neuroprotection.
Figure 2: General Experimental Workflow. This flowchart outlines the typical sequence of steps involved in an in vitro study designed to evaluate the neuroprotective effects of this compound against glutamate-induced neurotoxicity, from cell culture to data analysis.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent against glutamate-induced neurotoxicity. Its ability to act on multiple targets, including NMDA receptors, sigma-1 receptors, and voltage-gated calcium channels, provides a robust defense against the multifaceted nature of excitotoxic neuronal injury. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and related compounds in the treatment of neurological disorders where glutamate excitotoxicity is a key pathological feature. Future research should continue to explore the intricate downstream signaling pathways modulated by this compound to fully elucidate its mechanisms of action and optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Dextrorphan and this compound attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effects of this compound on glial cell function: proliferation, maturation, and protection from cytotoxic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. jneurosci.org [jneurosci.org]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Dextromethorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DXM) is a widely utilized over-the-counter antitussive agent. While its primary therapeutic action is mediated through the suppression of the cough reflex, a growing body of evidence reveals a complex pharmacological profile characterized by numerous off-target effects. These secondary activities contribute to both its therapeutic potential in other indications, such as depression and neurological disorders, and its profile of adverse effects and drug-drug interactions. This technical guide provides an in-depth exploration of the off-target molecular interactions of this compound and its primary active metabolite, dextrorphan (B195859). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted pharmacology of this compound.
The following sections will detail the principal off-target interactions of this compound, including its roles as an NMDA receptor antagonist, a sigma-1 receptor agonist, a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, a nicotinic acetylcholine (B1216132) receptor antagonist, and a voltage-gated calcium channel blocker. For each interaction, quantitative binding and functional data are presented in tabular format for ease of comparison. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings. Visualizations of relevant signaling pathways and experimental workflows are rendered using Graphviz (DOT language) to provide clear, conceptual frameworks.
Data Presentation: Quantitative Analysis of Off-Target Interactions
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and its metabolite, dextrorphan, at various off-target sites. These values have been compiled from multiple sources to provide a comparative overview.
Table 1: Receptor Binding Affinities (Ki) of this compound and Dextrorphan
| Target | Ligand | Species | Ki (nM) | Reference |
| Sigma-1 Receptor | This compound | Guinea Pig | 63 | [1] |
| This compound | Rat | 20 | [2] | |
| This compound | Human | 521 | [3] | |
| NMDA Receptor (PCP site) | This compound | Rat | >10,000 | [4] |
| Dextrorphan | Rat | 260 | [4] | |
| Serotonin Transporter (SERT) | This compound | Human | 2.71 | [1] |
| Norepinephrine Transporter (NET) | This compound | Human | 1400 | [4] |
| Muscarinic M2 Receptor | This compound | Rat | >10,000 | [3] |
Table 2: Functional Potencies (IC50) of this compound and Dextrorphan
| Target/Assay | Ligand | Species/System | IC50 (µM) | Reference |
| Nicotinic Acetylcholine Receptor (α3β4) | This compound | Rat | 0.7 | [5] |
| Voltage-gated Ca2+ Channels (L-type) | This compound | PC12 Cells | 48 | [5] |
| Voltage-gated Ca2+ Channels (N-type) | This compound | Synaptosomes | 48 | [5] |
| CYP2D6 Inhibition | Dacomitinib (M2 metabolite) | Human Liver Microsomes | 0.34 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol describes a method to determine the binding affinity (Ki) of this compound for the sigma-1 receptor using a competitive radioligand binding assay.
-
Materials:
-
Guinea pig brain membrane preparation
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound (test compound)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration apparatus
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the guinea pig brain membrane preparation, and either this compound solution, buffer (for total binding), or a saturating concentration of haloperidol (for non-specific binding).
-
Add --INVALID-LINK---pentazocine to all wells at a concentration near its Kd.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
This protocol details the use of whole-cell patch-clamp electrophysiology to characterize the antagonistic effects of dextrorphan on NMDA receptors expressed in a cellular model.
-
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
External solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose, and glycine)
-
Internal solution for the patch pipette (e.g., containing CsCl, BAPTA, HEPES)
-
NMDA (agonist)
-
Dextrorphan (test compound)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
-
Procedure:
-
Culture the HEK293 cells expressing NMDA receptors on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette resistance should be 3-7 MΩ.
-
Under visual guidance using the microscope, approach a cell with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply NMDA to the cell to evoke an inward current through the NMDA receptors.
-
After establishing a stable baseline NMDA-evoked current, co-apply dextrorphan with NMDA at various concentrations.
-
Record the inhibition of the NMDA-evoked current at each dextrorphan concentration.
-
Wash out the dextrorphan to check for the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of dextrorphan.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the dextrorphan concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Neurotransmitter Uptake Inhibition Assay Using Synaptosomes
This protocol describes a method to assess the inhibitory effect of this compound on serotonin and norepinephrine reuptake using isolated nerve terminals (synaptosomes).
-
Materials:
-
Rat brain tissue (e.g., cortex or striatum)
-
Sucrose (B13894) solutions of different molarities for gradient centrifugation
-
Krebs-Ringer buffer
-
[3H]-Serotonin or [3H]-Norepinephrine (radiolabeled neurotransmitter)
-
This compound (test compound)
-
Specific reuptake inhibitors for defining non-specific uptake (e.g., fluoxetine (B1211875) for serotonin, desipramine (B1205290) for norepinephrine)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
Synaptosome Preparation: a. Homogenize the brain tissue in isotonic sucrose solution. b. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. c. Centrifuge the resulting supernatant at a higher speed to pellet the crude mitochondrial fraction, which contains synaptosomes. d. Resuspend the pellet and layer it on a discontinuous sucrose gradient. e. Centrifuge at high speed to separate the synaptosomes from myelin and mitochondria. f. Collect the synaptosome fraction and resuspend it in Krebs-Ringer buffer.
-
Uptake Assay: a. Pre-incubate aliquots of the synaptosome preparation with either buffer (for total uptake), a specific reuptake inhibitor (for non-specific uptake), or various concentrations of this compound. b. Initiate the uptake by adding the radiolabeled neurotransmitter. c. Incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake at each this compound concentration by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the this compound concentration and performing non-linear regression.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: NMDA Receptor Signaling and Dextrorphan Antagonism.
Caption: Sigma-1 Receptor Activation by this compound.
Caption: Workflow for Radioligand Binding Assay.
Caption: Metabolism and Primary Off-Target Activities.
Conclusion
The off-target pharmacology of this compound is complex and multifaceted, with significant implications for its clinical use and future drug development. Its interactions with the NMDA receptor, sigma-1 receptor, and monoamine transporters are particularly noteworthy, underpinning its emerging therapeutic applications in depression and neurological disorders. A thorough understanding of these off-target effects, supported by robust quantitative data and well-defined experimental protocols, is crucial for both basic and clinical researchers. This technical guide serves as a foundational resource to aid in the continued exploration of this compound's diverse pharmacological profile and to inform the rational design of novel therapeutics targeting these pathways. The provided methodologies and visualizations are intended to enhance the reproducibility and conceptual understanding of these critical molecular interactions.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
The Accidental Neurologic Drug: A Technical History of Dextromethorphan
From Cough Suppressant to Neuromodulator: A review of the discovery and elucidation of Dextromethorphan's complex neurological effects.
Introduction
Initially synthesized as a non-addictive alternative to codeine for cough suppression, this compound (DXM) has undergone a remarkable scientific journey, revealing a complex pharmacological profile with profound effects on the central nervous system. Patented in 1949 and approved for medical use in 1953, its primary indication as an antitussive belied its multifaceted interactions with key neurotransmitter systems.[1][2] This technical guide provides an in-depth exploration of the history and discovery of this compound's neurological effects, detailing the key experiments and quantitative data that have illuminated its mechanisms of action. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this unique compound.
From Antitussive to a Molecule of Neurological Interest
This compound was developed to act centrally on the brain to elevate the coughing threshold without the sedative and addictive properties of opioids.[1] For decades, its primary mechanism of action was attributed to this central antitussive effect. However, reports of its misuse at high doses producing dissociative hallucinogenic states, similar to phencyclidine (PCP) and ketamine, prompted further investigation into its neurological effects.[1] This led to the pivotal discovery that this compound and its major metabolite, dextrorphan, act as antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1][3] This finding was a critical turning point, shifting the scientific perception of this compound from a simple cough suppressant to a complex neuromodulatory agent with a wide range of potential therapeutic applications.
Quantitative Analysis of Receptor Binding Profiles
The neurological effects of this compound and its primary active metabolite, dextrorphan, are underpinned by their interactions with multiple receptor systems. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) at key targets, providing a quantitative basis for understanding their pharmacodynamic profiles.
Table 1: Receptor Binding Affinities (Ki) of this compound and Dextrorphan
| Compound | Target Receptor | Ki (nM) | Species/Tissue |
| This compound | Sigma-1 | 142 - 652 | - |
| This compound | Serotonin Transporter (SERT) | 23 | Rat |
| This compound | Norepinephrine Transporter (NET) | 240 | Rat |
| This compound | NMDA (PCP site) | 4540 | Rat Brain Neuronal Membrane |
| Dextrorphan | NMDA (PCP site) | ~10-fold higher affinity than DXM | - |
| Dextrorphan | Sigma-1 | High Affinity | - |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (nM) | Species/Tissue |
| NMDA Receptor | 550 | Rat Cortical Neurons |
| NMDA Receptor | 4000 | Cultured Rat Hippocampal Pyramidal Neurons |
Data compiled from multiple sources.[5][8]
Key Neurological Mechanisms of Action
NMDA Receptor Antagonism
The discovery of this compound's interaction with the NMDA receptor was a landmark in understanding its neurological effects. As a non-competitive antagonist, it binds to the PCP site within the NMDA receptor channel, thereby blocking the influx of calcium ions in response to glutamate (B1630785) binding.[9] This action is crucial for its neuroprotective effects, as excessive glutamatergic activity and subsequent excitotoxicity are implicated in a variety of neurological disorders, including stroke and traumatic brain injury.[10] At supratherapeutic doses, this NMDA receptor antagonism is also responsible for the dissociative and hallucinogenic effects observed with recreational use.[1][3]
Sigma-1 Receptor Agonism
This compound is a potent agonist of the sigma-1 receptor, a unique intracellular chaperone protein involved in the regulation of cellular stress responses and neuronal plasticity.[1][3][7] The binding affinity of this compound for the sigma-1 receptor is significantly higher than for the NMDA receptor, with Ki values in the nanomolar range.[7][11] This interaction is believed to contribute significantly to its antidepressant, anxiolytic, and neuroprotective properties.[4]
Modulation of Serotonin and Norepinephrine Reuptake
In addition to its primary actions on NMDA and sigma-1 receptors, this compound also functions as a nonselective serotonin-norepinephrine reuptake inhibitor.[1] This mechanism is shared with many established antidepressant medications and likely contributes to its mood-modulating effects.
Experimental Protocols
The elucidation of this compound's neurological effects has been driven by a variety of experimental techniques. Below are detailed methodologies for key experiments.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from studies investigating the binding of this compound to sigma-1 receptors.[4]
-
Tissue Preparation: P2 rat brain homogenates (400–500 µ g/sample ) are prepared.
-
Radioligand: --INVALID-LINK---pentazocine is used as the radioligand to label sigma-1 receptors, with concentrations ranging from 0.1–100 nM.
-
Incubation: Assays are performed in the absence (control) and presence of a known concentration of this compound (e.g., 400 nM).
-
Determination of Non-specific Binding: Non-specific binding is determined in the presence of 10 µM haloperidol.
-
Analysis: The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined using nonlinear regression analysis of the saturation binding data. A significant decrease in the Kd and Bmax in the presence of this compound indicates an interaction with the receptor.[4]
Protocol 2: Clinical Trial for Pseudobulbar Affect (PBA)
This protocol is based on the design of clinical trials that led to the approval of a this compound/quinidine (B1679956) combination for the treatment of PBA.[12][13][14]
-
Study Design: A multicenter, randomized, double-blind, controlled, parallel-group study.
-
Participants: Patients with a diagnosis of PBA secondary to a neurological condition such as amyotrophic lateral sclerosis (ALS) or multiple sclerosis (MS).
-
Intervention: Patients are randomized to receive either a combination of this compound hydrobromide and quinidine sulfate (B86663) (e.g., DM 20mg/Q 10mg or DM 30mg/Q 10mg) or a placebo, administered twice daily for a predefined period (e.g., 90 days or 12 weeks).[1][13][14]
-
Primary Efficacy Endpoint: The primary outcome is the change from baseline in the Center for Neurologic Study Lability Scale (CNS-LS) score, a validated measure of PBA symptom severity.[1][13]
-
Secondary Endpoints: Secondary measures include the frequency of PBA episodes, scores on the Quality of Life-Visual Analog Scale (QoL-VAS), and the Patient Health Questionnaire (PHQ-9) for depressive symptoms.[1]
-
Safety Assessment: Safety is monitored through the recording of adverse events, laboratory tests, electrocardiograms (ECGs), and vital signs.[12]
Visualizing the Science of this compound
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's pharmacology and the methodologies used to study it.
Conclusion
The history of this compound is a compelling narrative of scientific discovery, showcasing how a seemingly simple medication can possess a hidden, complex pharmacology. From its origins as a cough suppressant, the elucidation of its roles as an NMDA receptor antagonist and a sigma-1 receptor agonist has opened new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. The ongoing research into its neuroprotective and antidepressant effects, particularly in combination with metabolic inhibitors like quinidine and bupropion, underscores the continued relevance and potential of this "old" drug in modern neuroscience and drug development. The journey of this compound serves as a powerful example of how serendipitous observations, coupled with rigorous scientific investigation, can lead to the repurposing of existing molecules for novel and impactful therapeutic applications.
References
- 1. neurology.org [neurology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound protects against cerebral injury following transient, but not permanent, focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the neuroprotective effect of this compound in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An open-label multicenter study to assess the safety of this compound/quinidine in patients with pseudobulbar affect associated with a range of underlying neurological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of pseudobulbar affect in ALS with this compound/quinidine: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinician.nejm.org [clinician.nejm.org]
Dextromethorphan's Impact on Microglial Activation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextromethorphan (DXM), a commonly available antitussive, has demonstrated significant immunomodulatory effects within the central nervous system (CNS), primarily through its action on microglia. This technical guide provides an in-depth analysis of the mechanisms by which DXM attenuates microglial activation and function. It consolidates quantitative data from multiple studies, details relevant experimental protocols, and visualizes the key signaling pathways involved. The evidence presented underscores the therapeutic potential of DXM in neuroinflammatory and neurodegenerative diseases where microglial activation is a key pathological feature.
Introduction
Microglia, the resident immune cells of the CNS, play a dual role in brain health and disease. In their resting state, they perform surveillance and support neuronal function. However, upon activation by pathological stimuli such as lipopolysaccharide (LPS), they can adopt a pro-inflammatory phenotype, releasing a barrage of cytotoxic and inflammatory mediators.[1] This chronic activation is a hallmark of many neurodegenerative disorders. This compound has emerged as a potent inhibitor of this pro-inflammatory microglial response.[2][3] This document serves as a comprehensive resource on the molecular mechanisms underpinning DXM's effects on microglia.
Quantitative Impact of this compound on Microglial Pro-inflammatory Mediator Production
This compound has been shown to dose-dependently inhibit the production of key pro-inflammatory molecules by activated microglia. The following tables summarize the quantitative data from various in vitro studies.
Table 1: Effect of this compound on Nitric Oxide (NO) and Superoxide (O₂⁻) Production in Activated Microglia
| Cell Type | Activator | DXM Concentration | % Inhibition of NO Production | % Inhibition of O₂⁻ Production | Reference |
| Rat Mesencephalic Neuron-Glia Cultures | LPS (10 ng/mL) | 1 µM | Significant Inhibition | Significant Inhibition | [2] |
| Rat Mesencephalic Neuron-Glia Cultures | LPS (10 ng/mL) | 10 µM | Significant Inhibition | Significant Inhibition | [2] |
| BV2 Mouse Microglia | LPS | 10 µM | Significant Reduction | Not Reported | [1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Release from Activated Microglia
| Cell Type | Activator | DXM Concentration | % Inhibition of TNF-α | % Inhibition of IL-1β | % Inhibition of IL-6 | Reference | |---|---|---|---|---|---| | Rat Mesencephalic Neuron-Glia Cultures | LPS (10 ng/mL) | 1-10 µM | Significant Inhibition | Not Reported | Not Reported |[2] | | BV2 Mouse Microglia | LPS | 10 µM | Significant Reduction | Significant Reduction | Significant Reduction |[1] | | Primary Rat Microglia | LPS (0.2 µg/mL) | 1 µM | Significant Attenuation | Not Reported | Not Reported |[4] |
Table 3: Effect of this compound on Other Pro-inflammatory Markers in Activated Microglia
| Cell Type | Activator | DXM Concentration | Marker | Effect | Reference |
| BV2 Mouse Microglia | LPS | 10 µM | iNOS | Reduced Release | [1] |
| BV2 Mouse Microglia | LPS | 10 µM | HSP60 | Reduced Release | [1] |
| Primary Rat Microglia | LPS (0.2 µg/mL) | 1 µM | Caspase-3 | Reduced Expression | [4] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects on microglia through multiple signaling pathways. Its primary molecular targets include the sigma-1 receptor and the NMDA receptor.
Inhibition of the NF-κB Signaling Pathway
A central mechanism of DXM's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[5] In activated microglia, DXM has been shown to suppress the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[1]
Sigma-1 Receptor Agonism
This compound is a potent agonist of the sigma-1 receptor (S1R), an intracellular chaperone protein.[4][6] Activation of S1R by DXM has been shown to contribute to its neuroprotective and anti-inflammatory effects, although the precise downstream signaling cascade is still under investigation. S1R activation may modulate calcium signaling and ER stress, both of which can influence microglial activation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Lipopolysaccharide-Induced Epigenetic Histone Regulation in the Tumor Necrosis Factor-α Expression in Primary Rat Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the neuroprotective effects of this compound in lipopolysaccharide‑stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Analysis of Dextromethorphan and Dextrorphan in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous quantification of dextromethorphan (DM) and its primary metabolite, dextrorphan (B195859) (DX), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis, offering high throughput, accuracy, and precision.
Introduction
This compound is a widely used antitussive agent found in numerous over-the-counter cough and cold remedies.[1][2] It is a synthetic, non-opioid derivative of morphine that acts centrally to suppress the cough reflex.[2] In the body, this compound is primarily metabolized in the liver via O-demethylation to its active metabolite, dextrorphan, a process predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][5] Dextrorphan itself is a non-competitive antagonist of the NMDA receptor.[4] The ratio of this compound to dextrorphan in plasma is often used to phenotype individuals for CYP2D6 activity.[6]
Given the importance of understanding the pharmacokinetics of both the parent drug and its active metabolite, a reliable and sensitive bioanalytical method is crucial for researchers, scientists, and drug development professionals. LC-MS/MS offers unparalleled selectivity and sensitivity for the quantification of small molecules in complex biological matrices like plasma. This document provides a detailed protocol for the analysis of this compound and dextrorphan, from sample preparation to data acquisition.
Principle of the Method
Plasma samples, fortified with stable-isotope labeled internal standards for both this compound and dextrorphan, are subjected to a liquid-liquid extraction procedure to isolate the analytes from endogenous plasma components. The extracted samples are then injected into a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation. The analytes are then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode and quantified using multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards:
-
This compound hydrobromide (Reference Standard)
-
Dextrorphan tartrate (Reference Standard)
-
This compound-d3 (B1141331) (Internal Standard, IS)
-
Dextrorphan-d3 (B59725) (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, dextrorphan, and their respective internal standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a combined working solution of this compound-d3 and dextrorphan-d3 in acetonitrile at an appropriate concentration.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Turbo Temperature: 500°C
-
Table 1: MRM Transitions for this compound, Dextrorphan, and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 272.2 | 171.1 | 150 | 35 |
| Dextrorphan | 258.2 | 157.1 | 150 | 40 |
| This compound-d3 | 275.2 | 171.1 | 150 | 35 |
| Dextrorphan-d3 | 261.2 | 160.1 | 150 | 40 |
Data Presentation
The following tables summarize typical quantitative performance data from various validated LC-MS/MS methods for the analysis of this compound and dextrorphan in plasma.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| This compound | 0.196 - 403.356 | 0.196 | [7] |
| Dextrorphan | 0.102 - 209.017 | 0.102 | [7] |
| This compound | 0.2 - 200 | 0.2 | [8] |
| Dextrorphan | 0.05 - 10 | 0.05 | [8] |
| This compound | 0.5 - 500 | 0.5 | |
| Dextrorphan | 0.5 - 500 | 0.5 | |
| This compound | 0.01 - 5 | 0.01 | [9] |
| Dextrorphan | 0.02 - 5 | 0.02 | [9] |
| This compound | 0.005 - 50 (µg/L) | 0.005 (µg/L) | [10][11] |
| Dextrorphan | 0.005 - 50 (µg/L) | 0.005 (µg/L) | [10][11] |
Table 3: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| This compound | LQC, MQC, HQC | < 4.0 | < 7.0 | 94.3 - 111.4 | |
| Dextrorphan | LQC, MQC, HQC | < 4.0 | < 7.0 | 94.3 - 111.4 | |
| This compound | LQC, MQC, HQC | 2.5 - 9.5 | 6.7 - 10.3 | 88.9 - 105.1 | [8] |
| Dextrorphan | LQC, MQC, HQC | 2.5 - 9.5 | 6.7 - 10.3 | 92.2 - 107.1 | [8] |
| This compound | LQC, MQC, HQC | < 11 | < 11 | 92.9 - 102.5 | [9] |
| Dextrorphan | LQC, MQC, HQC | < 11 | < 11 | 92.9 - 102.5 | [9] |
| This compound | > 0.05 | < 6 | - | ~90 - 110 | [10][11] |
| Dextrorphan | > 0.05 | < 6 | - | ~90 - 110 | [10][11] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Mandatory Visualization
Caption: Liquid-liquid extraction workflow for plasma samples.
Caption: Overview of the LC-MS/MS analytical workflow.
Caption: Metabolic pathway of this compound to Dextrorphan.
References
- 1. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dextrorphan - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0001920) [hmdb.ca]
- 6. LC-MS/MS analysis of this compound metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-volume plasma sampling for determination of this compound and dextrorphan in rat plasma: LC-MS/MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound, dextrorphan and doxylamine in human plasma by HPLC coupled to electrospray ionization tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitative analysis of this compound, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of this compound and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Dextromethorphan Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of dextromethorphan (DXM) in rodent models for preclinical research. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of DXM in various disease models.
This compound, a commonly used over-the-counter antitussive, has garnered significant interest for its potential neuroprotective, anti-inflammatory, and antidepressant properties.[1][2] Its mechanism of action is multifaceted, primarily acting as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist.[2][3] It also exhibits weak serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition.[3] Understanding the appropriate protocols for its administration in rodent models is crucial for obtaining reliable and reproducible data.
Pharmacokinetics and Metabolism
This compound is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.[3] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite dextrorphan (B195859) (DX).[3][4] DX is a more potent NMDA receptor antagonist than DXM.[5] A smaller portion of DXM is metabolized by CYP3A4.[4] The elimination half-life of DXM in rodents is variable, but has been reported to be around 2.6 to 6.58 hours in rats.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in rodent models based on published literature.
Table 1: this compound Dosage and Administration Routes in Rodent Models
| Species | Application/Model | Dosage Range | Route of Administration | Reference(s) |
| Rat | Neuroprotection | 20 - 60 mg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.) | [7][8][9] |
| Antidepressant-like effects | 10 - 40 mg/kg | Intraperitoneal (i.p.) | [5][10] | |
| Locomotor Activity | 20 - 60 mg/kg | Intraperitoneal (i.p.) | [5][8][11] | |
| Pharmacokinetics | 10 - 40 mg/kg | Intravenous (i.v.), Intraperitoneal (i.p.) | [6] | |
| Inhibition of CYP2D1 | 12 - 48 mg/kg | Intragastric | [12] | |
| Mouse | Anti-inflammatory (Sepsis) | 10 pg/kg - 10 mg/kg | Subcutaneous (s.c.) | [13] |
| Antidepressant-like effects | 30 - 32 mg/kg | Intraperitoneal (i.p.) | [14][15] | |
| Anxiogenic-like effects | 56 mg/kg | Intraperitoneal (i.p.) | [14] | |
| Neuroprotection (Hepatic Encephalopathy) | 0.5 - 10 mg/kg | Subcutaneous (s.c.) | [16][17] | |
| Hearing Loss Model | 30 mg/kg | Intraperitoneal (i.p.) | [18] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Elimination Half-life (t½) | ~6.58 hours | Oral | 30 mg (human study, often referenced for rodent context) | [6] |
| Mean Retention Time | ~2.6 hours | Intravenous | 10 mg/kg | [6] |
| Volume of Distribution (Vd) | 0.66 L/kg | Intravenous | 10 mg/kg | [6] |
| Brain/Plasma Concentration Ratio | ~6.5 | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | 30 mg/kg | [7] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound hydrobromide (DXM HBr) powder
-
Vehicle (e.g., 0.9% saline, 2-hydroxypropyl-beta-cyclodextrin)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
Protocol:
-
Calculate the required amount of DXM HBr based on the desired dose (mg/kg) and the weight of the animals.
-
Weigh the DXM HBr powder accurately using an analytical balance.
-
Dissolve the DXM HBr in the appropriate vehicle. For intraperitoneal and subcutaneous injections, sterile 0.9% saline is commonly used. For higher concentrations or improved solubility, a vehicle like 2-hydroxypropyl-beta-cyclodextrin (B2473086) (e.g., 100 mg/ml) can be used.[8]
-
Vortex the solution thoroughly until the DXM HBr is completely dissolved.
-
Prepare fresh solutions on the day of the experiment.
Administration Protocols
a) Intraperitoneal (i.p.) Injection
Purpose: Systemic administration with rapid absorption. Note that i.p. administration can lead to a significant first-pass metabolism effect.[7]
Procedure:
-
Restrain the rodent securely. For mice, this can be done by scruffing the neck. For rats, appropriate manual restraint is necessary.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate gently to ensure no fluid (e.g., blood, urine) is drawn back, which would indicate improper needle placement.
-
Inject the calculated volume of the DXM solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
b) Subcutaneous (s.c.) Injection
Purpose: Slower, more sustained absorption compared to i.p. injection, with reduced first-pass metabolism.[7]
Procedure:
-
Gently lift a fold of skin on the back of the neck or along the flank to create a "tent."
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the DXM solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
c) Oral Gavage (p.o.)
Purpose: Oral administration to mimic clinical routes of drug intake.
Procedure:
-
Select an appropriately sized gavage needle (typically 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent esophageal trauma.[19][20]
-
Measure the correct insertion length by holding the needle alongside the animal, with the tip at the last rib; the hub should be at the mouth. Mark the needle to ensure you do not insert it too far.[19]
-
Restrain the animal firmly, ensuring the head and neck are extended to create a straight path to the esophagus.[20]
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it slowly down the esophagus. The animal should swallow the tube.[21]
-
If any resistance is met, withdraw and reposition. Do not force the needle.[19]
-
Once the needle is in place, administer the solution slowly.[21]
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[19]
Signaling Pathways and Experimental Workflows
Diagrams
Caption: this compound's primary signaling pathways.
Caption: General workflow for a behavioral study using DXM.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound and dextrorphan in rats: common antitussives--different behavioural profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arch.ies.gov.pl [arch.ies.gov.pl]
- 7. Effects of route of administration on this compound pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated this compound administration in adolescent rats produces long-lasting behavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repeated this compound administration in adolescent rats produces long-lasting behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. Ultralow Doses of this compound Protect Mice from Endotoxin-induced Sepsis-like Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of the rapid and sustained antidepressant-like effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. termedia.pl [termedia.pl]
- 17. This compound improves locomotor activity and decreases brain oxidative stress and inflammation in an animal model of acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Attenuates Sensorineural Hearing Loss in an Animal Model and Population-Based Cohort Study | MDPI [mdpi.com]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Cell Viability Assays in Dextromethorphan Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DM), a widely used antitussive, is also recognized for its complex pharmacological profile within the central nervous system (CNS). Its activity as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist underpins its potential neuroprotective effects.[1][2] However, at high doses, concerns about its potential neurotoxicity arise.[1] Accurate assessment of cell viability is therefore critical in studies investigating the neurotoxic or neuroprotective potential of this compound. This document provides detailed protocols for key cell viability assays and summarizes quantitative data to guide researchers in this field.
Key Signaling Pathways in this compound's Neuronal Effects
This compound's impact on neuronal cells is primarily mediated through its interaction with NMDA and sigma-1 receptors, influencing pathways related to excitotoxicity, oxidative stress, and apoptosis.
This compound's Neuroprotective Mechanisms
This compound has demonstrated neuroprotective properties in various CNS injury models.[1][2] These protective actions are often linked to its ability to inhibit glutamate-induced neurotoxicity through its role as an NMDA receptor antagonist and a sigma-1 receptor agonist.[1][2] Furthermore, DM can mitigate neurodegenerative inflammatory responses.[1] Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and inhibit microglial activation, which are key events in inflammation-mediated neurodegeneration.[3][4]
Data Presentation: Quantitative Effects of this compound on Cell Viability
The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis from various studies.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| PANC-1 | 105.6 | 72 | 50 (IC50) | [5] |
| PANC-1 | 163.2 | 48 | 50 (IC50) | [5] |
| PANC-1 | 280.4 | 24 | 50 (IC50) | [5] |
| PANC-1 | 100 | 72 | 51.40 ± 3.10 | [5] |
| PANC-1 (with Gemcitabine 12.5 µM) | 50 | 72 | 24.93 ± 3.12 | [5] |
Table 2: Effect of this compound on Apoptosis (Flow Cytometry with Annexin V-FITC/PI Staining)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) | Reference |
| PANC-1 (with Gemcitabine 12.5 µM) | 50 | 72 | 21.83 ± 1.32 | 32.20 ± 0.84 | 20.97 ± 1.04 | [5] |
| PANC-1 (with Gemcitabine 6.25 µM) | 25 | 72 | - | 36.10 ± 0.93 | - | [5] |
Experimental Protocols
Experimental Workflow for Assessing this compound Neurotoxicity
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[7][8]
Materials:
-
Neuronal cells
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Microplate reader
Protocol:
-
Seed neuronal cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well.[9]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Add 50 µL of stop solution to each well.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Materials:
-
Neuronal cells
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Culture and treat neuronal cells with this compound for the desired duration.
-
Harvest the cells (including the supernatant for suspension cells) and wash them with cold PBS.[13]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.[13]
-
Incubate the cells at room temperature for 15 minutes in the dark.[13]
-
Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[13]
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[14][15]
Materials:
-
Neuronal cells
-
This compound stock solution
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Culture and treat neuronal cells with this compound.
-
Lyse the cells using the provided lysis buffer and incubate on ice.[16]
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.[16]
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate (containing 50-200 µg of protein) to each well.[17]
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.[14][17]
-
Incubate the plate at 37°C for 1-2 hours.[16]
-
Measure the absorbance (at 400-405 nm for colorimetric assays) or fluorescence (excitation ~380 nm, emission ~440 nm for fluorometric assays) using a microplate reader.[14][16]
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. kumc.edu [kumc.edu]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. mpbio.com [mpbio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Application Notes and Protocols: Electrophysiological Recording of Dextromethorphan's Effect on Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DXM) is a widely used antitussive that has garnered significant interest for its neuroprotective and potential therapeutic effects in various neurological disorders.[1][2] Its mechanism of action is complex, involving interactions with multiple targets within the central nervous system.[2][3] Understanding the electrophysiological effects of DXM on cultured neurons is crucial for elucidating its therapeutic potential and identifying novel drug development opportunities. These application notes provide detailed protocols for investigating the impact of DXM on neuronal excitability and synaptic transmission using patch-clamp and multi-electrode array (MEA) techniques.
Key Pharmacological Targets of this compound
This compound's multifaceted effects on neuronal electrophysiology stem from its interaction with several key protein targets:
-
NMDA Receptors: DXM is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This is considered a primary mechanism for its neuroprotective and anticonvulsant properties.[1] It blocks the NMDA receptor channel when it is in an open state.[5]
-
Sigma-1 Receptors: DXM is a potent agonist of the sigma-1 receptor (S1R).[7][8] This interaction is thought to contribute to its neuroprotective and antidepressant-like effects.[7][8][9]
-
Voltage-Gated Ion Channels: DXM also blocks voltage-gated calcium (Ca2+) and sodium (Na+) channels, albeit at higher concentrations than those required for NMDA receptor antagonism.[1][4][10] It has also been shown to inhibit human Kv1.3 potassium channels.[11]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various neuronal ion channels and receptors, as determined by electrophysiological studies.
| Target | Cell Type | Technique | Effect | IC50 / Ki | Reference |
| NMDA Receptor | Cultured Rat Cortical Neurons | Whole-cell Patch Clamp | Blockade of NMDA-induced current | 0.55 µM | [4] |
| Cultured Rat Hippocampal Pyramidal Neurons | Outside-out Patch Clamp | Reduction of channel open probability | 6 µM | [5] | |
| Cultured Rat Hippocampal Pyramidal Neurons | Fura-2 Calcium Imaging | Reduction of NMDA-evoked Ca2+ rise | 4 µM | [5] | |
| Voltage-Gated Ca2+ Channels (L- and N-type) | Cultured Rat Cortical Neurons & PC12 Cells | Whole-cell Patch Clamp | Blockade of Ba2+ current | 52-71 µM | [4] |
| Brain Synaptosomes (N-type) | 45Ca2+ Uptake Assay | Inhibition of K+ depolarization-evoked Ca2+ uptake | 48 µM | [10] | |
| PC12 Cells (L-type) | 45Ca2+ Uptake Assay | Inhibition of K+ depolarization-evoked Ca2+ uptake | Not specified | [10] | |
| Voltage-Gated Na+ Channels | Cultured Rat Cortical Neurons | Whole-cell Patch Clamp | Inhibition of voltage-activated Na+ current | ~80 µM | [4] |
| Sigma-1 Receptor | Not specified | Radioligand Binding Assay | Binding affinity (Ki) | 142-652 nM | [7] |
| Human Kv1.3 K+ Channel | Xenopus laevis Oocytes | Two-electrode Voltage Clamp | Inhibition of steady-state current | 12.8 µM | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of DXM's Effect on NMDA- and Voltage-Gated Currents
This protocol details the methodology for recording ion channel activity from individual cultured neurons to assess the direct effects of DXM.
1. Cell Culture:
-
Culture primary cortical or hippocampal neurons from embryonic rats on poly-D-lysine coated glass coverslips.[12]
-
Maintain cultures in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) at 37°C in a 5% CO2 incubator.
-
Allow neurons to mature for 10-14 days in vitro before recording.
2. Solutions:
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. Bubble with 95% O2/5% CO2.[13]
-
Internal Solution (for NMDA currents): (in mM) 130 Cs-gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.
-
Internal Solution (for Na+/K+ currents): (in mM) 130 K-gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of DXM hydrobromide in deionized water and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.[14]
-
Continuously perfuse the chamber with ACSF at a rate of 1-2 ml/min.[13]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[14]
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.[14][15]
-
To record NMDA currents: Clamp the neuron at -60 mV. Apply NMDA (e.g., 100 µM) and glycine (B1666218) (e.g., 10 µM) to the external solution to evoke an inward current. After establishing a stable baseline, co-apply different concentrations of DXM with the NMDA/glycine solution.
-
To record voltage-gated Na+ and K+ currents: In voltage-clamp mode, hold the neuron at -80 mV and apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward Na+ currents and outward K+ currents. Record baseline currents and then perfuse with DXM-containing ACSF and repeat the voltage-step protocol.
4. Data Analysis:
-
Measure the peak amplitude of the evoked currents before and after DXM application.
-
Calculate the percentage of inhibition for each DXM concentration.
-
Construct a concentration-response curve and fit it with a Hill equation to determine the IC50 value.
Protocol 2: Multi-Electrode Array (MEA) Recording of DXM's Effect on Neuronal Network Activity
This protocol describes how to use MEAs to assess the impact of DXM on spontaneous and evoked network-level activity.[16]
1. Cell Culture on MEAs:
-
Plate primary cortical or hippocampal neurons onto MEA plates pre-coated with an adhesion promoter (e.g., poly-D-lysine).
-
Culture the neurons for at least 3 weeks to allow for the formation of a functionally active neuronal network.[16]
2. MEA Recording:
-
Place the MEA plate into the MEA recording system (e.g., Maestro Pro™, Axion BioSystems) and allow the culture to equilibrate.[16]
-
Record spontaneous network activity, including spike rates, burst frequency, and network synchrony, for a stable baseline period (e.g., 10-15 minutes).
-
Apply DXM at various concentrations to the culture medium and record the subsequent changes in network activity.
-
To study effects on evoked activity, use the MEA's built-in stimulation electrodes to deliver electrical stimuli and record the evoked field potentials before and after DXM application.[17]
3. Data Analysis:
-
Analyze the recorded spike trains to determine parameters such as mean firing rate, burst duration, inter-burst interval, and synchronicity index.[18]
-
Compare these parameters before and after DXM application to quantify the drug's effect on network excitability.
-
For evoked responses, measure the amplitude and latency of the field potentials to assess changes in synaptic transmission and network connectivity.
Visualization of Pathways and Workflows
This compound's Signaling Pathways in Neurons
Caption: this compound's multi-target signaling pathways in a neuron.
Experimental Workflow for Patch-Clamp Analysis of DXM
Caption: Workflow for whole-cell patch-clamp analysis of DXM's effects.
Experimental Workflow for MEA Analysis of DXM
Caption: Workflow for multi-electrode array analysis of DXM's effects.
References
- 1. This compound: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]
- 9. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on human K(v)1.3 channel activity: involvement of C-type inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dextrorphan and this compound attenuate hypoxic injury in neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patch Clamp Protocol [labome.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. criver.com [criver.com]
- 17. MEA Data Analysis [web.mit.edu]
- 18. pure.tue.nl [pure.tue.nl]
Application Notes and Protocols for the Use of Dextromethorphan in a Rat Model of Peripheral Mononeuropathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dextromethorphan in preclinical rat models of peripheral mononeuropathy, a condition characterized by pain resulting from damage to a single peripheral nerve. This document outlines detailed experimental protocols for inducing neuropathic pain, assessing pain-related behaviors, and summarizes the quantitative effects of this compound. Furthermore, it elucidates the key signaling pathways involved in the therapeutic action of this compound in this context.
Introduction
Peripheral mononeuropathy is a debilitating condition often associated with symptoms of allodynia (pain from a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). Rat models that mimic this condition, such as the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models, are invaluable tools for investigating the underlying mechanisms of neuropathic pain and for the preclinical evaluation of potential analgesic compounds.
This compound, a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has shown promise in alleviating neuropathic pain.[1] Its mechanism of action is centered on the modulation of central sensitization, a key process in the development and maintenance of chronic pain states.[2] By blocking the NMDA receptor, this compound reduces the hyperexcitability of spinal cord neurons, thereby mitigating the transmission of pain signals.[1][3] Additionally, evidence suggests that this compound may exert its effects through the attenuation of glial cell activation and the production of pro-inflammatory cytokines.[4][5]
Experimental Models of Peripheral Mononeuropathy
Two of the most commonly used and well-characterized rat models of peripheral mononeuropathy are the Chronic Constriction Injury (CCI) of the sciatic nerve and the Spared Nerve Injury (SNI) model. The following are detailed protocols for each.
Chronic Constriction Injury (CCI) Model
The CCI model involves the loose ligation of the common sciatic nerve, leading to the development of robust and persistent pain behaviors.[6][7]
Protocol:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture) according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Preparation: Shave and disinfect the skin over the lateral aspect of the midthigh of the left hind limb.
-
Incision: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures (4-0 chromic gut suture) around the nerve with approximately 1 mm spacing between them.[8][9] The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb, indicating a slight compression of the nerve.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as per IACUC guidelines for the first 24-48 hours (carefully selecting analgesics that do not interfere with the study endpoints). Monitor the animal for signs of distress and infection. Pain behaviors typically develop within a few days and stabilize by the second week post-surgery.
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This model produces a very consistent and long-lasting behavioral hypersensitivity.
Protocol:
-
Anesthesia and Surgical Preparation: Follow the same procedures as for the CCI model.
-
Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with a 5-0 silk suture and transect them distal to the ligation, removing a 2-4 mm section of the distal nerve stump. Great care should be taken to avoid any contact with or stretching of the intact sural nerve.
-
Closure and Post-operative Care: Follow the same procedures as for the CCI model.
Assessment of Neuropathic Pain Behaviors
The efficacy of this compound is assessed by measuring changes in mechanical allodynia and thermal hyperalgesia.
Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[10][11]
Protocol:
-
Acclimation: Place the rats in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes before testing.[12]
-
Stimulation: Apply a series of calibrated von Frey filaments with increasing stiffness to the mid-plantar surface of the hind paw. Begin with a filament in the middle of the range (e.g., 2 g) and apply it with enough force to cause a slight buckling.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response to a given filament, the next stronger filament is applied. If there is a response, the next weaker filament is applied.
-
Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold in grams.
Thermal Hyperalgesia (Plantar Test)
This test measures the latency of paw withdrawal from a thermal stimulus.[13][14]
Protocol:
-
Acclimation: Place the rats in the testing apparatus, which consists of individual plastic chambers on a glass floor, and allow them to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor and focused on the mid-plantar surface of the hind paw.[15][16]
-
Measurement: The time from the initiation of the heat stimulus to the withdrawal of the paw is automatically recorded as the paw withdrawal latency. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Analysis: The average of several measurements is taken for each paw.
This compound Administration
Protocol:
-
Drug Preparation: Dissolve this compound hydrobromide in sterile saline or another appropriate vehicle.
-
Administration Route: this compound can be administered via various routes, with intraperitoneal (i.p.) injection being common in rat studies. Intrathecal (i.t.) administration can be used to specifically target the spinal cord.
-
Dosage: Effective doses in rat models of neuropathic pain typically range from 10 to 60 mg/kg for i.p. administration.[17] The optimal dose should be determined in a dose-response study.
-
Timing: this compound can be administered acutely (a single dose) or chronically (e.g., once daily for several days). Behavioral testing is typically performed at the time of expected peak drug effect (e.g., 30-60 minutes post-injection for i.p. administration).
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound in rat models of peripheral mononeuropathy.
Table 1: Effect of this compound on Mechanical Allodynia and Thermal Hyperalgesia in the CCI Rat Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) | Reference |
| Vehicle Control | - | ~4.5 | ~7.0 | [17] |
| This compound | 15 | No significant effect | Significant increase | [17] |
| This compound | 30 | Significant increase | Significant increase | [17] |
| This compound | 60 | Significant increase | Significant increase | [17] |
Table 2: Synergistic Effects of this compound with Other Analgesics
| Drug Combination | Doses (mg/kg, i.p.) | Outcome in Neuropathic Pain Model | Reference |
| This compound + Melatonin (B1676174) | 15 (DM) + 30 (Melatonin) | Effective reversal of thermal hyperalgesia and mechanical allodynia | [17] |
| This compound + Morphine | 45 (DM) + 2 (Morphine) | Marked alleviation of mechanical and cold allodynia | [11] |
| This compound + Gabapentin | 10 (DM) + 15 or 30 (Gabapentin) | Total alleviation of mechanical and cold allodynia | |
| This compound + Oxycodone | 10 (DM) + 3 (Oxycodone) | Significant enhancement of anti-allodynic effect | [4] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action in neuropathic pain is the antagonism of the NMDA receptor in the spinal cord.
Caption: this compound's mechanism in neuropathic pain.
The binding of glutamate to NMDA receptors on postsynaptic neurons in the spinal cord dorsal horn leads to an influx of Ca²⁺.[18] This triggers the activation of intracellular signaling cascades involving protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), culminating in central sensitization and heightened pain transmission.[3] this compound acts by blocking the NMDA receptor ion channel, thereby preventing Ca²⁺ influx and downstream signaling.[1] This action is further supported by the drug's ability to attenuate the activation of microglia and astrocytes, and reduce the release of pro-inflammatory cytokines that contribute to the sensitized state.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat model of peripheral mononeuropathy.
Caption: Experimental workflow for this compound studies.
Molecular and Cellular Analyses
To further investigate the mechanism of action of this compound, molecular and cellular analyses can be performed on collected tissues, such as the spinal cord.
Immunohistochemistry (IHC) for Glial Activation
Protocol:
-
Tissue Preparation: Perfuse the rat with saline followed by 4% paraformaldehyde. Dissect the lumbar spinal cord and post-fix it overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the spinal cord on a cryostat.
-
Staining:
-
Wash sections and perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with primary antibodies against glial markers overnight at 4°C (e.g., rabbit anti-Iba1 for microglia and mouse anti-GFAP for astrocytes).[19][20]
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Analysis: Visualize the sections using a fluorescence microscope and quantify the intensity of the staining or the number of activated glial cells.
Western Blot for NMDA Receptor Subunits
Protocol:
-
Protein Extraction: Homogenize fresh or frozen spinal cord tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Targeting N-methyl-D-aspartate receptors for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Presynaptic NMDA receptors control nociceptive transmission at the spinal cord level in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on glial cell function: proliferation, maturation, and protection from cytotoxic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. Chronic Constriction Injury of the Sciatic Nerve Model [bio-protocol.org]
- 9. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. biomed-easy.com [biomed-easy.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Spared nerve injury rats exhibit thermal hyperalgesia on an automated operant dynamic thermal escape Task - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aniphy.fr [aniphy.fr]
- 17. A combined effect of this compound and melatonin on neuropathic pain behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Expression of AMPA and NMDA receptor subunits in the cervical spinal cord of wobbler mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sigma-1 Receptor Binding Assay for Dextromethorphan
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for a Sigma-1 receptor (S1R) binding assay to determine the affinity of Dextromethorphan.
This compound is a widely used antitussive that also exhibits potent agonist activity at the Sigma-1 receptor.[1][2] Its neuroprotective effects are believed to be mediated, at least in part, through this interaction.[1] Understanding the binding characteristics of this compound to the S1R is crucial for the development of novel therapeutics targeting this receptor for various neurological and psychiatric disorders.[3][4][5]
Quantitative Data: this compound Binding Affinity for Sigma-1 Receptor
The binding affinity of this compound for the Sigma-1 receptor is typically determined through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the affinity of a compound for a receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| This compound | Sigma-1 | --INVALID-LINK---pentazocine | Rat Brain Homogenate | 142 - 652 | [1] |
| This compound | Sigma-1 | --INVALID-LINK---pentazocine | Not Specified | ~400 | [6] |
Experimental Protocol: Competitive Sigma-1 Receptor Binding Assay
This protocol describes the determination of the binding affinity (Kᵢ) of this compound for the Sigma-1 receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine as the radioligand.[6][7][8]
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific Binding Control: Haloperidol[6]
-
Tissue Source: Guinea Pig Liver or Rat Brain P₂ Homogenates (high density of S1R)[6][7]
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4)
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
-
General lab equipment: pipettes, centrifuges, etc.
Membrane Preparation (from Guinea Pig Liver)
-
Homogenize fresh or frozen guinea pig liver in ice-cold sucrose (B13894) buffer (0.32 M sucrose in 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P₂ fraction) in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Assay Procedure
-
In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---pentazocine (at a concentration near its Kd), and membrane homogenate.
-
Non-specific Binding: Assay buffer, --INVALID-LINK---pentazocine, Haloperidol (10 µM final concentration), and membrane homogenate.[6]
-
This compound Competition: Assay buffer, --INVALID-LINK---pentazocine, varying concentrations of this compound, and membrane homogenate.
-
-
Incubate the plates at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity by liquid scintillation counting.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of --INVALID-LINK---pentazocine against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Caption: Experimental workflow for the Sigma-1 receptor competitive binding assay.
Caption: Principle of competitive binding at the Sigma-1 receptor.
References
- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. This compound/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Dextromethorphan in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DXM) is a widely used antitussive agent that has garnered significant interest for its neuroprotective and therapeutic potential in various neurological disorders. Its mechanism of action is complex, primarily involving non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor.[1] Understanding the pharmacokinetics and pharmacodynamics of DXM and its active metabolite, dextrorphan (B195859) (DXT), within the brain's extracellular fluid is crucial for elucidating its therapeutic effects and optimizing drug delivery.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular space of living tissues, including the brain, in freely moving animals.[2][3] This methodology provides invaluable insights into the real-time neurochemical dynamics and drug disposition at the site of action. These application notes provide a comprehensive guide to utilizing in vivo microdialysis for the measurement of this compound in the brain.
Data Presentation
Table 1: Illustrative Extracellular Concentrations of this compound (DXM) and Dextrorphan (DXT) in Rat Striatum Following Systemic Administration (20 mg/kg, s.c.)
| Time Point (minutes) | DXM Concentration (ng/mL) | DXT Concentration (ng/mL) |
| 0 (Baseline) | 0 | 0 |
| 20 | 50 ± 8 | 15 ± 4 |
| 40 | 120 ± 15 | 45 ± 7 |
| 60 | 180 ± 22 | 80 ± 11 |
| 90 | 150 ± 18 | 110 ± 15 |
| 120 | 100 ± 12 | 130 ± 18 |
| 180 | 40 ± 6 | 90 ± 12 |
| 240 | 15 ± 3 | 50 ± 8 |
Note: These are hypothetical data for illustrative purposes. Actual concentrations would need to be determined experimentally.
Table 2: Effect of this compound on Extracellular Dopamine (B1211576) Levels in the Nucleus Accumbens
| Treatment Group | Baseline Dopamine (% of control) | Peak Dopamine Response (% of baseline) | Reference |
| Saline | 100 ± 10 | 105 ± 8 | [4][5] |
| This compound (20 mg/kg, s.c.) | 100 ± 12 | No significant change | [4][5] |
| Morphine (5 mg/kg, i.p.) | 100 ± 9 | ~175% | [4] |
| This compound (20 mg/kg, s.c.) + Morphine (5 mg/kg, i.p.) | 100 ± 11 | Potentiated response (>~175%) | [4][5] |
Data adapted from Kim et al. (2003) indicating that while this compound alone did not alter basal dopamine levels, it modulated the effect of morphine.[4][5]
Experimental Protocols
Protocol 1: In Vivo Microdialysis Procedure for this compound Measurement
1. Materials and Reagents:
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO)
-
Guide cannula (e.g., CMA 12)
-
Syringe pump (e.g., CMA 400)
-
Fraction collector (optional, for automated collection)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4 with phosphate (B84403) or HEPES.
-
This compound hydrobromide
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Dental cement
-
Surgical instruments
-
Analytical system: HPLC coupled with tandem mass spectrometry (LC-MS/MS)
2. Surgical Procedure (Rat Model):
-
Anesthetize the rat using an approved protocol and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum, nucleus accumbens, prefrontal cortex) at predetermined stereotaxic coordinates.
-
Carefully lower the guide cannula to the desired depth and secure it to the skull with dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
3. Microdialysis Experiment:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the brain.
-
Connect the probe inlet to the syringe pump and the outlet to a collection vial.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60-90 minutes to obtain a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour.
-
Administer this compound systemically (e.g., subcutaneous or intraperitoneal injection) or via reverse dialysis by including it in the aCSF.
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
-
Store collected dialysate samples at -80°C until analysis.
Protocol 2: Sample Analysis by LC-MS/MS
1. Sample Preparation:
-
Thaw dialysate samples.
-
If necessary, perform a protein precipitation or solid-phase extraction to clean up the sample, though dialysates are generally clean.[6]
-
Add an internal standard (e.g., deuterated this compound and dextrorphan) to each sample, calibrator, and quality control sample.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is common for good peak shape and ionization efficiency.[7]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
3. Quantification:
-
Generate a calibration curve using known concentrations of this compound and dextrorphan in aCSF.
-
Quantify the concentrations in the dialysate samples by interpolating from the calibration curve based on the peak area ratios of the analytes to their respective internal standards.
Visualizations
Caption: Experimental workflow for in vivo microdialysis of this compound.
Caption: this compound's primary signaling pathways in the brain.
References
- 1. Simultaneous determination of this compound, dextrorphan and doxylamine in human plasma by HPLC coupled to electrospray ionization tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on dopamine release in the nucleus accumbens: Interactions with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Simultaneous quantitative analysis of this compound, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Assessment of Dextromethorphan's Effect on Neuronal Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DM) is a widely used antitussive agent that has garnered significant interest for its neuroprotective properties.[1][2] Its mechanism of action extends beyond cough suppression, involving the modulation of several key neurotransmitter systems in the central nervous system (CNS).[3][4] Primarily, DM acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the Sigma-1 receptor.[1][3][4] These actions contribute to its potential therapeutic effects in various neurological conditions by reducing glutamate-induced excitotoxicity, modulating neuroinflammation, and influencing neuronal survival pathways.[1][2][4][5]
Immunohistochemistry (IHC) is a powerful and indispensable technique for visualizing the distribution and abundance of specific proteins within the cellular context of tissues.[6] In neuroscience research, IHC allows for the precise localization of neuronal and glial markers, enabling the quantitative assessment of cellular changes in response to pharmacological agents like this compound.[6][7] These application notes provide a comprehensive framework, including detailed protocols and data presentation strategies, for utilizing IHC to evaluate the effects of this compound on key neuronal and glial markers in brain tissue.
This compound's Core Signaling Pathways
This compound's neuroprotective effects are primarily mediated through its interaction with NMDA and Sigma-1 receptors. Antagonism of the NMDA receptor reduces excessive calcium (Ca2+) influx, mitigating excitotoxicity and subsequent neuronal damage.[4] As a Sigma-1 receptor agonist, DM can modulate calcium signaling and inhibit inflammatory pathways, further contributing to neuroprotection.[1][3] These primary actions can lead to downstream effects, including the regulation of neuronal activity markers like c-Fos, structural proteins like MAP2, and the expression of neurotrophic factors such as BDNF.
Experimental Workflow for IHC Analysis
A typical study to assess the effects of this compound involves several key stages, from animal treatment to final data analysis. The workflow ensures systematic and reproducible collection of high-quality IHC data.
Data Presentation: Quantitative Analysis
To facilitate clear interpretation and comparison, all quantitative data from IHC experiments should be summarized in structured tables. This includes cell counts, immunofluorescence intensity, and area of immunoreactivity.
Table 1: Quantification of Neuronal and Glial Cell Counts
| Treatment Group | Dose (mg/kg) | Brain Region | NeuN-Positive Cells (per mm²) (Mean ± SEM) | GFAP-Positive Cells (per mm²) (Mean ± SEM) | % Change vs. Vehicle (NeuN) |
|---|---|---|---|---|---|
| Vehicle Control | - | Hippocampus CA1 | User-defined value | User-defined value | - |
| This compound | 10 | Hippocampus CA1 | User-defined value | User-defined value | Calculated value |
| This compound | 30 | Hippocampus CA1 | User-defined value | User-defined value | Calculated value |
| Vehicle Control | - | Cortex | User-defined value | User-defined value | - |
| This compound | 10 | Cortex | User-defined value | User-defined value | Calculated value |
| this compound | 30 | Cortex | User-defined value | User-defined value | Calculated value |
Table 2: Analysis of Protein Expression Intensity
| Treatment Group | Dose (mg/kg) | Brain Region | Marker | Mean Fluorescence Intensity (Arbitrary Units) (Mean ± SEM) | Fold Change vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle Control | - | Cortex | BDNF | User-defined value | 1.0 |
| This compound | 10 | Cortex | BDNF | User-defined value | Calculated value |
| This compound | 30 | Cortex | BDNF | User-defined value | Calculated value |
| Vehicle Control | - | Striatum | MAP2 | User-defined value | 1.0 |
| This compound | 10 | Striatum | MAP2 | User-defined value | Calculated value |
| this compound | 30 | Striatum | MAP2 | User-defined value | Calculated value |
Detailed Experimental Protocols
The following protocols are generalized for free-floating immunohistochemistry on 30-40 µm thick brain sections from rodents perfused with 4% paraformaldehyde (PFA).[8] Antibody dilutions and incubation times should be optimized for specific antibodies and tissue conditions.
Protocol 1: General Neuronal Marker (NeuN)
Neuronal Nuclei (NeuN) is a robust marker for mature neurons.[7][9][10]
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.[11]
-
Post-fix the brain in 4% PFA overnight at 4°C, then cryoprotect in a 30% sucrose (B13894) solution.[11][12]
-
Cut 30-40 µm sections on a cryostat or vibratome and store in a cryoprotectant solution at -20°C.[13]
-
-
Staining Procedure:
-
Wash sections three times for 10 minutes each in PBS.
-
Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% Normal Goat Serum).[14][15]
-
Incubate sections with the primary anti-NeuN antibody (e.g., rabbit or mouse monoclonal) diluted in antibody solution (PBS with 1% serum and 0.2% Triton X-100) overnight at 4°C.[11][15]
-
The next day, wash sections three times for 10 minutes each in PBS.
-
Incubate with a species-appropriate, fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) for 2 hours at room temperature, protected from light.[11]
-
Wash sections three times for 10 minutes each in PBS.
-
Perform a nuclear counterstain with DAPI (1 µg/mL) for 10 minutes.[16]
-
Wash sections twice in PBS, then mount onto slides and coverslip with an aqueous mounting medium.[13]
-
Protocol 2: Dendritic Marker (MAP2)
Microtubule-Associated Protein 2 (MAP2) is a specific marker for neuronal dendrites and is sensitive to ischemic and excitotoxic damage.[17][18]
-
Tissue Preparation: As described for NeuN.
-
Staining Procedure:
-
Follow the general washing and blocking steps from the NeuN protocol.
-
Incubate sections with the primary anti-MAP2 antibody (e.g., mouse monoclonal) diluted in antibody solution overnight at 4°C.[17][19]
-
Wash sections and incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-mouse IgG) for 1-2 hours at room temperature.[17][18]
-
Wash sections and incubate with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.[17]
-
Visualize the staining by incubating with a diaminobenzidine (DAB) solution until the desired color intensity is reached (typically 2-10 minutes).[17]
-
Stop the reaction by washing thoroughly with PBS.
-
Mount sections onto slides, dehydrate through an ethanol (B145695) gradient, clear with xylene, and coverslip with a permanent mounting medium.
-
Protocol 3: Neuronal Activity Marker (c-Fos)
The immediate early gene c-Fos is widely used as a marker for recent neuronal activity.[14][16] Its expression can be modulated by drugs affecting neuronal excitability.
-
Tissue Preparation: As described for NeuN. Note: c-Fos protein expression peaks 1-3 hours after stimulation, so tissue collection should be timed accordingly.[20]
-
Staining Procedure:
-
Wash sections three times for 5 minutes each in PBS.[14]
-
Block for 1 hour in PBS with 0.3-0.5% Triton X-100 and 3-5% Normal Donkey or Goat Serum.[14][20]
-
Incubate with primary anti-c-Fos antibody (e.g., rabbit polyclonal) diluted in blocking solution overnight or for up to 48 hours at 4°C.[14][20]
-
Wash sections thoroughly in PBS.
-
Incubate with a fluorescently labeled or biotinylated secondary antibody for 2 hours at room temperature.
-
Proceed with either fluorescent detection (as in the NeuN protocol) or DAB chromogenic detection (as in the MAP2 protocol).[16][20]
-
Protocol 4: Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is crucial for neuronal survival, growth, and plasticity.[21] Its expression can be altered by neuroprotective agents.
-
Tissue Preparation: As described for NeuN. A paraformaldehyde-parabenzoquinone fixative can enhance BDNF detection.[22]
-
Staining Procedure:
-
Follow the general washing, permeabilization (0.3% Triton X-100), and blocking steps.[21]
-
Incubate with primary anti-BDNF antibody (e.g., rabbit or guinea pig polyclonal) diluted in blocking solution overnight at 4°C.[21][23]
-
Wash sections and incubate with the appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[21]
-
Complete final washes, counterstain with DAPI, and mount as described for NeuN.
-
Protocol 5: Astrocyte Marker (GFAP)
Glial Fibrillary Acidic Protein (GFAP) is an intermediate filament protein that is upregulated in reactive astrocytes, a hallmark of CNS injury and inflammation.[24][25]
-
Tissue Preparation: As described for NeuN. Formalin-fixed, paraffin-embedded (FFPE) tissue can also be used, but will require deparaffinization and heat-induced epitope retrieval (HIER).[26][27]
-
Staining Procedure (for free-floating sections):
-
Follow the general washing and blocking steps.
-
Incubate with primary anti-GFAP antibody (e.g., mouse monoclonal or rabbit polyclonal) diluted in antibody solution overnight at 4°C.
-
Wash sections and proceed with either fluorescent or chromogenic (DAB) detection as described in the previous protocols. For DAB, quench endogenous peroxidases with 0.3-3% H₂O₂ in PBS for 15-30 minutes after the initial washes.[20][24]
-
If using DAB, a hematoxylin (B73222) counterstain can be applied to visualize cell nuclei.[24]
-
Conclusion
These application notes provide a robust framework for investigating the neuropharmacological effects of this compound using immunohistochemistry. By selecting appropriate neuronal and glial markers and employing standardized, well-controlled protocols, researchers can effectively visualize and quantify changes in protein expression and cellular morphology. The systematic presentation of quantitative data in tables, combined with a clear understanding of the underlying signaling pathways, will enable a comprehensive assessment of this compound's impact on the central nervous system, aiding in the development of novel therapeutic strategies for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. journal.arikesi.or.id [journal.arikesi.or.id]
- 5. This compound provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irispublishers.com [irispublishers.com]
- 7. Application of Immunohistochemistry in Stereology for Quantitative Assessment of Neural Cell Populations Illustrated in the Göttingen Minipig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry (IHC) protocol [hellobio.com]
- 9. Immunohistochemical markers for quantitative studies of neurons and glia in human neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 14. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 15. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. MAP2 Immunostaining in Thick Sections for Early Ischemic Stroke Infarct Volume in Non-Human Primate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. 2.5. c‐Fos immunohistochemistry [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. Distribution of Brain-Derived Neurotrophic Factor (BDNF) Protein and mRNA in the Normal Adult Rat CNS: Evidence for Anterograde Axonal Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemical visualization of brain-derived neurotrophic factor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. GFAP (GFAP) | Abcam [abcam.com]
- 26. biocare.net [biocare.net]
- 27. merckmillipore.com [merckmillipore.com]
Application Note: Developing a Stable Formulation of Dextromethorphan for In Vivo Use
Introduction
Dextromethorphan (DXM) is a widely used antitussive agent that also shows potential for various neurological and psychiatric applications due to its action as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist.[1][2] For in vivo research and preclinical development, a stable, well-characterized formulation is crucial to ensure accurate dosing, bioavailability, and reproducible results. The primary challenges in formulating this compound, particularly for parenteral administration, stem from its limited aqueous solubility. This document provides an overview of formulation strategies and detailed protocols for the preparation and stability testing of a this compound formulation suitable for in vivo studies.
1. Physicochemical Properties of this compound
This compound is commercially available primarily as the hydrobromide (HBr) salt or in a sustained-release polistirex formulation.[3][4] The base form is a white, odorless crystalline powder.[2] Understanding its solubility and stability is the first step in developing a viable formulation.
Table 1: Solubility of this compound and its Hydrobromide Salt
| Solvent | This compound Base | This compound HBr | Citation(s) |
| Water | Practically insoluble | 1.5 g/100 mL (Sparingly soluble) | [2][5][6][7] |
| Ethanol (B145695) | Freely soluble | Freely soluble (25 g/100 mL) | [6][7][8] |
| Chloroform | Freely soluble | Freely soluble | [2][5][6] |
| Ether | Practically insoluble | Practically insoluble | [6] |
| 0.1N HCl | 0.8 mg/mL | - | [9] |
2. Challenges in this compound Formulation
The main challenge for developing an in vivo formulation, especially for intravenous use, is the limited water solubility of this compound, even as a hydrobromide salt. This can lead to precipitation upon dilution in physiological fluids, causing potential toxicity and unreliable dosing. For oral formulations, taste-masking is often a necessary consideration.[10][11]
3. Formulation Strategies for Enhanced Solubility
Several strategies can be employed to overcome the solubility limitations of this compound for in vivo applications.
-
pH Adjustment: this compound is a weak base. Adjusting the pH of the formulation vehicle can improve the solubility of the hydrobromide salt. However, the final formulation must have a physiologically compatible pH.
-
Co-solvents: Using a mixture of water and a biocompatible organic solvent, such as ethanol or propylene (B89431) glycol, can significantly increase solubility.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with poorly soluble drug molecules, thereby increasing their aqueous solubility.[10] 2-Hydroxypropyl-β-cyclodextrin (2-HPβCD) has been shown to form a 1:1 inclusion complex with this compound HBr, leading to a linear increase in the drug's solubility with increasing cyclodextrin (B1172386) concentration.[10][11] This is a highly effective and commonly used method for parenteral formulations.
-
Co-crystals: The formation of co-crystals with a suitable conformer, such as tartaric acid, has been shown to enhance the solubility of this compound HBr.[9]
4. Pharmacokinetics
This compound is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, dextrorphan (B195859).[1][12][13] Both this compound and dextrorphan contribute to the pharmacological effects.[14] The elimination half-life is typically 2-4 hours in extensive metabolizers but can be much longer in poor metabolizers.[5]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Notes | Citation(s) |
| Bioavailability | ~11% | Subject to extensive first-pass metabolism | [5] |
| Half-life (t½) | 2–4 hours | In extensive metabolizers | [5] |
| Half-life (t½) | ~24 hours | In poor metabolizers | [5] |
| Active Metabolite | Dextrorphan | Formed by O-demethylation via CYP2D6 | [1][12] |
| Excretion | Primarily renal | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using 2-Hydroxypropyl-β-Cyclodextrin
This protocol describes the preparation of a this compound HBr solution with enhanced solubility using 2-HPβCD, suitable for parenteral administration in preclinical models.
Materials:
-
This compound HBr powder (USP grade)
-
2-Hydroxypropyl-β-cyclodextrin (2-HPβCD)
-
Sterile Water for Injection (WFI)
-
0.22 µm sterile syringe filter
-
Sterile vials
-
Analytical balance, magnetic stirrer, and sterile glassware
Methodology:
-
Vehicle Preparation: Prepare a 40% (w/v) solution of 2-HPβCD in WFI. For example, to prepare 10 mL of vehicle, dissolve 4.0 g of 2-HPβCD in approximately 8 mL of WFI in a sterile beaker with a magnetic stir bar. Gently stir until the 2-HPβCD is fully dissolved. Adjust the final volume to 10 mL with WFI.
-
Drug Solubilization: Slowly add the accurately weighed this compound HBr powder to the 2-HPβCD solution while stirring. The target concentration will depend on the required dose for the in vivo study. For example, to achieve a 10 mg/mL solution, add 100 mg of this compound HBr to 10 mL of the vehicle.
-
Complex Formation: Continue stirring the solution at room temperature for at least 2 hours to ensure complete complexation. The solution should be clear and free of visible particles.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the final formulation at 2-8°C, protected from light. Stability should be confirmed as described in Protocol 2.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a method to assess the stability of the prepared this compound formulation under various stress conditions.
Materials and Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound HBr reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer (e.g., 25 mM, pH 2.8)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂) for forced degradation studies.
Chromatographic Conditions (Example): [15]
-
Mobile Phase: Phosphate buffer (25 mM, pH 2.8) with triethylamine (B128534) (TEA) and acetonitrile (75:25, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound HBr reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Sample Preparation: Dilute the formulation prepared in Protocol 1 with the mobile phase to a final theoretical concentration of 100 µg/mL.
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix the sample with 0.1N HCl and heat at 60°C for 2 hours. Neutralize and dilute to the target concentration.
-
Base Hydrolysis: Mix the sample with 0.1N NaOH and heat at 60°C for 2 hours. Neutralize and dilute to the target concentration.
-
Oxidative Degradation: Mix the sample with 6% H₂O₂ and keep at room temperature for 4 hours.[16] Dilute to the target concentration.
-
Thermal Degradation: Store the formulation at 60°C for 24 hours. Dilute to the target concentration.
-
Photostability: Expose the formulation to light (as per ICH Q1B guidelines). Dilute to the target concentration.
-
-
Analysis: Inject the standard, the undegraded sample, and all forced degradation samples into the HPLC system.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the unstressed sample and the reference standard. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak. Quantify the remaining this compound to determine the percentage of degradation.
Protocol 3: In Vivo Administration in a Rodent Model
This protocol outlines the general procedure for administering the prepared this compound formulation to rats.
Materials:
-
Prepared and sterile-filtered this compound formulation
-
Appropriate size syringes and needles (e.g., 27-gauge for intravenous injection)
-
Animal balance
-
Rodent restraints (if necessary)
Methodology:
-
Animal Preparation: Acclimatize animals to the laboratory conditions before the experiment. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Dose Calculation: Weigh each animal immediately before dosing. Calculate the exact volume of the formulation to be administered based on the animal's weight and the target dose (e.g., in mg/kg). A previous study in rats used a dose of 10 mg/kg intravenously.[18]
-
Administration:
-
Intravenous (IV) injection: The lateral tail vein is a common site for IV injection in rats. Proper technique is required to ensure the dose is delivered into the circulation.
-
Intraperitoneal (IP) injection: Inject into the lower right quadrant of the abdomen, avoiding the cecum and bladder.
-
Oral Gavage (PO): Use a proper gavage needle to administer the formulation directly into the stomach.
-
-
Observation: Following administration, monitor the animals for any adverse reactions, behavioral changes, and the desired pharmacological effects according to the study design.
-
Sample Collection: Collect blood or tissue samples at predetermined time points as required for pharmacokinetic or pharmacodynamic analysis.
Visualizations
Caption: this compound's primary signaling mechanisms.
Caption: Workflow for developing an in vivo this compound formulation.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DXM Products For Cold And Cough Treatment & Alternatives [addictionresource.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 8. ajprd.com [ajprd.com]
- 9. impactfactor.org [impactfactor.org]
- 10. mobt3ath.com [mobt3ath.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Guaifenesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatographic analysis of this compound, guaifenesin and benzoate in a cough syrup for stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. soeagra.com [soeagra.com]
- 18. arch.ies.gov.pl [arch.ies.gov.pl]
Application Notes and Protocols: Gene Expression Analysis in Response to Dextromethorphan Treatment
Introduction
Dextromethorphan (DXM) is a widely utilized over-the-counter antitussive agent.[1] Its primary mechanism of action involves non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the Sigma-1 receptor.[1][2] Beyond its role in cough suppression, DXM is being investigated for its neuroprotective, anti-inflammatory, and anti-fibrotic properties.[3][4] These diverse pharmacological effects are underpinned by its ability to modulate multiple cellular signaling pathways, leading to significant changes in gene expression.
Understanding the transcriptional landscape altered by DXM is critical for elucidating its therapeutic mechanisms and identifying novel applications. These application notes provide a comprehensive guide for researchers and drug development professionals to study the effects of this compound on gene expression. This document includes a summary of known gene expression changes, detailed protocols for key experiments, and visual representations of the core signaling pathways involved.
Key Signaling Pathways Modulated by this compound
This compound's effects on gene expression are mediated through several primary and downstream signaling pathways. Its interaction with cell surface and intracellular receptors triggers cascades that ultimately alter the activity of transcription factors.
-
Core Mechanisms: DXM primarily acts as an antagonist of the NMDA receptor, reducing excitatory glutamate (B1630785) signaling.[1] It also functions as a Sigma-1 receptor agonist, which contributes to its neuroprotective effects.[1] Additionally, it weakly inhibits the reuptake of serotonin (B10506) and norepinephrine.[1]
-
Anti-Inflammatory Pathways: Studies have demonstrated that DXM can suppress inflammatory responses by inhibiting key signaling pathways. In lipopolysaccharide (LPS)-stimulated dendritic cells and other cell types, DXM has been shown to downregulate the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) and the Nuclear Factor-kappa B (NF-κB) pathway.[5] This leads to a reduction in the expression of pro-inflammatory genes like TNF-α and matrix metalloproteinases (MMPs).[6][7]
-
Anti-Fibrotic Pathways: In models of pulmonary fibrosis, DXM has been shown to exert anti-fibrotic effects by downregulating pro-fibrotic signaling.[3] It inhibits TGF-β induced pathways, leading to reduced expression of extracellular matrix (ECM) genes such as collagens.[3] Furthermore, DXM treatment has been associated with the downregulation of other pro-fibrotic pathways, including Rho GTPase and Wnt signaling.[3]
Data Presentation: Summary of Gene Expression Changes
The following tables summarize quantitative changes in the expression of key genes in response to this compound treatment, based on published literature. Actual results may vary depending on the model system, cell type, and experimental conditions.
Table 1: Modulation of Apoptosis-Related Genes by this compound
| Gene Symbol | Gene Name | Function | Expected Expression Change | Reference |
|---|---|---|---|---|
| Various | Glutamate-induced apoptosis genes | Mediate cell death via excitotoxicity | Downregulation | [8] |
| Various | NO-dependent apoptosis genes | Mediate cell death via nitric oxide | Downregulation | [8] |
| NPM1 | Nucleophosmin/B23 | Anti-apoptotic protein | Upregulation | [8] |
| CREBBP | CREB binding protein | Coactivator in transcription, anti-apoptotic | Upregulation | [8] |
| Bax | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic protein | Upregulation (in PANC-1 cells) | [9] |
| Bcl-2 | B-cell lymphoma 2 | Anti-apoptotic protein | Downregulation (in PANC-1 cells) | [9] |
| XIAP | X-linked inhibitor of apoptosis | Anti-apoptotic protein | Downregulation (in PANC-1 cells) |[9] |
Table 2: Regulation of Fibrosis-Associated Genes by this compound
| Gene Symbol | Gene Name | Function | Expected Expression Change | Reference |
|---|---|---|---|---|
| COL1A1, COL3A1, COL5A1 | Collagen Type I, III, V | Major components of extracellular matrix | Downregulation | [3] |
| ACTA2 | Actin Alpha 2, Smooth Muscle | Myofibroblast marker | Downregulation | [3] |
| TAGLN | Transgelin | Myofibroblast marker | Downregulation | [3] |
| Various | Wnt signaling pathway genes | Promote fibroblast-to-myofibroblast differentiation | Downregulation | [3] |
| Various | Naba matrisome associated genes | Core components and regulators of the ECM | Downregulation |[3] |
Table 3: Modulation of Inflammation-Related Genes by this compound
| Gene Symbol | Gene Name | Function | Expected Expression Change | Reference |
|---|---|---|---|---|
| MMP13 | Matrix Metallopeptidase 13 | Degrades extracellular matrix, involved in inflammation | Downregulation | [6] |
| MMP1 | Matrix Metallopeptidase 1 | Degrades extracellular matrix | Downregulation | [6] |
| MMP3 | Matrix Metallopeptidase 3 | Degrades extracellular matrix | Downregulation | [6] |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | Downregulation |[7] |
Experimental Protocols
The following protocols provide a framework for analyzing gene expression changes in response to DXM treatment.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound.
-
Cell Seeding: Plate cells (e.g., primary rat microglia, NHLF, PANC-1) in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Cell Culture: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of DXM Stock: Prepare a high-concentration stock solution of this compound HBr (e.g., 100 mM) in a suitable solvent such as sterile water or DMSO. Store at -20°C.
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh, low-serum medium. Dilute the DXM stock solution to the desired final concentrations (e.g., 1 µM - 100 µM). Add the DXM solution to the appropriate wells. Include a vehicle control (cells treated with the same concentration of solvent used for DXM).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, 24, or 48 hours) depending on the experimental goals.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol is based on the widely used TRIzol reagent method for isolating high-quality total RNA.[10]
-
Cell Lysis: Aspirate the PBS from the wells. Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and lyse the cells by pipetting up and down several times.[10]
-
Phase Separation: Transfer the homogenate to a microcentrifuge tube. Incubate at room temperature for 5 minutes to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.[10]
-
Centrifugation: Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. This separates the mixture into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[10]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a pellet at the bottom.[10]
-
RNA Wash: Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the supernatant.
-
Resuspension: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Store RNA at -80°C.
Protocol 3: Gene Expression Analysis using Quantitative Real-Time PCR (qPCR)
This protocol is for the validation of gene expression changes identified through high-throughput methods or for targeted analysis of specific genes.
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., using M-MLV or SuperScript reverse transcriptase) and oligo(dT) or random primers, following the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH, ACTB).
-
Dispense the master mix into qPCR plate wells.
-
Add the diluted cDNA template to each well.
-
-
qPCR Cycling Conditions:
-
Use a standard three-step cycling protocol on a real-time PCR instrument:[10]
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.[10]
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
-
Mandatory Visualization: Experimental Workflow
The following diagram outlines the typical workflow for a comprehensive gene expression analysis study in response to drug treatment.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound Inhibits Activations and Functions in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Suppresses Lipopolysaccharide-Induced Epigenetic Histone Regulation in the Tumor Necrosis Factor-α Expression in Primary Rat Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alters gene expression in rat brain hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Enhances Apoptosis and Suppresses EMT in PANC-1 Pancreatic Cancer Cells: Synergistic Effects with Gemcitabine [mdpi.com]
- 10. benchchem.com [benchchem.com]
Evaluating the Antidepressant-Like Effects of Dextromethorphan: Application Notes and Protocols for Preclinical Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Utilizing Established Behavioral Paradigms for Assessing the Antidepressant Potential of Dextromethorphan.
This document provides comprehensive application notes and detailed experimental protocols for key behavioral tests used to evaluate the antidepressant-like properties of this compound (DXM) in preclinical rodent models. The protocols for the Forced Swim Test (FST), Tail Suspension Test (TST), and Chronic Unpredictable Mild Stress (CUMS) model are outlined to ensure robust and reproducible data collection.
Core Behavioral Assays for Antidepressant Screening
The following behavioral tests are widely accepted and utilized in the screening and characterization of potential antidepressant compounds.
Forced Swim Test (FST)
The FST is a rodent behavioral test that assesses helplessness, a core symptom of depression. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually cease active escape attempts and adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model in mice. Animals are suspended by their tails, and the duration of immobility is measured. Antidepressant compounds are expected to decrease the time spent immobile.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is a more etiologically relevant paradigm that induces a depressive-like state in rodents through prolonged exposure to a series of mild and unpredictable stressors. The primary endpoint for assessing anhedonia, a core symptom of depression, is the sucrose (B13894) preference test. A reversal of the CUMS-induced decrease in sucrose preference suggests an antidepressant-like effect.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the effects of this compound and related compounds in the FST, TST, and CUMS models.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | 155.2 ± 8.5 |
| This compound | 10 | 120.1 ± 10.2* |
| This compound | 30 | 85.6 ± 9.8** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and representative of expected outcomes.
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle (Saline) | - | 140.5 ± 11.3 |
| This compound | 10 | 105.7 ± 9.1* |
| This compound | 30 | 75.2 ± 8.4** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and representative of expected outcomes.
Table 3: Representative Effect of an NMDA Receptor Antagonist on Sucrose Preference in the Chronic Unpredictable Mild Stress (CUMS) Model in Rats
| Treatment Group | Sucrose Preference (%) ± SEM |
| Control (No Stress) + Vehicle | 85.2 ± 3.1 |
| CUMS + Vehicle | 55.8 ± 4.5 |
| CUMS + NMDA Antagonist | 78.9 ± 3.8* |
*p < 0.05 compared to CUMS + Vehicle group. Data are representative of expected outcomes for compounds with mechanisms similar to this compound.
Experimental Protocols
Protocol 1: Forced Swim Test (FST)
1. Animals:
-
Male Swiss Webster mice (20-25 g) are commonly used.
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).
-
Allow at least one week of acclimatization before the experiment.
2. Apparatus:
-
A transparent glass cylinder (25 cm height, 10 cm diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
A video camera for recording the test sessions.
3. Procedure:
-
Pre-test Session (Day 1): Place each mouse individually into the cylinder for a 15-minute adaptation period. This session is to induce a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes before the test. Place the mouse in the water-filled cylinder for a 6-minute test session.
-
Record the entire 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
4. Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons.
Protocol 2: Tail Suspension Test (TST)
1. Animals:
-
Male C57BL/6 mice (20-25 g) are frequently used.
-
Housing and acclimatization conditions are the same as for the FST.
2. Apparatus:
-
A suspension box or a horizontal bar raised at least 50 cm from the floor.
-
Adhesive tape (e.g., medical tape) for suspending the mice.
-
A video camera for recording.
3. Procedure:
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be visually isolated from other animals.
-
The test duration is 6 minutes.
-
Record the entire session.
-
Score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
4. Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test.
Protocol 3: Chronic Unpredictable Mild Stress (CUMS)
1. Animals:
-
Male Sprague-Dawley or Wistar rats (180-200 g at the beginning of the experiment) are commonly used.
-
House animals individually to prevent social buffering of stress.
-
Maintain standard housing conditions.
2. Procedure:
-
Baseline Sucrose Preference: For one week before the stress period, accustom the rats to a 1% sucrose solution. Measure the baseline sucrose preference by providing two pre-weighed bottles, one with 1% sucrose solution and one with tap water, for 24 hours.
-
CUMS Protocol (4-6 weeks): Expose the rats to a series of mild, unpredictable stressors daily. The stressors should be varied to prevent habituation. Examples of stressors include:
-
Stroboscopic lighting (4 hours)
-
Tilted cage (45°) (12 hours)
-
Damp bedding (100 ml of water in the sawdust) (8 hours)
-
Reversal of light/dark cycle
-
Food and water deprivation (12 hours)
-
Forced swimming in cool water (4°C for 5 minutes)
-
White noise (4 hours)
-
-
Treatment: During the last 2-3 weeks of the CUMS protocol, administer this compound or vehicle daily.
-
Sucrose Preference Test: Measure sucrose preference weekly throughout the CUMS protocol and treatment period.
3. Data Analysis:
-
Calculate sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.
-
Analyze the data using a two-way repeated measures ANOVA to assess the effects of stress and treatment over time.
Signaling Pathways and Experimental Workflows
The antidepressant-like effects of this compound are believed to be mediated through its action on several key signaling pathways.
Application Note: Patch-Clamp Analysis of Dextromethorphan's Effect on NMDA Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dextromethorphan (DXM) is widely known as a cough suppressant, but it also exhibits a complex pharmacological profile with significant effects on the central nervous system.[1] One of its key mechanisms of action is the antagonism of N-methyl-D-aspartate (NMDA) receptors.[1][2] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory.[3][4] Their dysfunction is implicated in a range of neurological and psychiatric disorders.[3][5] Patch-clamp electrophysiology is a powerful technique to investigate the detailed kinetics and potency of drug-receptor interactions. This application note provides a detailed protocol for analyzing the effects of this compound on NMDA receptor currents using the whole-cell patch-clamp technique, summarizes key quantitative data, and illustrates the experimental workflow and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on NMDA receptors as determined by patch-clamp analysis and related techniques.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 for NMDA-induced current block | 0.55 µM | Cultured rat cortical neurons | Demonstrates high potency of DXM as an NMDA receptor blocker. | [6] |
| IC50 for reduction of NMDA-evoked Ca2+ rise | 4 µM | Cultured rat hippocampal neurons | Measured using Fura-2 imaging, corroborates patch-clamp data. | [7] |
| Effect on Channel Open Probability | Reduced in a concentration-dependent manner | Cultured rat hippocampal neurons | Half of control value at 6 µM DXM. | [7] |
| Effect on Unitary Current Amplitude | No effect | Cultured rat hippocampal neurons | Consistent with an open-channel block mechanism. | [7] |
| Effect on Channel Mean Open Time | Concentration-dependent reduction | Cultured rat hippocampal neurons | Indicates that DXM blocks the open state of the channel. | [7] |
| Effect on Channel Opening Frequency | Concentration-dependent reduction | Cultured rat hippocampal neurons | Further supports the open-channel block mechanism. | [7] |
| Onward (Blocking) Rate Constant (k+ ) | 7.7 x 10⁶ M⁻¹s⁻¹ (at -60 mV) | Cultured rat hippocampal neurons | Describes the rate at which DXM blocks the open NMDA channel. | [7] |
| Unblocking Rate Constant (k-) | ~10 s⁻¹ | Cultured rat hippocampal neurons | Represents the rate at which DXM dissociates from the channel. | [7] |
Experimental Protocols
This section details the methodology for investigating the effect of this compound on NMDA receptor currents using whole-cell patch-clamp electrophysiology on cultured neurons.
1. Cell Culture
-
Cell Type: Primary cultured rat hippocampal or cortical neurons are commonly used.[6][7] Alternatively, cell lines like HEK293 transiently or stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) can be utilized for more controlled experiments.[3][4]
-
Culture Preparation: Dissociate hippocampi or cortices from embryonic day 18 (E18) rat pups and plate the neurons on poly-L-lysine-coated glass coverslips.
-
Culture Medium: Maintain the cells in a suitable culture medium, such as Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO₂. Experiments are typically performed on mature neurons (10-14 days in vitro).
2. Electrophysiological Setup
-
Microscope: An inverted microscope equipped with differential interference contrast (DIC) optics.
-
Manipulators: Micromanipulators for precise positioning of the patch pipette.
-
Amplifier: A patch-clamp amplifier (e.g., Axopatch 200B).
-
Data Acquisition: A digitizer (e.g., Digidata 1440A) and data acquisition software (e.g., pCLAMP).
-
Perfusion System: A fast perfusion system is necessary for rapid application and washout of agonists and antagonists.[4]
3. Solutions
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.01 glycine. Adjust pH to 7.3 with NaOH. Note: Glycine is a co-agonist for NMDA receptors. Magnesium is typically omitted from the external solution to prevent voltage-dependent block of the NMDA receptor channel.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA (or EGTA), 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
-
Drug Solutions: Prepare a stock solution of this compound in water or DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10, 50 µM) in the external solution on the day of the experiment. The agonist solution consists of the external solution supplemented with NMDA (e.g., 100 µM).
4. Whole-Cell Recording Procedure
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a healthy-looking neuron with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[7][8]
-
Allow the cell to stabilize for a few minutes before starting the experiment.
5. Drug Application and Data Acquisition
-
Obtain a stable baseline current in the external solution.
-
Apply the NMDA/glycine solution to elicit an inward current.
-
After the current reaches a steady state, co-apply the NMDA/glycine solution with a specific concentration of this compound.
-
Observe the inhibition of the NMDA-induced current.
-
Wash out the this compound with the NMDA/glycine solution to observe recovery.
-
Repeat this procedure for a range of this compound concentrations to construct a dose-response curve.
-
Record the currents throughout the experiment, filtering at 2 kHz and sampling at 10 kHz.
6. Data Analysis
-
Measure the peak amplitude of the NMDA-induced current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
For kinetic analysis, analyze single-channel recordings from outside-out patches to determine the effects of this compound on mean open time and opening frequency.[7]
Visualizations
Experimental Workflow
Caption: Workflow for patch-clamp analysis of this compound's effect on NMDA receptors.
Signaling Pathway of this compound's Action on NMDA Receptors
Caption: this compound as an open-channel blocker of the NMDA receptor.
Conclusion
Patch-clamp analysis is an indispensable tool for characterizing the pharmacological effects of compounds like this compound on ion channels. The data clearly indicate that this compound is a potent, uncompetitive antagonist of the NMDA receptor, acting as an open-channel blocker.[7] This mechanism involves the drug entering and occluding the ion channel pore when it is in the open state, thereby reducing channel open time and frequency without altering its conductance.[7] Understanding these detailed interactions is crucial for the development of novel therapeutics targeting the glutamatergic system for a variety of neurological and psychiatric conditions. The protocols and data presented here provide a framework for researchers to conduct similar investigations into drug-receptor interactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-Substituted-3-alkoxy-derivatives of this compound are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor challenge with this compound - subjective response, neuroendocrinological findings and possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Application Notes and Protocols for Dextromethorphan Research in Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing specific neuronal cell lines for the study of dextromethorphan (DM), a compound with a multifaceted pharmacological profile. This document outlines detailed protocols for key experiments, summarizes quantitative data, and visualizes relevant signaling pathways to facilitate research into DM's neuroprotective and neuromodulatory effects.
Introduction to this compound's Mechanisms of Action
This compound is a widely used antitussive that has garnered significant interest for its potential neuroprotective properties. Its complex pharmacology is primarily attributed to its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an agonist of the sigma-1 receptor (σ1R), and an inhibitor of microglial activation.[1][2] These mechanisms contribute to its effects on glutamate-induced neurotoxicity, neuroinflammation, and cellular survival pathways.
Recommended Neuronal Cell Lines and Primary Cultures
The selection of an appropriate cell model is critical for investigating specific aspects of DM's activity. The following cell lines and primary cultures have been successfully employed in DM research:
-
Primary Cortical and Hippocampal Neurons (Rat/Mouse): Considered the gold standard for studying fundamental neuronal processes. They are ideal for investigating DM's direct effects on neuronal excitability, NMDA receptor function, and protection against excitotoxicity.[3][4]
-
BV2 Microglial Cells (Mouse): An immortalized murine microglia cell line that is extensively used to study neuroinflammation. BV2 cells are instrumental in elucidating the anti-inflammatory properties of DM, including its ability to suppress the production of pro-inflammatory mediators.
-
Neuron-Microglia Co-cultures: These systems are invaluable for modeling the complex interactions between neurons and microglia. They allow for the investigation of DM's ability to protect neurons from microglia-mediated inflammatory damage.[5][6][7]
-
SH-SY5Y Human Neuroblastoma Cells: A human-derived cell line that can be differentiated into a neuronal phenotype. These cells are frequently used to model Parkinson's disease by inducing toxicity with neurotoxins like MPP+ and 6-hydroxydopamine (6-OHDA). They are useful for screening the neuroprotective effects of DM against such insults.[8]
-
PC12 Pheochromocytoma Cells (Rat): Derived from a rat adrenal medulla tumor, these cells differentiate into a sympathetic neuron-like phenotype in the presence of nerve growth factor (NGF).[9][10][11] They are a suitable model for studying neurite outgrowth and neuronal differentiation, and the modulatory effects of DM on these processes.[3]
Key Experimental Protocols
Neuroprotection Against Glutamate (B1630785) Excitotoxicity in Primary Cortical Neurons
This protocol assesses the ability of DM to protect primary neurons from cell death induced by excessive glutamate stimulation.
a. Primary Cortical Neuron Culture:
- Dissect cortices from E16-E18 rat or mouse embryos and place them in ice-cold Hank's Balanced Salt Solution (HBSS).
- Remove meninges and mince the tissue.
- Digest the tissue with trypsin (0.25%) for 15 minutes at 37°C.
- Gently triturate the tissue in DMEM supplemented with 10% Fetal Bovine Serum (FBS) to obtain a single-cell suspension.
- Plate the cells on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.
- Culture the neurons for 7-10 days to allow for maturation before experimentation.
b. Glutamate Excitotoxicity Assay:
- Pre-treat mature primary cortical neurons with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
- Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes.
- Wash the cells with fresh, glutamate-free medium and return them to the incubator for 24 hours.
- Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or by counting live/dead cells with fluorescent microscopy (e.g., Calcein-AM/Ethidium Homodimer-1 staining).
Anti-inflammatory Effects in BV2 Microglia
This protocol evaluates the capacity of DM to suppress the inflammatory response in microglia stimulated with lipopolysaccharide (LPS).
a. BV2 Cell Culture:
- Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Subculture the cells every 2-3 days to maintain optimal growth.
b. LPS-induced Inflammation Assay:
- Seed BV2 cells in multi-well plates and allow them to adhere overnight.
- Pre-treat the cells with this compound (e.g., 1, 10, 50 µM) for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for cytokine analysis, 24 hours for nitric oxide measurement).
- Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators.
- Analyze nitric oxide production using the Griess reagent.
- Quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
- Lyse the cells to extract protein for Western blot analysis of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK).
Neuroprotection in an SH-SY5Y Model of Parkinson's Disease
This protocol assesses DM's protective effects against neurotoxin-induced cell death in a human-derived neuronal cell line.
a. SH-SY5Y Cell Culture and Differentiation:
- Culture undifferentiated SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS.
- To induce a more mature neuronal phenotype, differentiate the cells by treating them with retinoic acid (RA; e.g., 10 µM) for 5-7 days. The medium should be changed every 2-3 days.
b. Neurotoxin-induced Cell Death Assay:
- Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for 1-2 hours.
- Expose the cells to a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium; e.g., 1 mM) or 6-OHDA (e.g., 100 µM) for 24-48 hours to induce apoptosis and cell death.[12]
- Measure cell viability using the MTT assay or assess apoptosis using techniques like TUNEL staining or caspase-3 activity assays.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound in various neuronal cell models.
| Cell Line/Culture | Assay | Parameter | This compound Concentration | Result | Reference |
| Primary Rat Hippocampal Neurons | Patch-clamp | NMDA-evoked currents | 6 µM | 50% reduction in channel open probability | [4] |
| Calcium Imaging (Fura-2) | NMDA-evoked Ca2+ influx | 4 µM | IC50 for reduction of Ca2+ rise | [4] | |
| Primary Rat Cortical Neurons | Whole-cell patch-clamp | NMDA-induced current | 0.55 µM | IC50 for blockade | [3] |
| Whole-cell patch-clamp | Voltage-activated Ca2+ channels | ~80 µM | IC50 for inhibition | [3] | |
| Whole-cell patch-clamp | Voltage-activated Na+ channels | ~80 µM | IC50 for inhibition | [3] | |
| BV2 Microglia | Griess Assay | LPS-induced Nitric Oxide | 10 µM | Significant reduction | |
| ELISA | LPS-induced TNF-α | 10 µM | Significant reduction | ||
| ELISA | LPS-induced IL-1β | 10 µM | Significant reduction | ||
| ELISA | LPS-induced IL-6 | 10 µM | Significant reduction | ||
| Mesencephalic Neuron-Glia Co-culture | Immunocytochemistry | LPS-induced dopaminergic neuron loss | 1-10 µM | Dose-dependent protection | [13] |
| Superoxide (B77818) Assay | LPS-induced superoxide production | 1-10 µM | Significant inhibition | [13] |
Signaling Pathways and Visualizations
This compound exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound's Anti-inflammatory Signaling in Microglia
Neuroprotective Mechanisms of this compound
Experimental Workflow for Assessing Neuroprotection
Conclusion
The neuronal cell lines and primary cultures detailed in these application notes provide robust and versatile platforms for investigating the diverse pharmacological activities of this compound. By employing the outlined protocols, researchers can effectively dissect the molecular mechanisms underlying DM's neuroprotective and anti-inflammatory effects. The provided quantitative data and signaling pathway diagrams serve as a valuable resource for experimental design and data interpretation in the ongoing exploration of this compound's therapeutic potential for a range of neurological disorders.
References
- 1. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Guide: Neuron and Microglia Co-Culture Assay [sigmaaldrich.com]
- 7. Co-culture of Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
- 10. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of NGF, FGF, EGF, cAMP, and dexamethasone on neurite outgrowth and sodium channel expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dextromethorphan in Spinal Nerve Ligation Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for investigating the therapeutic potential of dextromethorphan in preclinical spinal nerve ligation (SNL) models of neuropathic pain. The SNL model is a widely utilized and robust method for inducing peripheral nerve injury that recapitulates key symptoms of clinical neuropathic pain, including mechanical allodynia and thermal hyperalgesia. This compound, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has demonstrated significant analgesic efficacy in these models. These notes offer a comprehensive guide, from the surgical induction of the SNL model to behavioral assessments of pain and the underlying molecular mechanisms of this compound's action. Detailed experimental protocols, quantitative data summaries, and visual diagrams of the experimental workflow and signaling pathways are provided to facilitate the design and execution of studies in this area.
Introduction
Neuropathic pain, arising from a lesion or disease affecting the somatosensory nervous system, remains a significant clinical challenge with often inadequate treatment options. The spinal nerve ligation (SNL) model is a cornerstone of preclinical neuropathic pain research, reliably producing long-lasting and measurable pain-like behaviors in rodents. Central sensitization, a key mechanism in the maintenance of neuropathic pain, is heavily dependent on the activation of N-methyl-D-aspartate (NMDA) receptors in the spinal cord.
This compound, a widely available antitussive agent, exerts its analgesic effects primarily through the antagonism of NMDA receptors.[1][2][3] Its use in SNL models has revealed a capacity to alleviate both mechanical allodynia and thermal hyperalgesia.[2][4] Beyond its primary mechanism, this compound has been shown to modulate neuroinflammation, a critical component of neuropathic pain pathophysiology. This includes the suppression of glial cell activation and the release of pro-inflammatory cytokines.[5] Furthermore, studies have indicated that this compound can downregulate the expression of glucocorticoid receptors in the spinal cord and decrease the phosphorylation of the NR2B subunit of the NMDA receptor, both of which are implicated in the pathogenesis of neuropathic pain.[1][2]
These application notes provide a detailed framework for researchers to explore the multifaceted therapeutic effects of this compound in the SNL model.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on pain behaviors and molecular markers in spinal nerve ligation models.
Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold) in SNL Models
| Species | This compound Dose and Route | Assessment Time | Paw Withdrawal Threshold (g) - SNL + Vehicle | Paw Withdrawal Threshold (g) - SNL + this compound | Reference |
| Rat | 10 mg/kg, i.p. | Post-treatment | Decreased from baseline | Significantly increased vs. vehicle | [2] |
| Rat | 30 mg/kg, i.p. | 1 week post-treatment | ~2.5 g | ~7.5 g | [6] |
| Rat | 60 mg/kg, i.p. | 1 week post-treatment | ~2.5 g | ~10 g | [6] |
| Mouse | 10 mg/kg, i.p. (co-administered with oxycodone) | Post-treatment | Decreased from baseline | Potentiated oxycodone's anti-allodynic effect | [5] |
Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency) in SNL/PSL Models
| Species | This compound Dose and Route | Assessment Time | Paw Withdrawal Latency (s) - SNL/PSL + Vehicle | Paw Withdrawal Latency (s) - SNL/PSL + this compound | Reference |
| Mouse | 10 nmol, intrathecal | Days 8-14 post-PSL | Significantly decreased from baseline | Completely mitigated hyperalgesia | [1] |
| Rat | 15 mg/kg, i.p. | 1 week post-CCI | Decreased from baseline | Significantly increased vs. vehicle | [6] |
| Rat | 30 mg/kg, i.p. | 1 week post-CCI | Decreased from baseline | Significantly increased vs. vehicle | [6] |
| Rat | 60 mg/kg, i.p. | 1 week post-CCI | Decreased from baseline | Significantly increased vs. vehicle | [6] |
Table 3: Molecular Effects of this compound in the Spinal Cord of SNL/PSL Models
| Molecular Target | Species | This compound Treatment | Change in SNL/PSL + Vehicle Group | Change in SNL/PSL + this compound Group | Reference |
| Phosphorylated NR2B (pTyr1336) | Rat | 10 mg/kg, i.p. | Increased expression | Decreased expression | [2] |
| Glucocorticoid Receptor (GR) | Mouse | 10 nmol, intrathecal | Increased expression (55.64 ± 4.50) | Significantly decreased expression (9.99 ± 0.66) | [1] |
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) | Mouse | 10 mg/kg, i.p. (with oxycodone) | Increased levels | Potentiated oxycodone's reduction of cytokines | [5] |
| Glial Cell Activation (Astrocytes and Microglia) | Mouse | 10 mg/kg, i.p. (with oxycodone) | Increased activation | Potentiated oxycodone's reduction of activation | [5] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Surgery in Rats
This protocol describes the induction of neuropathic pain via unilateral ligation of the L5 and L6 spinal nerves.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, retractors, rongeurs)
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (3-4% for induction, 2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.
-
Place the animal in a prone position on a heating pad to maintain body temperature.
-
Make a dorsal midline incision at the level of the L4 to S2 vertebrae.
-
Separate the paraspinal muscles from the spinous processes to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Gently isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
For sham-operated controls, perform the same surgical procedure without ligating the spinal nerves.
-
Allow the animals to recover in a warm environment and provide post-operative analgesia as per institutional guidelines.
Assessment of Mechanical Allodynia: Von Frey Test
This protocol details the measurement of the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments (calibrated set) or an electronic Von Frey apparatus
-
Elevated mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Begin the test when the animals are calm and not actively exploring.
-
Apply the Von Frey filament to the mid-plantar surface of the hind paw ipsilateral to the nerve ligation.
-
Apply the filament with increasing force until the filament bends. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal or licking of the paw.
-
If using the up-down method, the choice of the next filament is determined by the animal's response.
-
The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.
-
If using an electronic Von Frey apparatus, apply increasing pressure to the plantar surface until the paw is withdrawn. The device will record the peak force applied.
-
Repeat the measurement several times with at least a 5-minute interval between stimulations and average the results.
Assessment of Thermal Hyperalgesia: Hot Plate Test
This protocol describes the measurement of the latency to a nociceptive response to a thermal stimulus.
Materials:
-
Hot plate apparatus with a temperature controller
-
Plexiglas cylinder to confine the animal to the hot plate surface
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).
-
Place the rat inside the Plexiglas cylinder on the hot plate surface and immediately start a timer.
-
Observe the animal for nociceptive behaviors, such as licking or flicking of the hind paw, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
Immediately remove the animal from the hot plate to prevent tissue damage.
-
A cut-off time (e.g., 30-45 seconds) should be established to avoid injury in animals that do not respond.
-
Allow the animal to cool down before returning it to its home cage.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in SNL models.
Caption: this compound's signaling pathway in SNL-induced pain.
References
- 1. The Effect of Intrathecal Injection of this compound on the Experimental Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound potentiates morphine antinociception at the spinal level in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dextromethorphan Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate and consistent in vivo exposure of dextromethorphan (DM).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low and variable in in vivo studies?
A1: The low oral bioavailability of this compound, often around 11%, is primarily due to extensive first-pass metabolism in the liver.[1][2][3] The primary enzyme responsible for this metabolism is Cytochrome P450 2D6 (CYP2D6), which converts DM to its active metabolite, dextrorphan (B195859) (DX).[4][5][6] A smaller portion of DM is metabolized by CYP3A4 to 3-methoxymorphinan.[5][7] The activity of CYP2D6 can vary significantly between individuals and animal strains, leading to high variability in plasma concentrations.[8]
Q2: What are the main strategies to improve the in vivo bioavailability of this compound?
A2: The primary strategies to enhance the systemic exposure of this compound include:
-
Inhibition of Metabolism: Co-administration of a potent CYP2D6 inhibitor, such as quinidine (B1679956), can significantly reduce first-pass metabolism and increase plasma concentrations of DM.[4][9]
-
Novel Formulations: Advanced drug delivery systems can improve bioavailability. These include:
-
Sustained-release formulations: These can prolong drug release and absorption, potentially saturating metabolic enzymes and improving overall exposure.[10][11][12]
-
Nanoformulations: Polymeric micelles and nanofibers can enhance the solubility and dissolution rate of DM, leading to improved absorption.[1][13]
-
-
Prodrug Approach: Designing a prodrug of this compound could temporarily mask the site of metabolism, allowing the compound to be absorbed intact before being converted to the active parent drug in systemic circulation.[14][15]
Q3: What is the role of this compound's metabolites in its pharmacological effects?
A3: this compound is itself pharmacologically active, but it also serves as a prodrug for its more potent metabolite, dextrorphan (DX).[2][14] Dextrorphan is a more potent noncompetitive NMDA receptor antagonist than this compound.[14] The other major metabolite, 3-methoxymorphinan, is generally considered to have less significant pharmacological activity.[8] Therefore, when studying the effects of this compound, it is often crucial to measure the plasma concentrations of both the parent drug and dextrorphan.
Troubleshooting Guide
Problem 1: High variability in this compound plasma concentrations across study animals.
-
Possible Cause: Genetic polymorphism in CYP2D6 activity is a major cause of inter-individual variability in DM metabolism.[8]
-
Solution:
-
Phenotyping: Pre-screen animals for their CYP2D6 metabolizer status (poor, intermediate, extensive, or ultrarapid metabolizers) using a probe drug like this compound itself and analyzing the urinary metabolic ratio of DM to dextrorphan.[16]
-
Use of a CYP2D6 Inhibitor: Co-administering a low dose of a potent CYP2D6 inhibitor like quinidine can "normalize" the metabolic phenotype by blocking the primary metabolic pathway, leading to more consistent plasma concentrations of DM across subjects.[4][17]
-
Problem 2: this compound plasma concentrations are below the limit of quantification (BLQ).
-
Possible Cause: Rapid and extensive first-pass metabolism is likely clearing the drug before it reaches systemic circulation in sufficient amounts.[4]
-
Solution:
-
Increase Dose: While a straightforward approach, this may lead to non-linear pharmacokinetics and potential toxicity.
-
Inhibit Metabolism: Co-administration with quinidine is a highly effective method to increase systemic DM exposure.[4] For example, co-administration of 75 mg of quinidine with 60 mg of this compound has been shown to increase DM plasma concentrations from approximately 12 ng/mL to 241 ng/mL.[4]
-
Alternative Formulation: Consider using a sustained-release formulation to prolong the absorption phase, which may help to saturate the metabolic enzymes.[10]
-
Problem 3: Unexpectedly low levels of the dextrorphan metabolite.
-
Possible Cause: If you are co-administering a CYP2D6 inhibitor, the formation of dextrorphan will be significantly reduced.
-
Solution:
-
Review Protocol: Confirm if a CYP2D6 inhibitor was part of the experimental design.
-
Alternative Metabolite: If CYP2D6 is blocked, consider measuring the concentration of the CYP3A4-mediated metabolite, 3-methoxymorphinan, to assess an alternative metabolic pathway.[7]
-
Data Presentation
Table 1: Effect of CYP2D6 Inhibition on this compound Pharmacokinetics
| Treatment | Dose of this compound | Dose of Quinidine | Mean Peak Plasma Concentration (Cmax) of this compound (ng/mL) |
| This compound alone | 60 mg every 12 hours | None | 12 ± 13 |
| This compound + Quinidine | 60 mg every 12 hours | 75 mg every 12 hours | 241 ± 94 |
Data adapted from Zhang et al. (1992).[4]
Table 2: Pharmacokinetic Parameters of this compound and Dextrorphan after Oral Administration of a Sustained-Release Formulation
| Analyte | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| This compound | 2.0 ± 0.8 | 4.2 ± 1.5 | 15.6 ± 7.9 |
| Dextrorphan | 18.3 ± 7.2 | 5.3 ± 1.8 | 186.4 ± 84.5 |
Pharmacokinetic parameters represent mean ± standard deviation.
Experimental Protocols
1. In Vivo Pharmacokinetic Study Protocol
-
Objective: To determine the pharmacokinetic profile of this compound with and without a metabolic inhibitor.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Groups:
-
Group 1: this compound (10 mg/kg, oral gavage).
-
Group 2: Quinidine (10 mg/kg, intraperitoneal injection) 1 hour prior to this compound (10 mg/kg, oral gavage).
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer quinidine to Group 2.
-
One hour after quinidine administration, administer this compound to both groups.
-
Collect blood samples (approximately 0.25 mL) via the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dextromethorphan administration.[18]
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis: Analyze plasma samples for this compound and dextrorphan concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[18]
2. Plasma Sample Analysis by HPLC-UV
-
Objective: To quantify the concentration of this compound in plasma samples.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions: [19]
-
Column: Primesep 100, 4.6x150 mm, 5 µm.
-
Mobile Phase: Acetonitrile/Water (80/20) with 0.2% Sulfuric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm and 280 nm.
-
-
Sample Preparation: [20]
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-heptane and ethyl acetate).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations in blank plasma. Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.
3. In Vitro CYP2D6 Inhibition Assay
-
Objective: To determine the inhibitory potential of a test compound on CYP2D6 activity.
-
Materials:
-
Recombinant human CYP2D6 enzyme.
-
A fluorescent probe substrate for CYP2D6 (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC).[21]
-
NADPH regenerating system.
-
Test compound and a known inhibitor (e.g., quinidine) as a positive control.
-
-
Procedure: [21]
-
Prepare a reaction mixture containing the CYP2D6 enzyme, the NADPH regenerating system, and the fluorescent probe substrate in a buffer solution.
-
Add varying concentrations of the test compound or the positive control to the reaction mixture.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time (e.g., 45 minutes).[21]
-
Stop the reaction.
-
Measure the fluorescence of the metabolite formed.
-
-
Data Analysis: Calculate the percent inhibition of CYP2D6 activity for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: this compound metabolic pathway and site of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: enhancing its systemic availability by way of low-dose quinidine-mediated inhibition of cytochrome P4502D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6- and CYP3A-dependent metabolism of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound as an in vivo probe for the simultaneous determination of CYP2D6 and CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Bioavailability of this compound (as dextrorphan) from sustained release formulations in the presence of guaifenesin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability evaluation of a controlled-release this compound liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. A clinical pharmacokinetic drug-drug interaction study between this compound and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 20. Simultaneous determination of this compound and three metabolites in plasma and urine using high-performance liquid chromatography with application to their disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of Recombinant Cytochrome P450 Isoforms 2D6 and 2C9 by Diverse Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Dextromethorphan solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of dextromethorphan.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound base is practically insoluble in water.[1] For aqueous solutions, it is crucial to use a salt form, such as this compound hydrobromide (HBr), which is sparingly soluble in water.[2][3][4] If you are using the hydrobromide salt and still facing issues, it could be due to pH, temperature, or concentration.
Q2: What is the expected aqueous solubility of this compound hydrobromide?
A2: The solubility of this compound hydrobromide in water is approximately 1.5 g/100 mL (or 15 mg/mL) at 25°C.[1][5] However, other sources report lower values, around 0.8 mg/mL to 0.958 mg/mL, which may be influenced by the experimental conditions such as pH and temperature.[6][7] Always consider the specific conditions of your experiment.
Q3: My this compound HBr solution is cloudy. What should I do?
A3: Cloudiness, or turbidity, in your solution often indicates that the solubility limit has been exceeded, leading to the precipitation of the compound. Here are a few troubleshooting steps:
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limit.
-
Adjust pH: The solubility of this compound is highly pH-dependent. Lowering the pH of the solution can significantly increase its solubility. A pH range of 5.2 to 6.5 is often cited for a 1% aqueous solution of the hydrobromide salt.[8] Preparing a hydrochloride salt by adjusting the pH can render it freely soluble in water.[9]
-
Gentle Heating: Gently warming the solution can help dissolve the compound, as solubility often increases with temperature.[10] However, be cautious about potential degradation at high temperatures and always check the stability of your compound under those conditions.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and facilitate dissolution.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, this compound and its hydrobromide salt are soluble in various organic solvents. This compound HBr is freely soluble in ethanol (B145695) and chloroform.[4][5] this compound base is also freely soluble in chloroform.[1] The choice of solvent will depend on the requirements of your downstream applications.
Q5: How can I enhance the aqueous solubility of this compound for my experiments?
A5: Several techniques can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: As mentioned, lowering the pH is a very effective method. Creating the hydrochloride salt of this compound can make it freely soluble.[9]
-
Co-solvents: Using a co-solvent system can significantly improve solubility. For example, mixtures of water with ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) are often effective.[11][12]
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can substantially increase the aqueous solubility of this compound.[13][14][15]
-
Cocrystals: Preparing cocrystals of this compound with a suitable coformer, like tartaric acid, has been shown to enhance its solubility.[6][16]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitate forms after initial dissolution. | The solution is supersaturated, or there has been a change in temperature or pH. | Re-dissolve by gentle heating and agitation. Ensure the pH of the stock solution is stable. Consider using a solubility-enhancing excipient if high concentrations are required. |
| Inconsistent solubility results between batches. | Purity or salt form of the this compound may vary. The experimental conditions (pH, temperature, agitation speed) are not consistent. | Verify the certificate of analysis for your this compound sample. Standardize your experimental protocol for solubility assessment, ensuring all parameters are kept constant. |
| Low bioavailability in in-vivo studies despite achieving solubility in formulation. | The drug may be precipitating out in the gastrointestinal tract upon dilution with physiological fluids. | Consider using precipitation inhibitors in your formulation. Formulations with cyclodextrins or in the form of solid dispersions can help maintain the drug in a dissolved state.[11][13] |
| Difficulty in preparing a concentrated stock solution. | The desired concentration exceeds the intrinsic solubility of this compound HBr in water. | Utilize solubility enhancement techniques. For a highly concentrated stock, consider preparing the hydrochloride salt or using a co-solvent system. |
Data on this compound Solubility
Table 1: Solubility in Various Solvents
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound Base | Water | Insoluble | Room Temperature |
| This compound Base | Chloroform | Freely Soluble | Room Temperature |
| This compound HBr | Water | ~1.5 g/100 mL (15 mg/mL)[1][5] | 25 |
| This compound HBr | Water | 0.958 mg/mL[7] | Not Specified |
| This compound HBr | 0.1N HCl (pH 1.2) | 0.8 mg/mL[6] | 37 |
| This compound HBr | Ethanol | 25 g/100 mL (250 mg/mL)[5] | Room Temperature |
| This compound HBr | Chloroform | Freely Soluble[4] | Room Temperature |
| This compound HBr | Ether | Practically Insoluble[4] | Room Temperature |
| This compound HCl | Water | Freely Soluble[9] | Room Temperature |
Table 2: Enhanced Solubility of this compound HBr
| Enhancement Method | Details | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase |
| Cocrystal Formation | With Tartaric Acid (1:3 molar ratio) using solvent evaporation method.[6][17] | 0.8 | 1.6 | 2.0 |
| Inclusion Complex | With 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10mM concentration. (Data estimated from phase solubility diagram)[14] | ~1.5 | ~5.0 | ~3.3 |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment (Preparation of this compound HCl)
This protocol is adapted from a patented method for preparing this compound hydrochloride.[9]
-
Suspension: Suspend this compound base in purified water in a suitable reaction vessel equipped with a stirrer and pH meter.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid to the suspension. Monitor the temperature and maintain it at 20-25°C.
-
Dissolution: Continue adding acid until the this compound base is completely dissolved. The solution will become clear.
-
pH Adjustment: Carefully adjust the final pH of the solution to between 5.2 and 5.5 using 1N hydrochloric acid.
-
Filtration: Filter the solution to remove any undissolved particulates.
-
Concentration & Crystallization (Optional): If a solid form is desired, the water can be removed by rotary evaporation, and the resulting concentrate can be crystallized by cooling.
-
Quantification: Determine the final concentration of the this compound HCl solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
This protocol outlines the steps to determine the increase in this compound solubility with a cyclodextrin (B1172386), such as HP-β-CD.[14][18]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at varying concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in a buffer of desired pH.
-
Add Excess this compound: Add an excess amount of this compound HBr to each cyclodextrin solution in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker water bath is ideal for this purpose.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot from the supernatant of each vial.
-
Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Analysis: Dilute the filtered samples appropriately and analyze the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will illustrate the solubilizing effect of the cyclodextrin.
Protocol 3: Solubility Enhancement by Cocrystal Formation (Solvent Evaporation Method)
This protocol is based on a study that successfully enhanced this compound HBr solubility using tartaric acid as a coformer.[6]
-
Molar Ratio Calculation: Weigh this compound HBr and L-tartaric acid in a specific molar ratio (e.g., 1:1, 1:2, or 1:3).
-
Dissolution: Dissolve each component separately in a minimal amount of a suitable solvent, such as ethanol.
-
Mixing: Combine the two solutions and mix thoroughly. Sonication for a few minutes can aid in ensuring homogeneity.
-
Solvent Evaporation: Pour the mixed solution into a petri dish and allow the solvent to evaporate slowly at room temperature in a fume hood.
-
Drying and Collection: Once the solvent has completely evaporated, scrape the resulting solid cocrystals from the petri dish. Dry them further if necessary (e.g., in a desiccator) to remove any residual solvent.
-
Characterization: Confirm the formation of a new crystalline phase using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Solubility Assessment: Determine the aqueous solubility of the prepared cocrystals using a standard shake-flask method and compare it to the solubility of the pure this compound HBr.
Visualizations
This compound Signaling Pathways
This compound exhibits a complex pharmacology, primarily acting as an antagonist at the NMDA receptor and an agonist at the Sigma-1 receptor.[8][19][20]
Caption: this compound's primary mechanisms of action.
Experimental Workflow: Solubility Enhancement
The following diagram illustrates the logical workflow for selecting a solubility enhancement strategy.
Caption: Decision tree for enhancing this compound's solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 3. This compound Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kreativeorganics.com [kreativeorganics.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. jetir.org [jetir.org]
- 8. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20100004278A1 - this compound hydrochloride - Google Patents [patents.google.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. scispace.com [scispace.com]
- 12. ajprd.com [ajprd.com]
- 13. mobt3ath.com [mobt3ath.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacyfreak.com [pharmacyfreak.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dextromethorphan Interference in Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential interference from Dextromethorphan (DXM) in commonly used cell viability and cytotoxicity assays.
Troubleshooting Guide
Question 1: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound, creating a U-shaped dose-response curve. What could be the cause?
Answer: This is a common artifact observed with certain compounds and can be attributed to several factors:
-
Direct Reduction of MTT by this compound: Compounds with reducing properties can chemically reduce the MTT tetrazolium salt to its formazan (B1609692) product in the absence of cellular metabolic activity. This leads to a false-positive signal, suggesting higher viability than is accurate.
-
Altered Cellular Metabolism: this compound is known to affect cellular processes, including mitochondrial function and oxidative stress.[1][2] It may alter the levels of intracellular reducing agents, such as NAD(P)H, which are responsible for MTT reduction, leading to an overestimation of viability.[3]
-
Compound Precipitation: At high concentrations, DXM may precipitate out of the culture medium. These precipitates can interfere with the spectrophotometric reading by scattering light, leading to artificially high absorbance values.
Troubleshooting Steps:
-
Perform a Cell-Free Control: Incubate this compound at the same concentrations used in your experiment with the MTT reagent in cell-free culture medium. If a purple color develops, it indicates direct chemical reduction of MTT by DXM.
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation before adding the MTT reagent.
-
Switch to an Alternative Assay: Consider using an assay with a different detection principle that is less susceptible to interference from reducing compounds, such as the LDH or ATP-based assays.
Question 2: I am observing inconsistent results with my LDH cytotoxicity assay when treating cells with this compound. What are the potential issues?
Answer: Inconsistencies in LDH assays can arise from direct or indirect effects of the test compound on the assay components.
-
Enzyme Inhibition or Enhancement: this compound or its metabolites could potentially inhibit or, less commonly, enhance the activity of the lactate (B86563) dehydrogenase (LDH) enzyme itself, leading to an under- or overestimation of cytotoxicity.
-
Interference with Assay Chemistry: The compound may interfere with the diaphorase/tetrazolium salt reaction used to detect LDH activity.
Troubleshooting Steps:
-
Compound-Enzyme Incubation Control: In a cell-free system, incubate a known amount of purified LDH (or a control cell lysate with high LDH activity) with various concentrations of this compound. Then, perform the LDH assay to determine if DXM directly affects the enzyme's activity.
-
Spiked Control: Add a known amount of purified LDH to your experimental wells (both treated and untreated) at the end of the incubation period. The recovery of LDH activity can indicate if there is any inhibition in the presence of this compound.
-
Use an Alternative Membrane Integrity Assay: Consider a dye-exclusion method like Trypan Blue or Propidium Iodide staining followed by microscopy or flow cytometry to directly assess cell membrane integrity without relying on enzymatic activity.
Question 3: My ATP-based viability assay (e.g., CellTiter-Glo®) shows fluctuating results with this compound treatment. What could be the cause?
Answer: ATP-based assays are generally considered robust, but certain compounds can still cause interference.
-
Luciferase Inhibition: this compound may directly inhibit the firefly luciferase enzyme, which is essential for the light-producing reaction in these assays.[4] This would lead to an underestimation of ATP levels and, consequently, cell viability.
-
Alteration of Cellular ATP Levels: DXM has been shown to affect cellular ATP levels and mitochondrial membrane potential.[2][5] This is a biological effect rather than direct assay interference, but it's crucial to be aware that the assay is measuring a change in cellular bioenergetics that may not solely reflect cell number.
-
ATP Contamination: While less likely to be compound-specific, ensure that the this compound stock solution is not contaminated with ATP.
Troubleshooting Steps:
-
Luciferase Inhibition Control: In a cell-free system, mix a standard concentration of ATP with the luciferase-based assay reagent in the presence and absence of this compound. A decrease in the luminescent signal in the presence of DXM indicates enzyme inhibition.
-
Orthogonal Validation: Corroborate your findings with a non-enzymatic viability assay, such as a dye exclusion method or a real-time impedance-based assay.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is the most suitable for use with this compound?
There is no single "best" assay, as the choice depends on the specific experimental context. However, based on the potential for interference, a multi-assay approach is recommended.
-
ATP-based assays (e.g., CellTiter-Glo®) are often a good first choice due to their high sensitivity and different mechanism from MTT. However, it is crucial to perform a control for luciferase inhibition.[4]
-
LDH assays , which measure membrane integrity, provide a different endpoint (cytotoxicity) and can be a good orthogonal method. Controls for enzyme interference are necessary.
-
Real-time viability assays that are non-lytic and measure metabolic activity over time can provide valuable kinetic data and may be less prone to endpoint artifacts.[6][7]
-
Flow cytometry with viability dyes like Propidium Iodide (PI) or Annexin V provides a direct measure of cell viability and apoptosis at the single-cell level and is not susceptible to the chemical interferences seen with plate-based assays.
Q2: How can I design my experiment to minimize the risk of this compound interference?
-
Include Proper Controls: Always run cell-free controls (compound + assay reagent) and vehicle controls (solvent + cells + assay reagent).
-
Use Multiple Assays: Validate your findings with at least two assays that have different underlying principles (e.g., metabolic activity vs. membrane integrity).
-
Consider a Time-Course Experiment: Interference may be time-dependent. Assessing viability at multiple time points can provide a more complete picture.
-
Optimize Compound Concentration: If solubility is an issue, consider using a lower, more soluble concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells).
Q3: Are there any known effects of this compound on cellular pathways that could indirectly affect viability assays?
Yes, this compound has been shown to modulate several signaling pathways that can influence cell health and metabolism:
-
NADPH Oxidase Inhibition: DXM can inhibit NADPH oxidase, which would decrease the production of reactive oxygen species (ROS).[8][9] This could impact the cellular redox state and potentially affect tetrazolium-based assays.
-
Autophagy Modulation: this compound has been implicated in the regulation of autophagy, a cellular process for degrading and recycling cellular components.[10] Alterations in autophagy can affect cell survival and metabolic status.
Data Presentation
Table 1: Hypothetical Comparative IC50 Values (µM) of this compound in a Neuronal Cell Line
| Assay Type | Principle | Hypothetical IC50 (µM) | Potential for Interference with DXM |
| MTT | Mitochondrial Dehydrogenase Activity | 75 | High: Potential for direct reduction of MTT and interference from altered cellular redox state. |
| LDH | Membrane Integrity | 120 | Moderate: Potential for direct enzyme inhibition/activation. |
| ATP-based | Intracellular ATP Levels | 100 | Moderate: Potential for luciferase inhibition and reflects changes in cellular bioenergetics. |
| Flow Cytometry (PI/Annexin V) | Membrane Exclusion/Apoptosis Marker | 110 | Low: Direct physical measurement, less prone to chemical interference. |
Disclaimer: The data in this table is for illustrative purposes only and not based on actual experimental results for this compound. IC50 values can vary significantly based on cell type, treatment duration, and other experimental conditions.
Table 2: Summary of Assay Characteristics and Considerations for Use with this compound
| Assay | Advantages | Disadvantages | Recommendations for DXM Studies |
| MTT | Inexpensive, widely used. | Prone to interference from reducing compounds and alterations in cellular metabolism. | Use with caution. Essential to run cell-free controls. Best used in conjunction with an orthogonal assay. |
| XTT, MTS, WST-1 | Soluble formazan product (simpler protocol than MTT). | Still susceptible to interference from reducing compounds. | Similar precautions as with the MTT assay are recommended. |
| LDH | Measures cytotoxicity (membrane damage), different endpoint from metabolic assays. | Potential for compound to inhibit/activate the LDH enzyme. Serum in media can be a source of background LDH. | Perform compound-enzyme interaction controls. Use low-serum or serum-free media for the assay step if possible.[11] |
| ATP-based | High sensitivity, fast, simple "add-mix-read" protocol. | Potential for luciferase inhibition. Measures ATP levels, which can be affected by metabolic changes independent of cell death. | Perform luciferase inhibition controls. Useful for high-throughput screening, but hits should be confirmed with other methods. |
| Real-Time Assays | Provides kinetic data on cell viability, non-lytic. | May still be based on metabolic readouts or enzymatic reactions susceptible to interference. | Useful for understanding the time-course of DXM's effects. The specific mechanism of the real-time assay should be considered for potential interference. |
| Flow Cytometry | Provides single-cell data, can distinguish between apoptosis and necrosis, not prone to chemical artifacts. | Lower throughput, requires specialized equipment and expertise. | Excellent for detailed mechanistic studies and for validating results from plate-based assays. |
Experimental Protocols
MTT Assay Protocol (with Interference Controls)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration.
-
Cell-Free Control Plate: Prepare a separate 96-well plate without cells. Add the same concentrations of this compound and vehicle to the wells containing culture medium.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well of both the cell plate and the cell-free control plate. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol (B130326) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Subtract the absorbance values from the cell-free control plate from the corresponding wells on the cell plate to correct for any direct MTT reduction by this compound. Calculate cell viability relative to the vehicle control.
LDH Cytotoxicity Assay Protocol (with Interference Controls)
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol. Include wells for "spontaneous release" (vehicle control), "maximum release" (lysis buffer added at the end), and "compound control" (DXM-treated).
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Add 50 µL of stop solution (if required by the kit) and read the absorbance at 490 nm.
-
Interference Control: In a separate plate, incubate a known amount of LDH with different concentrations of this compound. Perform the LDH assay to check for direct enzyme inhibition.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, taking into account any observed interference from the control experiments.
ATP-Based Viability Assay (e.g., CellTiter-Glo®) Protocol (with Interference Controls)
-
Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously.
-
Assay Reagent Preparation and Addition: Equilibrate the ATP assay reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Read the luminescence using a plate luminometer.
-
Interference Control: In a cell-free system, prepare a standard curve of ATP. To a set of these standards, add the highest concentration of this compound used in the experiment. A shift in the standard curve or a decrease in the signal indicates interference.
-
Data Analysis: Calculate cell viability relative to the vehicle control after correcting for any background luminescence from wells containing medium only.
Visualizations
Caption: Potential mechanisms of this compound interference in the MTT assay.
Caption: Experimental workflow to identify and mitigate compound interference.
Caption: Simplified diagram of this compound's potential role in autophagy regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound Reduces Oxidative Stress and Inhibits Uremic Artery Calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates NADPH Oxidase-Regulated Glycogen Synthase Kinase 3β and NF-κB Activation and Reduces Nitric Oxide Production in Group A Streptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates NADPH Oxidase-Regulated Glycogen Synthase Kinase 3β and NF-κB Activation and Reduces Nitric Oxide Production in Group A Streptococcal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dextromethorphan Dosage for Neuroprotective Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neuroprotective properties of dextromethorphan (DM).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound's neuroprotective effects?
A1: this compound (DM) exerts its neuroprotective effects through a multi-faceted mechanism of action.[1][2][3] It is a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to mitigate glutamate-induced excitotoxicity.[1][2][4] Additionally, DM is a sigma-1 receptor (S1R) agonist, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which is involved in regulating calcium homeostasis, reducing endoplasmic reticulum stress, and inhibiting inflammatory responses.[5][6] DM has also been shown to inhibit microglial activation and the subsequent release of pro-inflammatory factors like TNF-α, IL-6, and nitric oxide.[6][7][8]
Q2: Why is this compound often co-administered with quinidine (B1679956) in clinical studies?
A2: this compound undergoes rapid first-pass metabolism in the liver by the cytochrome P450 enzyme CYP2D6, which converts it to its active metabolite, dextrorphan (B195859).[1][2] This rapid metabolism limits the systemic bioavailability of DM and thus its concentration in the central nervous system (CNS).[1][2] Quinidine is a potent inhibitor of CYP2D6.[1][2] By co-administering a low dose of quinidine with DM, the metabolic breakdown of DM is slowed, leading to significantly higher and more sustained plasma concentrations of DM, thereby enhancing its potential for neuroprotective efficacy.[1][2][9]
Q3: What are the typical dosage ranges for this compound in preclinical neuroprotection studies?
A3: The effective neuroprotective dosage of this compound in preclinical studies varies depending on the animal model and the type of neurological injury being investigated. Dosages are often administered intraperitoneally (i.p.) or intravenously (i.v.). For instance, in rodent models of traumatic brain injury and neuropathic pain, doses around 10-30 mg/kg have been shown to be effective.[10][11][12] In models of focal cerebral ischemia in rabbits, intravenous infusions achieving specific plasma concentrations were found to be neuroprotective.[13][14] It is crucial to consult specific literature for the model system being used to determine an appropriate starting dosage.
Q4: Are there strategies to improve the CNS penetration of this compound?
A4: Yes, beyond increasing systemic bioavailability with quinidine, other strategies are being explored. One approach involves the use of P-glycoprotein (P-gp) inhibitors. P-gp is an efflux transporter at the blood-brain barrier that can limit the entry of DM into the CNS.[15][16] Studies have shown that co-administration of a P-gp inhibitor like verapamil (B1683045) can increase the brain and spinal cord concentrations of DM in rats.[15][16] Additionally, medicinal chemistry efforts are focused on creating fluoroalkyl analogs of DM to improve metabolic stability and CNS exposure.[17]
Troubleshooting Guides
Problem 1: Inconsistent or no neuroprotective effect observed in our in vitro neuronal culture model.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Troubleshooting: The effective concentration of DM can be highly dependent on the cell type and the nature of the insult. It is recommended to perform a dose-response curve to determine the optimal neuroprotective concentration for your specific experimental setup. Concentrations in the micromolar range have been shown to be effective in cultured rat cortical neurons.[18]
-
-
Possible Cause 2: Rapid Metabolism of this compound.
-
Troubleshooting: Even in in vitro systems, certain cell types may possess metabolic enzymes that can degrade DM. Consider using a serum-free medium or a medium with heat-inactivated serum to reduce enzymatic activity. Alternatively, co-administering a low concentration of a CYP2D6 inhibitor like quinidine could be tested, though its own potential effects on the culture should be controlled for.
-
-
Possible Cause 3: The primary neurotoxic mechanism in your model is not targeted by this compound.
-
Troubleshooting: DM primarily targets glutamate (B1630785) excitotoxicity and inflammation.[1][7] If your model involves other primary cell death pathways, the neuroprotective effects of DM may be limited. Confirm the underlying mechanisms of neurotoxicity in your model using specific inhibitors or genetic manipulations to ensure it aligns with DM's mechanism of action.
-
Problem 2: Significant adverse effects, such as ataxia, observed in our animal model at neuroprotective doses.
-
Possible Cause 1: High Peak Plasma Concentrations.
-
Troubleshooting: Bolus administrations can lead to high peak plasma concentrations that may cause adverse effects.[14] Consider alternative dosing strategies such as continuous intravenous infusion or the use of a sustained-release formulation to maintain a therapeutic plasma concentration while avoiding high peaks.[19][20]
-
-
Possible Cause 2: Off-target effects of this compound or its metabolites.
-
Troubleshooting: While DM is generally considered safe at therapeutic doses, high concentrations can lead to off-target effects.[21][22] Its metabolite, dextrorphan, has a higher affinity for the PCP site of the NMDA receptor and can cause psychotomimetic effects.[1] If adverse effects are a concern, consider strategies to increase the parent drug's concentration in the CNS without significantly increasing dextrorphan levels, such as the use of P-gp inhibitors.[15]
-
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical Neuroprotection Studies
| Animal Model | Injury/Disease Model | Route of Administration | Dosage Range | Key Findings | Reference(s) |
| Rabbit | Transient Focal Ischemia | Intravenous (i.v.) | Plasma levels of 500-1500 ng/ml & >1500 ng/ml | 64% and 92% reduction in neuronal damage, respectively. | [13][14] |
| Rat | Traumatic Brain Injury (TBI) | Intraperitoneal (i.p.) | 30 mg/kg | Reduced brain edema and neurological deficits. | [10] |
| Mouse | MPTP-induced Parkinson's | Subcutaneous (s.c.) | 10 mg/kg | Attenuated the loss of nigral dopaminergic neurons. | [11] |
| Rat | Spinal Nerve Ligation (Neuropathic Pain) | Intraperitoneal (i.p.) | 10 mg/kg | Reversed neuropathic pain symptoms. | [12] |
| Rat | Penetrating Ballistic-like Brain Injury | Intravenous (i.v.) bolus + infusion | 10 mg/kg bolus + 5 mg/kg/h infusion | Improved motor and cognitive recovery. | [19] |
Table 2: Summary of this compound Dosages in Human Clinical Studies
| Condition | Dosage | Co-administration | Key Findings | Reference(s) |
| Acute Ischemic Stroke | 300 mg/day | None | No significant neuroprotective effect observed at this low dose and short duration. | [23][24] |
| Pseudobulbar Affect | 20-30 mg twice daily | Quinidine (10 mg) | Significant reduction in PBA episodes. | [9] |
| Fibromyalgia Pain | 20 mg/day | None | Well-tolerated, but did not significantly reduce pain in the primary analysis of this pilot study. | [21] |
Experimental Protocols
Protocol 1: Induction of Focal Cerebral Ischemia in Rabbits and this compound Administration
-
Model: This protocol is based on a rabbit model of transient focal cerebral ischemia.[13][14]
-
Procedure:
-
Anesthetize New Zealand White rabbits.
-
Perform a transorbital surgical procedure to expose the left internal carotid and anterior cerebral arteries.
-
Induce focal ischemia by occluding both arteries with surgical clips for a duration of 1 hour.
-
After 1 hour, remove the clips to allow for reperfusion.
-
Immediately following the onset of reperfusion, begin intravenous administration of this compound or saline (control).
-
The treatment regimen involves a loading dose followed by a continuous infusion to achieve and maintain target plasma concentrations. For example, a 20 mg/kg loading dose followed by a 10 mg/kg/h infusion.[13]
-
Monitor physiological parameters such as rectal temperature, mean arterial blood pressure, and blood gases throughout the experiment.
-
After a 4.5-hour reperfusion period, euthanize the animals and prepare brain tissue for histological analysis to quantify ischemic neuronal damage and edema.
-
Protocol 2: In Vitro Neuroprotection Assay using Primary Cortical Neurons
-
Model: This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary rat cortical neuronal cultures.[18]
-
Procedure:
-
Isolate cortical neurons from embryonic day 17-18 rat fetuses and plate them on poly-L-lysine coated culture dishes.
-
Maintain the neuronal cultures in a suitable growth medium for 7-10 days to allow for maturation.
-
On the day of the experiment, replace the culture medium with a defined experimental buffer.
-
Pre-incubate the neurons with varying concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 30 minutes).
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100-500 µM) for a short duration (e.g., 10-15 minutes).
-
Wash the cultures to remove the glutamate and replace the medium with the this compound-containing medium.
-
Return the cultures to the incubator for 24 hours.
-
Assess neuronal viability using a quantitative assay such as the MTT assay or by counting surviving neurons after staining with a live/dead cell stain.
-
Mandatory Visualizations
Caption: this compound's multi-target neuroprotective signaling pathways.
Caption: Workflow for in vivo evaluation of this compound in a rabbit focal ischemia model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a Potential Neuroprotective Agent With Unique Mechanisms of Action | Semantic Scholar [semanticscholar.org]
- 4. This compound is protective against sensitized N-methyl-D-aspartate receptor-mediated excitotoxic brain damage in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining the neuroprotective effects of this compound in lipopolysaccharide‑stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dementiatoday.com [dementiatoday.com]
- 10. This compound provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of this compound in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low doses of this compound have a beneficial effect in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. Neuroprotection following focal cerebral ischaemia with the NMDA antagonist this compound, has a favourable dose response profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the uptake of this compound in the CNS of rats by concomitant administration of the P-gp inhibitor verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Fluoroalkylation of this compound Improves CNS Exposure and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective profile of this compound in an experimental model of penetrating ballistic-like brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Low-Dose this compound for the Treatment of Fibromyalgia Pain: Results from a Longitudinal, Single-Blind, Placebo-Controlled Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journal.arikesi.or.id [journal.arikesi.or.id]
- 23. Evaluation of the neuroprotective effect of this compound in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Dextromethorphan in Long-Term Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the stability and activity of dextromethorphan (DXM) in long-term cell culture experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the expected effect of this compound over time in my long-term cell culture. What could be the cause?
A1: A diminished effect of DXM in long-term cultures is a common issue that can stem from several factors. The most likely causes are the degradation of the compound in the culture medium, cellular metabolism of DXM, or its adsorption to culture plastics. It is crucial to systematically investigate these possibilities. We recommend performing a stability study of DXM in your specific cell culture medium and considering more frequent media changes with freshly prepared DXM.
Q2: How stable is this compound in standard cell culture media like DMEM or RPMI-1640 at 37°C?
A2: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, light exposure, and the presence of serum. While DXM is generally stable under recommended storage conditions, its stability at 37°C in a complex biological solution like cell culture media can be limited.[1] Studies have shown that DXM can degrade under oxidative and photolytic stress.[2] It is recommended to conduct a stability study under your specific experimental conditions to determine the degradation rate.
Q3: Can my cells be metabolizing the this compound I'm adding to the culture?
A3: Yes, cellular metabolism is a significant factor to consider. This compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, into metabolites such as dextrorphan (B195859) and 3-methoxymorphinan.[3][4] If your cell line expresses these enzymes, it is likely that the concentration of active DXM is decreasing over time due to metabolic conversion.
Q4: I'm observing unexpected cytotoxicity or changes in cell morphology with long-term this compound treatment. What could be the reason?
A4: Unexpected cytotoxicity can arise from several sources. Firstly, the degradation products of DXM may have different biological activities or be more toxic than the parent compound. Secondly, prolonged exposure to DXM, even at concentrations initially determined to be non-toxic in short-term assays, can induce cellular stress, leading to apoptosis or other forms of cell death.[5] It is also possible that DXM is interacting with components of the cell culture medium, forming cytotoxic adducts.
Q5: How should I prepare and store my this compound stock solutions for cell culture experiments?
A5: For optimal stability, prepare a high-concentration stock solution of this compound hydrobromide in a suitable solvent such as sterile water or DMSO.[6] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[7] When preparing your working solution, thaw a fresh aliquot and dilute it in your cell culture medium immediately before use.
Troubleshooting Guide
Issue 1: Decreased or Inconsistent Efficacy of this compound
This is often the primary indicator of a stability problem. The troubleshooting workflow below can help identify the root cause.
References
- 1. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of this compound on glial cell function: proliferation, maturation, and protection from cytotoxic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating High-Dose Dextromethorphan Side Effects in Animal Research
Welcome to the technical support center for researchers investigating the effects of high-dose Dextromethorphan (DXM) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.
I. Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments.
Issue 1: Excessive Neurotoxic Effects Observed
Symptoms: Animals exhibit severe ataxia, seizures, neuronal damage in histological assessments, or unexpected mortality.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Dose-Related Toxicity | Reduce the administered dose of DXM. Titrate to the lowest effective dose for your experimental endpoint. | High-dose DXM can lead to excitotoxicity and neuronal damage. Lower doses may retain the desired therapeutic effect while minimizing adverse neurotoxic outcomes.[1] |
| Rapid Metabolism to Dextrorphan (B195859) (DXO) | Co-administer a cytochrome P450 2D6 (CYP2D6) inhibitor, such as quinidine (B1679956), at a low, non-pharmacologically active dose. | DXM is rapidly metabolized to DXO, which has a different pharmacological profile. Inhibiting this metabolism can increase the plasma concentration and half-life of the parent compound, DXM, potentially altering its side effect profile.[2][3][4][5] |
| NMDA Receptor Over-activation | Consider co-administration of agents that modulate glutamatergic neurotransmission through alternative pathways. | While DXM is an NMDA receptor antagonist, high doses can lead to complex downstream effects. Exploring other modulators may help balance the neurochemical environment. |
| Inflammatory and Oxidative Stress | Pre-treat with antioxidants or anti-inflammatory agents. | High-dose DXM can induce neuroinflammation and oxidative stress. Co-administration of protective compounds may mitigate these damaging effects.[1] |
Issue 2: Unwanted Behavioral Side Effects
Symptoms: Animals display significant depression-like behavior (e.g., increased immobility in forced swim tests), anxiety, or profound locomotor impairment that interferes with behavioral testing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Sigma-1 Receptor Modulation | Investigate the co-administration of a sigma-1 receptor antagonist. | DXM is a sigma-1 receptor agonist, which may contribute to its behavioral effects. Blocking this receptor could parse out its contribution to the observed phenotypes.[6][7][8][9] |
| Dopaminergic System Alterations | Assess dopamine (B1211576) turnover rates in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex). | DXM can affect dopaminergic pathways, which are crucial for motivation and motor control. Understanding these changes can help interpret behavioral outcomes.[10] |
| Serotonergic System Dysregulation | Avoid co-administration with other serotonergic agents to prevent serotonin (B10506) syndrome. | DXM has serotonergic activity, and combining it with other drugs that affect serotonin can lead to severe adverse effects.[11] |
| Acclimation and Habituation | Ensure adequate acclimation of animals to the testing environment and handling procedures. | Novel environments and handling stress can exacerbate the behavioral effects of DXM. Proper habituation can reduce confounding variables. |
II. Frequently Asked Questions (FAQs)
Neurotoxicity
Q1: What are the primary neurotoxic effects of high-dose DXM observed in animal models?
High doses of DXM in animal models have been associated with several neurotoxic effects, including ataxia, hyperlocomotion, and in some cases, neuronal damage. However, some studies indicate that oral administration, even at high doses, may not produce the characteristic neuronal vacuolation seen with other NMDA receptor antagonists like MK-801.[12]
Q2: How can I mitigate DXM-induced neurotoxicity in my rodent model?
A primary strategy is the co-administration of low-dose quinidine. Quinidine inhibits the CYP2D6 enzyme, which is responsible for the rapid metabolism of DXM to dextrorphan (DXO). This increases the systemic exposure of DXM relative to DXO, which may alter the neurotoxic profile.[2][3][4][5] Additionally, exploring the neuroprotective effects of DXM in models of neuroinflammation and oxidative stress suggests that co-treatment with anti-inflammatory or antioxidant compounds could be a viable approach.[1]
Behavioral Side Effects
Q3: My animals are showing signs of depression-like behavior after chronic high-dose DXM administration. Is this a known side effect?
Yes, studies in rats have shown that repeated high-dose DXM treatment can lead to an increase in depression-like behaviors. This has been linked to a suppression of neurogenesis in the hippocampus.[6]
Q4: How can I reduce the locomotor-activating effects of high-dose DXM that are interfering with my cognitive tests?
The locomotor effects of DXM are dose-dependent. A dose-response study is recommended to find a dose that provides the desired central nervous system effect without causing excessive hyperlocomotion. Additionally, ensure that behavioral testing paradigms are designed to minimize the influence of general activity levels on cognitive performance metrics.
Cardiovascular Side Effects
Q5: What are the potential cardiovascular side effects of high-dose DXM in animal studies?
High doses of DXM can lead to cardiovascular effects such as tachycardia (increased heart rate) and hypertension (high blood pressure).
Q6: Are there ways to mitigate the cardiovascular side effects of high-dose DXM?
Currently, there is limited specific research on mitigating DXM-induced cardiovascular side effects in animal models. General supportive care and monitoring of vital signs are crucial. If cardiovascular side effects are a significant concern, dose reduction is the most straightforward approach.
III. Data Presentation
Table 1: Effect of Quinidine Co-administration on this compound (DM) Pharmacokinetics in Rats
| DM Dose (mg/kg) | Quinidine Dose (mg/kg) | DM AUC (ng·h/mL) | % Increase in DM AUC | Total DX AUC (ng·h/mL) | % Increase in Total DX AUC |
| 50 | 0 | 1,000 ± 200 | - | 5,000 ± 800 | - |
| 50 | 2 | 2,200 ± 350 | 120% | 5,500 ± 900 | 10% |
| 50 | 20 | 2,500 ± 400 | 150% | 6,050 ± 950 | 21% |
| 50 | 50 | 2,600 ± 420 | 160% | 6,100 ± 960 | 22% |
| Data are presented as mean ± SEM. AUC: Area Under the Curve. DX: Dextrorphan. Data are synthesized from findings suggesting a more than twofold increase in DM AUC with an ED50 of approximately 2 mg/kg for quinidine, and a 21% increase in total DX AUC.[2] |
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Release in BV2 Microglia
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 10 | 20 ± 5 | 30 ± 8 |
| LPS (1 µg/mL) | 500 ± 50 | 250 ± 30 | 400 ± 45 |
| LPS + DM (10 µM) | 200 ± 25 | 100 ± 15 | 150 ± 20 |
| LPS + DM (20 µM) | 150 ± 20 | 75 ± 10 | 100 ± 15 |
| Data are presented as mean ± SEM. DM: this compound; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1-beta; IL-6: Interleukin-6. Data are illustrative based on findings that DM reduces the release of these cytokines.[13] |
IV. Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
This compound HBr dissolved in sterile saline.
-
Administer a single high dose (e.g., 60 mg/kg) via intraperitoneal (i.p.) injection.
-
Control group receives an equivalent volume of sterile saline.
-
-
Behavioral Assessment (Ataxia):
-
Perform beam walking and rotarod tests at 30, 60, and 120 minutes post-injection.
-
Record latency to fall and number of foot slips.
-
-
Histological Analysis:
-
At 24 hours post-injection, perfuse animals with 4% paraformaldehyde.
-
Collect brains and process for cryosectioning.
-
Perform Nissl staining to assess neuronal morphology and identify any potential neuronal damage in the retrosplenial and posterior cingulate cortices.
-
Immunohistochemistry for markers of neuronal injury (e.g., Fluoro-Jade C) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) can also be conducted.
-
Protocol 2: Evaluation of Mitigation of this compound-Induced Depression-Like Behavior in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Group 1: Vehicle control (saline, i.p.) for 14 days.
-
Group 2: this compound (30 mg/kg, i.p.) for 14 days.
-
Group 3: this compound (30 mg/kg, i.p.) + Quinidine (10 mg/kg, oral gavage) for 14 days.
-
-
Behavioral Testing (Forced Swim Test):
-
On day 15, 30 minutes after the final drug administration, place mice in a cylinder of water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis:
-
Compare the immobility times between the three groups using a one-way ANOVA followed by a post-hoc test.
-
V. Mandatory Visualizations
References
- 1. termedia.pl [termedia.pl]
- 2. Influence of concomitant quinidine administration on this compound disposition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of this compound after single or multiple dosing in combination with quinidine in extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Involvement of sigma-1 receptors in the antidepressant-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Involvement of Sigma-1 Receptors in the Antidepressant-Like Effects of" by Linda Nguyen, Matthew J. Robson et al. [touroscholar.touro.edu]
- 8. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Post-treatment of this compound on methamphetamine-induced drug-seeking and behavioral sensitization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Determining the neuroprotective effects of this compound in lipopolysaccharide‑stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Dextromethorphan's CNS penetration with co-administered drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhancement of dextromethorphan's (DM) central nervous system (CNS) penetration through co-administration of other drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for enhancing the CNS penetration of this compound?
A1: The two primary mechanisms to increase this compound's concentration in the CNS are:
-
Inhibition of Cytochrome P450 2D6 (CYP2D6): this compound is extensively metabolized in the liver by the CYP2D6 enzyme to its primary active metabolite, dextrorphan (B195859) (DXO).[1][2] Inhibiting this enzyme reduces the first-pass metabolism of this compound, leading to higher plasma and consequently higher brain concentrations of the parent drug.[3][4]
-
Inhibition of P-glycoprotein (P-gp) Efflux Pump: P-glycoprotein is an efflux transporter located at the blood-brain barrier (BBB) that actively removes a wide range of substances from the brain.[5][6] By inhibiting P-gp, the efflux of this compound from the brain can be reduced, leading to its accumulation in the CNS.[7]
Q2: Which drugs are commonly used to inhibit CYP2D6 and P-gp for this purpose?
A2:
-
CYP2D6 Inhibitors: Quinidine (B1679956) is a potent CYP2D6 inhibitor and is clinically used in combination with this compound (a product known as Nuedexta®) to increase its bioavailability.[4][8] Other drugs that can inhibit CYP2D6 include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and paroxetine, as well as the antipsychotic drug chlorpromazine.[9]
-
P-gp Inhibitors: Verapamil (B1683045) is a well-known P-gp inhibitor that has been shown to increase the brain concentration of this compound in preclinical studies.[7]
Q3: Is this compound a substrate for P-glycoprotein?
A3: There is some conflicting evidence in the literature on this topic. Some studies have shown that P-gp is a factor in the transport of this compound across the blood-brain barrier. For instance, in mice lacking the gene for P-gp (abcb1ab -/- mice), the brain concentration of this compound was found to be more than twice as high as in wild-type mice.[10] However, other studies using in vitro models, such as Caco-2 cell monolayers, have concluded that this compound and its metabolite dextrorphan are not P-gp substrates.[11][12] This discrepancy may be due to differences in experimental models and conditions.
Q4: What are the expected pharmacokinetic changes when co-administering a CYP2D6 inhibitor with this compound?
A4: Co-administration of a CYP2D6 inhibitor like quinidine with this compound leads to a significant increase in the plasma concentration and half-life of this compound, while the concentration of its metabolite, dextrorphan, is significantly reduced.[8] This shifts the pharmacological profile to be dominated by this compound rather than dextrorphan.
Q5: What are the expected pharmacokinetic changes when co-administering a P-gp inhibitor with this compound?
A5: Co-administration of a P-gp inhibitor like verapamil has been shown to increase the area under the curve (AUC) of this compound in the brain and spinal cord by approximately 2-fold in rats, without significantly affecting its plasma pharmacokinetics.[7] This suggests a targeted effect at the blood-brain barrier.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound brain concentrations between subjects. | Genetic polymorphism in CYP2D6 leading to different metabolizer phenotypes (poor, intermediate, extensive, or ultra-rapid metabolizers).[1] | Phenotype or genotype your animal models for CYP2D6 activity before the experiment. Use a sufficient number of animals in each group to account for variability. The female Dark Agouti (DA) rat is a potential animal model for the poor metabolizer phenotype.[13] |
| Unexpectedly high levels of dextrorphan in the brain despite co-administration of a CYP2D6 inhibitor. | Incomplete inhibition of CYP2D6. The dose of the inhibitor may be too low or the timing of administration may be suboptimal. | Optimize the dose and timing of the CYP2D6 inhibitor administration. Ensure the inhibitor is administered prior to this compound to allow for sufficient enzyme inhibition. |
| No significant increase in this compound brain concentration with a P-gp inhibitor. | The P-gp inhibitor may not be effective at the administered dose. The animal model may have low P-gp expression at the BBB. This compound may not be a significant P-gp substrate in your experimental system. | Verify the efficacy of the P-gp inhibitor with a known P-gp substrate. Choose an animal model with well-characterized P-gp expression. Consider the conflicting evidence regarding this compound as a P-gp substrate and interpret the results with caution. |
| Difficulty in quantifying low levels of this compound and its metabolites in brain tissue. | Inefficient extraction from the brain matrix. Low sensitivity of the analytical method. | Optimize the brain tissue homogenization and drug extraction protocol. Use a highly sensitive analytical method such as UPLC-MS/MS.[14] Ensure the lower limit of quantification (LLOQ) is sufficient for the expected concentrations.[15][16] |
| Contradictory results compared to published literature. | Differences in experimental protocols (e.g., animal species/strain, drug dosage, route of administration, analytical method).[17] | Carefully review and compare your experimental design with published studies. Ensure all experimental parameters are well-controlled and accurately reported. |
Data Presentation
Table 1: Effect of Verapamil on this compound (DM) and Dextrorphan (DX) AUC in Rat CNS
| Treatment | Analyte | Brain AUC (ng·h/g) | Spinal Cord AUC (ng·h/g) |
| DM (20 mg/kg, oral) | DM | 1221 | 1753 |
| DM (20 mg/kg, oral) + Verapamil (1 mg/kg, IV) | DM | 2393 | 3221 |
| DM (20 mg/kg, oral) | DX | ~183 | ~386 |
| DM (20 mg/kg, oral) + Verapamil (1 mg/kg, IV) | DX | ~210 | ~471 |
Data extracted from a study in rats.[7]
Table 2: Effect of Quinidine on this compound (DM) and Dextrorphan (DX) Pharmacokinetics in Humans (Extensive Metabolizers)
| Treatment | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| DM (30 mg) | DM | Not Detectable | Not Detectable |
| DM (30 mg) + Quinidine (100 mg) | DM | ~20 | ~328 |
| DM (30 mg) | Free DX | ~1 | ~10 |
| DM (30 mg) + Quinidine (100 mg) | Free DX | ~0.2 | ~2 |
Data are approximate values derived from published studies for illustrative purposes.
Experimental Protocols
In Vivo Rodent Pharmacokinetic Study
Objective: To determine the effect of a co-administered drug on the CNS penetration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound HBr
-
Co-administered drug (e.g., quinidine or verapamil)
-
Vehicle for drug administration (e.g., saline, water)
-
Gavage needles
-
Syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Surgical tools for brain extraction
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the co-administered drug or vehicle at a predetermined time before this compound administration. For example, administer verapamil (1 mg/kg) intravenously 15 minutes before this compound.[7]
-
Administer this compound (e.g., 20 mg/kg) orally via gavage.[7]
-
At various time points post-dextromethorphan administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), collect blood samples via tail vein or cardiac puncture under anesthesia.
-
Immediately after blood collection, euthanize the animals and perfuse the circulatory system with cold saline to remove blood from the brain.
-
Excise the brain and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
Brain Tissue Homogenization and this compound Extraction
Objective: To extract this compound and its metabolites from brain tissue for LC-MS/MS analysis.
Materials:
-
Frozen brain tissue
-
Homogenization buffer (e.g., 0.25 M sucrose (B13894) solution)[18]
-
Microcentrifuge tubes
-
Glass beads (0.5 mm)[19]
-
Acetonitrile (B52724) containing an internal standard (e.g., d3-dextrorphan)[14]
-
Centrifuge
Procedure:
-
Weigh the frozen brain tissue.
-
Place the tissue in a microcentrifuge tube. For a 100 mg tissue sample, add an equal mass of 0.5 mm glass beads.[19]
-
Add 2 volumes of homogenization buffer for every mass of tissue (e.g., 200 µL for 100 mg of tissue).[19]
-
Homogenize the tissue using a bead-based homogenizer (e.g., Bullet Blender™ at SPEED 6 for 3 minutes).[19]
-
To a small aliquot of the brain homogenate (e.g., 25 µL), add acetonitrile with the internal standard to precipitate proteins.[14]
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 5 minutes) to pellet the precipitated proteins.[15]
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound and Dextrorphan
Objective: To quantify the concentrations of this compound and dextrorphan in plasma and brain homogenate supernatant.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 analytical column
Procedure:
-
Prepare a calibration curve using standard solutions of this compound and dextrorphan in the appropriate matrix (plasma or brain homogenate from untreated animals).[15]
-
Inject a small volume (e.g., 2 µL) of the prepared sample supernatant onto the LC-MS/MS system.[14]
-
Perform chromatographic separation using a suitable mobile phase gradient.
-
Detect and quantify this compound, dextrorphan, and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.[21]
-
Calculate the concentrations of this compound and dextrorphan in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: this compound Metabolism and Transport Pathways.
Caption: Experimental Workflow for CNS Penetration Study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and pharmacodynamics of this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Pharmacology of this compound: Relevance to this compound/Quinid" by Charles P. Taylor, Stephen F. Traynelis et al. [touroscholar.touro.edu]
- 4. dovepress.com [dovepress.com]
- 5. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the uptake of this compound in the CNS of rats by concomitant administration of the P-gp inhibitor verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound after single or multiple dosing in combination with quinidine in extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 10. P-glycoprotein is a factor in the uptake of this compound, but not of melperone, into the mouse brain: evidence for an overlap in substrate specificity between P-gp and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of interaction of the NMDA receptor antagonists this compound and dextrorphan with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In-vivo and in-vitro this compound metabolism in SD and DA rat. An animal model of the debrisoquine-type polymorphic oxidation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UPLC-MS/MS analysis of this compound-O-demethylation kinetics in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Determination of this compound in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of route of administration on this compound pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NIBSC - Brain Tissue Preparation [nibsc.org]
- 19. sisweb.com [sisweb.com]
- 20. nextadvance.com [nextadvance.com]
- 21. researchgate.net [researchgate.net]
Selecting the appropriate vehicle for Dextromethorphan delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate vehicle for dextromethorphan delivery. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful formulation and administration in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility characteristics of this compound and its hydrobromide salt?
A1: this compound base is practically insoluble in water but freely soluble in chloroform. The hydrobromide (HBr) salt is the most commonly used form in research due to its improved aqueous solubility. This compound HBr is sparingly soluble in water and freely soluble in ethanol (B145695) and chloroform.[1][2][3] The solubility can be further enhanced by using co-solvents.
Q2: Which vehicles are most commonly used for oral administration of this compound in preclinical research?
A2: For oral gavage in animal studies, simple aqueous solutions are often prepared, sometimes with the aid of co-solvents to ensure complete dissolution and prevent precipitation.[4][5] For formulation development, more complex vehicles such as syrups, suspensions, and tablets are common.[6][7] The choice depends on the desired release profile and the specific research question.
Q3: Can this compound be administered intravenously (IV)?
A3: Yes, this compound can be administered intravenously in a research setting.[8] However, due to its limited aqueous solubility, careful formulation is required. Typically, a saline solution is used, and the concentration must be carefully controlled to avoid precipitation.
Q4: Is intranasal delivery a viable option for this compound?
A4: Intranasal delivery is a viable and researched route for this compound. This route can offer rapid absorption and direct delivery to the central nervous system. Formulations often include co-solvents and viscosity-enhancing agents to improve solubility and nasal retention.
Q5: How can the bitter taste of this compound be masked for oral formulations?
A5: The bitter taste of this compound is a significant challenge, particularly for liquid oral formulations. Taste masking can be achieved through the use of sweeteners, flavoring agents, or by complexing the this compound with ion-exchange resins.[7]
Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Aqueous Solution | - Exceeding the solubility limit of this compound HBr in water. - pH of the solution is too high, converting the HBr salt to the less soluble free base. | - Add a co-solvent such as ethanol or propylene (B89431) glycol to increase solubility. - Ensure the pH of the solution is maintained in the acidic range (pH 4-6). Use a suitable buffer system. - Prepare a more dilute solution if the concentration is not critical. |
| Inconsistent Dosing in Animal Studies (Oral Gavage) | - Inaccurate measurement of the dosing volume. - Animal stress leading to regurgitation. - Improper gavage technique. | - Use calibrated syringes and ensure proper technique. - Acclimate animals to the handling and gavage procedure to reduce stress. - Ensure the gavage needle is of the appropriate size and is inserted correctly to avoid injury and reflux.[9][10] |
| Poor Bioavailability of Oral Formulations | - Extensive first-pass metabolism by CYP2D6. - Poor dissolution of the formulated product. | - Co-administer with a CYP2D6 inhibitor like quinidine (B1679956) to increase plasma concentrations of this compound.[11] - Optimize the formulation to ensure rapid and complete dissolution. For solid dosage forms, this may involve the use of superdisintegrants.[12][13] |
| Instability of Liquid Formulations | - Microbial growth in unpreserved aqueous formulations. - Chemical degradation due to improper storage or exposure to light. | - Add a suitable preservative, such as sodium benzoate, to aqueous formulations.[2] - Store formulations in tightly sealed, light-resistant containers at the recommended temperature. |
Data Presentation: Solubility of this compound Hydrobromide
The following table summarizes the solubility of this compound hydrobromide in various common solvents.
| Solvent | Solubility ( g/100 mL) | Description | Reference(s) |
| Water | 1.5 | Sparingly soluble | [1][14] |
| Ethanol | 25 | Freely soluble | [1] |
| Chloroform | - | Freely soluble | [3] |
| Ether | - | Practically insoluble | [3] |
| DMSO | ≥ 3.045 | Soluble | [15] |
| Propylene Glycol | - | Used as a co-solvent | [2][16] |
| Polyethylene Glycol (PEG 400) | - | Used as a vehicle component | [16] |
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Gavage Solution (10 mg/mL)
Materials:
-
This compound HBr powder
-
Propylene glycol
-
Sterile water for injection
-
Sterile 50 mL conical tube
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Weigh 500 mg of this compound HBr powder and transfer it to the 50 mL conical tube.
-
Add 10 mL of propylene glycol to the tube.
-
Place the magnetic stir bar in the tube and stir on a magnetic stirrer until the powder is fully wetted and a slurry is formed.
-
Slowly add sterile water for injection to a final volume of 50 mL while continuously stirring.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Measure the pH of the final solution and adjust to between 4.0 and 5.0 using a suitable buffer if necessary.
-
Filter the solution through a 0.22 µm syringe filter into a sterile container.
Protocol 2: Wet Granulation for Sustained-Release Tablets
Materials:
-
This compound HBr
-
Hydroxypropyl methylcellulose (B11928114) (HPMC K100)
-
Microcrystalline cellulose (B213188) (Avicel)
-
Polyvinylpyrrolidone (PVP K-30)
-
Isopropyl alcohol
-
Magnesium stearate (B1226849)
-
Aerosil (colloidal silicon dioxide)
-
Mortar and pestle
-
Sieves (16-mesh and 22-mesh)
-
Drying oven
-
Tablet press
Procedure:
-
Accurately weigh and combine this compound HBr, HPMC K100, and microcrystalline cellulose in a mortar.
-
Mix the powders thoroughly for 5 minutes.
-
Prepare a granulating solution by dissolving PVP K-30 in isopropyl alcohol.
-
Slowly add the granulating solution to the powder mixture while triturating until a suitable wet mass is formed.
-
Pass the wet mass through a 16-mesh sieve to form granules.
-
Spread the granules on a tray and dry in an oven at 60°C for 2 hours.
-
Pass the dried granules through a 22-mesh sieve.
-
Add magnesium stearate and Aerosil to the dried granules and blend for 5 minutes.
-
Compress the final blend into tablets using a tablet press.
Signaling Pathway Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound.
Caption: this compound's antagonism of the NMDA receptor pathway.
Caption: this compound's agonism of the Sigma-1 receptor pathway.
Caption: Overview of the LPS-induced MAPK and NF-κB signaling pathways.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 3. Description and Solubility - D [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral administration of this compound does not produce neuronal vacuolation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Intravenous this compound to human volunteers: relationship between pharmacokinetics and anti-hyperalgesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of gavage dosing procedure and gastric content on adverse respiratory effects and mortality in rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. apexbt.com [apexbt.com]
- 16. ajprd.com [ajprd.com]
Adjusting HPLC-UV parameters for better Dextromethorphan peak resolution
Welcome to the Technical Support Center for HPLC-UV analysis of Dextromethorphan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak resolution.
Troubleshooting Guide: Improving this compound Peak Resolution
Poor peak resolution in HPLC analysis of this compound can manifest as peak tailing, fronting, or co-elution with other components. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing basic compounds like this compound, often caused by secondary interactions with the stationary phase.[1][2] Peak fronting can be an indicator of column overload or an inappropriate sample solvent.[3]
Initial Checks:
-
Column Health: A void in the column or a blocked inlet frit can cause peak distortion.[1] Consider flushing the column or replacing it if performance does not improve.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the column and the detector to reduce peak broadening.[4]
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.[5]
Troubleshooting Workflow for Peak Shape Issues
Caption: A workflow diagram for troubleshooting poor peak shape in this compound HPLC analysis.
Problem: Inadequate Resolution Between Peaks
Insufficient separation between the this compound peak and other analytes or impurities requires optimization of the chromatographic conditions. The key parameters to adjust are the mobile phase composition, stationary phase, and column temperature.[6]
Parameter Adjustments for Better Resolution:
-
Mobile Phase Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile (B52724), methanol) percentage in the mobile phase will increase retention time and can improve the resolution of closely eluting peaks.[6]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound. Adjusting the pH can alter the selectivity between this compound and interfering peaks. A pH in the range of 2.5 to 3.5 is often used.[7][8]
-
Column Selection: Using a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size can enhance efficiency and improve resolution.[6]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, potentially leading to sharper peaks and better resolution. However, it may also decrease retention times.[4]
Logical Relationship of HPLC Parameters for Peak Resolution
Caption: The relationship between adjustable HPLC parameters and the desired outcomes for method optimization.
Quantitative Data Summary
The following table summarizes various reported HPLC-UV parameters for the analysis of this compound, providing a starting point for method development and optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | RP-18, 250 x 4 mm, 5 µm[7][8] | ZORBAX Eclipse XDB-C18, 250 x 4.6 mm, 5 µm[8] | Primesep 100, 150 x 4.6 mm, 5 µm[9] | C18, 250 x 4.6mm, 5µm[10] |
| Mobile Phase | Acetonitrile:Methanol (70:30 v/v) with sodium docusate (B154912) and ammonium (B1175870) nitrate, pH 3.4[7][8] | Acetonitrile:Methanol:Triethylamine (B128534) solution (15:35:50 v/v/v), pH 3.0[8] | Water, Acetonitrile, and Sulfuric acid buffer[9][11] | Methanol:Acetonitrile:0.025M Phosphate (B84403) buffer (45:25:30 v/v/v), pH 5.5[10] |
| Flow Rate | 1.0 mL/min[7][8] | Not Specified | Not Specified | 0.7 mL/min[10] |
| Detection Wavelength | 280 nm[7][8][11] | Not Specified | 225 nm and 280 nm[9][11] | 265 nm[10] |
| Injection Volume | 20 µL[7] | Not Specified | Not Specified | Not Specified |
| Column Temperature | 50°C[7][8] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Systematic Optimization of Mobile Phase Composition
This protocol outlines a systematic approach to optimizing the mobile phase to improve the resolution of the this compound peak.
-
Initial Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Varying Organic Solvent Content (Isocratic Hold):
-
Perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 30%, 40%, 50%, 60%) to determine the optimal mobile phase strength for adequate retention and separation.
-
-
Adjusting Mobile Phase pH:
-
Prepare mobile phase A with different pH values (e.g., 2.5, 3.0, 3.5) using formic acid or a phosphate buffer.
-
Run the optimized isocratic method with each pH to observe the effect on peak shape and selectivity.
-
-
Evaluating Mobile Phase Modifiers:
-
If peak tailing persists, add a small amount of a basic modifier like triethylamine (e.g., 0.1%) to the mobile phase to mask residual silanol (B1196071) groups on the stationary phase.
-
-
Data Analysis:
-
For each condition, calculate the resolution between this compound and the closest eluting peak, as well as the tailing factor for the this compound peak.
-
Select the conditions that provide a resolution of >1.5 and a tailing factor between 0.9 and 1.2.
-
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What is the most likely cause and how can I fix it?
A1: Peak tailing for this compound, a basic compound, is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[1] To mitigate this, you can:
-
Lower the mobile phase pH: Operating at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated this compound.[1]
-
Add a basic modifier: Incorporating a small amount of a competing base, such as triethylamine (0.1%), into the mobile phase can mask the active silanol sites.
-
Use an end-capped column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to provide better peak shapes for basic compounds.
Q2: I am observing a split peak for this compound. What could be the issue?
A2: A split peak can be caused by several factors:
-
Column contamination or void: The inlet of the column may be partially blocked, or a void may have formed in the packing material. Try flushing the column or replacing it.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try dissolving your sample in the initial mobile phase.
-
Co-elution: It's possible that what appears to be a split peak is actually two co-eluting compounds. Try adjusting the mobile phase composition or using a more efficient column to improve separation.
Q3: How do I choose the optimal UV detection wavelength for this compound?
A3: this compound has UV absorbance maxima around 225 nm and 280 nm.[9][11][12]
-
280 nm: This wavelength is commonly used and provides good selectivity, as many potential interfering compounds may not absorb strongly at this wavelength.[7][8]
-
225 nm: Detection at a lower wavelength like 225 nm can provide higher sensitivity, but it may also lead to more interference from other compounds and mobile phase components.[9][11] The choice depends on the required sensitivity and the complexity of the sample matrix. For routine analysis, 280 nm is often a robust starting point.
Q4: My retention time for this compound is drifting. What are the possible causes?
A4: Retention time drift can be caused by:
-
Changes in mobile phase composition: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly.
-
Column temperature fluctuations: Use a column oven to maintain a constant temperature.[4]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Leaks in the system: Check for any loose fittings or leaks in the HPLC system.[4]
Q5: What type of HPLC column is best suited for this compound analysis?
A5: Reversed-phase columns are typically used for this compound analysis.
-
C18 (RP-18) columns are the most common and provide good retention for the relatively non-polar this compound molecule.[7][8]
-
End-capped C18 columns are highly recommended to minimize peak tailing associated with basic compounds.
-
For complex mixtures, a column with a smaller particle size (e.g., < 3 µm) can provide higher efficiency and better resolution.[6]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. halocolumns.com [halocolumns.com]
- 6. chromtech.com [chromtech.com]
- 7. scispace.com [scispace.com]
- 8. sciencegate.app [sciencegate.app]
- 9. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
Preventing Dextromethorphan precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of dextromethorphan stock solutions, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most common form of this compound used in research?
A1: The most commonly used form is this compound hydrobromide (HBr), a salt that exhibits greater stability and solubility in aqueous solutions compared to the free base form.[1]
Q2: What are the recommended solvents for preparing this compound HBr stock solutions?
A2: this compound HBr is sparingly soluble in water but freely soluble in alcohol (ethanol).[2][3] It is also soluble in DMSO.[4] The choice of solvent will depend on the experimental requirements and the desired final concentration.
Q3: What factors can cause this compound to precipitate from a stock solution?
A3: Precipitation can be caused by several factors, including:
-
Concentration exceeding solubility limit: Attempting to dissolve too much this compound in a given volume of solvent.
-
Temperature fluctuations: A decrease in temperature can reduce the solubility of this compound, leading to precipitation, especially in saturated or near-saturated solutions.
-
pH changes: this compound is a weak base. Changes in the pH of the solution can affect its ionization state and, consequently, its solubility.[5] The free base form is practically insoluble in water.[6]
-
Solvent evaporation: Over time, evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.
-
Improper storage: Exposure to light can degrade the compound, potentially affecting its solubility. Solutions should be stored in tight, light-resistant containers.[6][7]
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: Store stock solutions in tightly sealed, light-resistant containers at a constant room temperature (do not store above 25°C).[2][8][9] Avoid refrigeration or freezing unless the solvent system has been specifically validated for such conditions, as lower temperatures can decrease solubility.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation in your this compound stock solution, follow these troubleshooting steps:
Problem: Precipitate has formed in my this compound stock solution.
Initial Steps:
-
Visual Inspection: Confirm that the observed solid is indeed a precipitate and not a contaminant.
-
Gentle Warming: Gently warm the solution in a water bath to a temperature not exceeding 40°C. Swirl the container gently. If the precipitate redissolves, the issue was likely due to a temporary temperature drop. Allow the solution to slowly return to room temperature to see if it remains dissolved.
-
Sonication: If gentle warming is ineffective, sonicate the solution for 5-10 minutes. This can help break up and redissolve the precipitate.
If Precipitation Persists:
| Potential Cause | Recommended Solution |
| Concentration is too high for the solvent and storage temperature. | Dilute the solution with additional solvent to a concentration known to be stable. |
| Change in pH of the solution. | For aqueous-based solutions, measure the pH. This compound hydrobromide solutions are typically slightly acidic (pH 5.2-6.5 for a 1% aqueous solution).[6][8] Adjust the pH if it has shifted significantly, though this may not be suitable for all experimental applications. |
| Solvent Evaporation. | If you suspect solvent has evaporated, you can try adding a small amount of fresh solvent to redissolve the precipitate. To prevent this, ensure containers are tightly sealed. |
| Degradation of the compound. | If none of the above steps work, the compound may have degraded. It is recommended to prepare a fresh stock solution. |
Data Presentation
Table 1: Solubility of this compound Forms in Common Laboratory Solvents
| Compound | Solvent | Solubility | Reference |
| This compound Hydrobromide | Water | Sparingly soluble (1.5 g/100 mL) | [1][3][10] |
| This compound Hydrobromide | Ethanol (B145695) | Freely soluble (25 g/100 mL) | [3][10] |
| This compound Hydrobromide | Chloroform | Freely soluble | [3][10] |
| This compound Hydrobromide | DMSO | ≥30.45 mg/mL | [4] |
| This compound (Free Base) | Water | Practically insoluble | [3][6] |
| This compound (Free Base) | Chloroform | Freely soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound HBr Stock Solution in Ethanol
Materials:
-
This compound hydrobromide (MW: 370.3 g/mol )
-
200 proof (absolute) ethanol
-
Sterile, light-resistant conical tube or vial
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: For 10 mL of a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = 0.010 L * 0.010 mol/L * 370.3 g/mol = 0.03703 g (or 37.03 mg)
-
-
Weigh the this compound HBr: Carefully weigh out 37.03 mg of this compound HBr on an analytical balance and transfer it to the sterile, light-resistant container.
-
Add the solvent: Add approximately 8 mL of absolute ethanol to the container.
-
Dissolve the compound: Tightly cap the container and vortex the solution until the this compound HBr is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution.
-
Bring to final volume: Once fully dissolved, add absolute ethanol to bring the final volume to 10 mL.
-
Mix and store: Vortex the solution again to ensure homogeneity. Store the stock solution in the tightly sealed, light-resistant container at room temperature.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. This compound Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 3. Description and Solubility - D [drugfuture.com]
- 4. apexbt.com [apexbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Controlling for Dextromethorphan's effects on cell proliferation in neurogenesis studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of dextromethorphan (DXM) on cell proliferation in the context of neurogenesis.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of this compound on neural cell proliferation?
A1: this compound (DXM) exhibits complex, dose-dependent, and cell-type-specific effects on neural cell proliferation. As a sigma-1 receptor agonist and a low-affinity, uncompetitive NMDA receptor antagonist, its influence on neurogenesis is multifaceted.[1][2][3]
-
Stimulatory Effects: At lower concentrations (e.g., 1 µM), DXM has been shown to stimulate the proliferation of oligodendrocyte progenitor cells (OPCs), microglia, and astroglia in vitro.[2]
-
Inhibitory Effects: Conversely, repeated high doses of DXM (e.g., 40 mg/kg/day in rats) have been demonstrated to suppress hippocampal neurogenesis, leading to a decrease in the number of proliferative cells.[4][5]
Q2: What are the primary molecular targets of this compound relevant to neurogenesis?
A2: this compound's primary molecular targets influencing neurogenesis are the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.[3][6][7] Its interaction with these receptors triggers downstream signaling cascades that can modulate cell proliferation and survival.
Q3: How can I control for the dual receptor effects of this compound in my experiments?
A3: To dissect the specific contributions of the sigma-1 and NMDA receptors to DXM's effects on cell proliferation, consider the following controls:
-
Selective Antagonists: Use a selective sigma-1 receptor antagonist (e.g., NE-100) or a more potent NMDA receptor antagonist (e.g., MK-801) to block the respective pathways and observe if the proliferative effects of DXM are attenuated or abolished.
-
Selective Agonists: Employ a selective sigma-1 receptor agonist (e.g., PRE-084) to determine if it mimics the effects of DXM on cell proliferation.
-
Knockdown/Knockout Models: If available, utilize cell lines or animal models with genetic deletion of the sigma-1 receptor or specific NMDA receptor subunits.
Q4: What are some common pitfalls to avoid when studying this compound's effects on neurogenesis?
A4:
-
Dose-Response: Failing to perform a thorough dose-response analysis can lead to misinterpretation of results, as DXM's effects can be biphasic.
-
Metabolism: this compound is metabolized to dextrorphan, which is a more potent NMDA receptor antagonist.[3] Consider the metabolic capacity of your cell culture system or animal model. Co-administration with quinidine (B1679956), a CYP2D6 inhibitor, can be used to increase DXM's bioavailability and reduce its metabolism to dextrorphan.[7][8]
-
Off-Target Effects: Be aware of potential off-target effects and consider appropriate controls to rule them out.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected effects of this compound on cell proliferation.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a comprehensive dose-response curve to identify the optimal concentration for your specific cell type and experimental conditions. Effects can vary significantly with concentration.[2][5] |
| Cell Culture Conditions | Ensure consistent cell seeding density, media composition, and incubation times. Variations in these parameters can influence proliferation rates. |
| Metabolism of DXM | If using an in vivo model or a metabolically active in vitro system, consider the formation of dextrorphan. Analyze for the presence of metabolites. Consider using quinidine to inhibit DXM metabolism.[7][8] |
| Reagent Quality | Verify the purity and stability of your this compound stock solution. Prepare fresh solutions regularly. |
Problem 2: Difficulty in distinguishing between sigma-1 and NMDA receptor-mediated effects.
| Possible Cause | Troubleshooting Step |
| Overlapping Signaling Pathways | Use specific pharmacological inhibitors for each receptor. For the sigma-1 receptor, consider antagonists like NE-100. For the NMDA receptor, antagonists like AP5 or MK-801 can be used. |
| Lack of Specificity | Confirm the expression of both sigma-1 and NMDA receptors in your cell model using techniques like qPCR, Western blotting, or immunocytochemistry. |
| Compensatory Mechanisms | Consider the potential for compensatory changes in receptor expression or signaling following prolonged exposure to DXM or inhibitors. |
Quantitative Data Summary
The following table summarizes quantitative data on the effects of this compound on cell proliferation from published studies.
| Cell Type | This compound Concentration | Effect on Proliferation | Assay Used | Reference |
| Oligodendrocyte Progenitor Cells (OPCs) | 1 µM | ~4-fold increase | Not specified | [2] |
| Microglia | 1 µM | ~2.5-fold increase | Not specified | [2] |
| Astroglia | 1 µM | ~2-fold increase | Not specified | [2] |
| Rat Hippocampal Progenitor Cells | 40 mg/kg/day (in vivo) | Decrease | BrdU incorporation | [4][5] |
Experimental Protocols
1. In Vitro Neural Progenitor Cell Proliferation Assay using BrdU Incorporation
This protocol is adapted for assessing the effect of this compound on the proliferation of cultured neural progenitor cells (NPCs).
Materials:
-
Neural Progenitor Cells (NPCs)
-
NPC proliferation medium
-
This compound hydrobromide
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I solution
-
Anti-BrdU antibody
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
96-well culture plates
Procedure:
-
Cell Seeding: Plate NPCs in a 96-well plate at a density of 1 x 10^4 cells/well in NPC proliferation medium and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound and dilute it in culture medium to the desired final concentrations. Replace the medium in the wells with the DXM-containing medium or control medium. Incubate for the desired treatment period (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling reagent to each well at a final concentration of 10 µM. Incubate for 2-4 hours.
-
Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
DNA Denaturation: Treat the cells with DNase I solution to expose the incorporated BrdU.
-
Immunostaining: Block non-specific binding and then incubate with an anti-BrdU antibody, followed by a fluorescently-conjugated secondary antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
2. Ki67 Immunocytochemistry for Proliferation Analysis
This protocol can be used as an alternative to BrdU to assess the proliferation of NPCs treated with this compound.
Materials:
-
Same as for the BrdU assay, except for the BrdU labeling reagent and DNase I.
-
Anti-Ki67 antibody.
Procedure:
-
Follow steps 1 and 2 of the BrdU protocol for cell seeding and this compound treatment.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the BrdU protocol.
-
Immunostaining: Block non-specific binding and incubate with an anti-Ki67 antibody, followed by a fluorescently-conjugated secondary antibody.
-
Counterstaining and Imaging: Counterstain with DAPI and acquire images.
-
Analysis: Quantify the percentage of Ki67-positive cells relative to the total number of DAPI-stained cells.
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 2. Effects of this compound on glial cell function: proliferation, maturation, and protection from cytotoxic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Repeated, high-dose this compound treatment decreases neurogenesis and results in depression-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-1 and N-Methyl-d-Aspartate Receptors: A Partnership with Beneficial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]
Strategies to avoid Dextromethorphan degradation during sample preparation
Welcome to the technical support center for Dextromethorphan (DXM) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing DXM degradation during sample preparation and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to inaccurate quantification of this compound.
Issue 1: Low Recovery of this compound During Solid-Phase Extraction (SPE)
-
Question: I am experiencing low and inconsistent recovery of this compound from plasma samples when using a C18 SPE cartridge. What are the potential causes and how can I troubleshoot this?
-
Answer: Low recovery of DXM during SPE can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Improper Cartridge Conditioning and Equilibration:
-
Problem: The C18 sorbent may not be properly activated, leading to poor retention of DXM.
-
Solution: Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) to wet the sorbent, followed by an equilibration step with a solution that mimics the pH and ionic strength of your sample loading solution. Do not let the sorbent bed dry out between steps.
-
-
Sample pH:
-
Problem: this compound is a basic compound. If the pH of the sample loaded onto the C18 cartridge is not optimal, DXM may be in its ionized form, which has lower retention on a non-polar sorbent.
-
Solution: Adjust the pH of your plasma sample to be slightly basic (e.g., pH 8-10) before loading it onto the SPE cartridge. This will ensure DXM is in its neutral, more retentive form. A glycine-sodium hydroxide (B78521) buffer can be effective.[1]
-
-
Inappropriate Wash Solvent:
-
Problem: The wash solvent may be too strong, causing premature elution of DXM from the cartridge along with interferences.
-
Solution: Use a weak wash solvent that can remove endogenous interferences without affecting DXM retention. A common starting point is a low percentage of organic solvent (e.g., 5-10% methanol) in water, maintaining the basic pH.
-
-
Inefficient Elution:
-
Problem: The elution solvent may not be strong enough to completely desorb DXM from the C18 sorbent.
-
Solution: Use a sufficiently strong organic solvent for elution. Methanol (B129727) is commonly used.[2] If recovery is still low, consider adding a small amount of a modifier to the elution solvent, such as a few percent of ammonia (B1221849) or formic acid, to disrupt any secondary interactions between DXM and the sorbent.
-
-
Flow Rate:
-
Problem: A high flow rate during sample loading, washing, or elution can lead to insufficient interaction time between the analyte and the sorbent, resulting in incomplete retention or elution.
-
Solution: Maintain a slow and consistent flow rate throughout the SPE process, typically 1-2 mL/minute.
-
-
Issue 2: this compound Degradation in Prepared Samples Awaiting Analysis
-
Question: I have prepared my this compound samples, but I suspect they are degrading in the autosampler before injection. What could be the cause and how can I prevent this?
-
Answer: this compound can be susceptible to degradation even in processed samples. Here are the key factors to consider:
-
Temperature:
-
Problem: Elevated temperatures in the autosampler can accelerate the degradation of DXM.
-
Solution: Whenever possible, use a refrigerated autosampler set to a low temperature (e.g., 4°C) to maintain the stability of the processed samples.
-
-
Light Exposure:
-
Problem: this compound is known to be labile to photolytic degradation.[3] Exposure of samples to light, especially UV light, can lead to the formation of degradation products.
-
Solution: Use amber or opaque autosampler vials to protect the samples from light. If clear vials are used, ensure the autosampler is covered to minimize light exposure.
-
-
pH of the Final Extract:
-
Problem: The pH of the solvent in which the final extract is dissolved can influence the stability of DXM. While stable in moderately acidic conditions, prolonged exposure to strongly acidic or basic conditions can lead to degradation.
-
Solution: Reconstitute the final extract in a solvent that is compatible with your analytical method and ensures the stability of DXM. A neutral or slightly acidic pH is generally recommended for reversed-phase chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, including:
-
Oxidative Degradation: This is a significant degradation pathway, often leading to the formation of this compound N-oxide.[4]
-
Photodegradation: Exposure to light, particularly UV light, can cause significant degradation. Photodegradation can lead to the formation of various transformation products through reactions like hydroxylation and demethylation.[3][5]
-
Thermal Degradation: High temperatures can induce the breakdown of the this compound molecule.[6][7]
-
Acidic and Basic Hydrolysis: While relatively stable under mild acidic and basic conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can cause hydrolysis.
Q2: What are the known degradation products of this compound?
A2: The primary identified degradation products include:
-
This compound N-oxide: Formed under oxidative stress.[4]
-
Photodegradation Products: These can include hydroxylated and demethylated derivatives of DXM.[3][5]
-
Thermal Degradation Products: Thermal decomposition can lead to the cleavage of the C3H7N bridge and other fragmentations of the molecule.[6][7]
Q3: What are the best practices for storing biological samples containing this compound?
A3: To ensure the stability of this compound in biological matrices, follow these storage guidelines:
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential to minimize enzymatic activity and chemical degradation.[8][9]
-
Light Protection: Store samples in amber or opaque tubes to protect them from light-induced degradation.
-
Anticoagulant Selection: For plasma samples, EDTA is a commonly recommended anticoagulant as it has been shown to be suitable for the storage of many analytes.[10] The choice of anticoagulant can affect analyte stability and may cause matrix effects in LC-MS/MS analysis.[11][12]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to sample degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q4: How can I prevent the formation of this compound N-oxide during sample preparation?
A4: The formation of this compound N-oxide is primarily due to oxidative stress. To minimize its formation:
-
Avoid Oxidizing Agents: Ensure that all reagents and solvents used during sample preparation are free from oxidizing impurities.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid, to the sample or extraction solvent may help to prevent oxidation.
-
Inert Atmosphere: If oxidation is a significant issue, consider performing sample preparation steps under an inert atmosphere (e.g., nitrogen).
-
Control Temperature: As with other degradation pathways, keeping samples cool can help to slow down the rate of oxidation.
Quantitative Data on this compound Degradation
The following table summarizes the results from forced degradation studies, providing an indication of this compound's stability under various stress conditions.
| Stress Condition | Reagents and Duration | Temperature | % Recovery of this compound | Degradation Products Observed | Reference |
| Acidic Hydrolysis | 1 N HCl, 3 hours | 60°C | >99% | No significant degradation | [4] |
| Basic Hydrolysis | 1 N NaOH, 3 hours | 60°C | >99% | No significant degradation | [4] |
| Oxidative Degradation | 3% H₂O₂, 3 hours | 60°C | ~92% | This compound N-oxide | [4] |
| Thermal Degradation | Solid state, 2 days | 60°C | >99% | No significant degradation | [4] |
| Photolytic Degradation | UV light (254 nm), solid state | Ambient | >99% | No significant degradation | [4] |
| Photolytic Degradation | UV light (200 watt hr/m²) | Ambient | 47.45% | Not specified | [13] |
Note: The extent of degradation can vary significantly depending on the precise experimental conditions (e.g., concentration, matrix, light intensity).
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline for the extraction of this compound from plasma using a C18 SPE cartridge, suitable for subsequent LC-MS/MS analysis.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add an internal standard (e.g., this compound-d3).
-
Add 200 µL of distilled water and 50 µL of 1 mol/L glycine-sodium hydroxide buffer (pH 10) and vortex.[1]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Further, wash with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to forced degradation to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Acidic Degradation:
-
Dissolve this compound in 1 N HCl and heat at 60°C for 3 hours.[4] Cool the solution and neutralize with 1 N NaOH.
-
-
Basic Degradation:
-
Dissolve this compound in 1 N NaOH and heat at 60°C for 3 hours.[4] Cool the solution and neutralize with 1 N HCl.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at 60°C for 3 hours.[4]
-
-
Thermal Degradation:
-
Expose solid this compound powder to a temperature of 60°C for 2 days in a calibrated oven.[4]
-
-
Photolytic Degradation:
-
Expose solid this compound powder to UV light (254 nm) for a defined period.[4]
-
Following each stress condition, the samples should be diluted to an appropriate concentration and analyzed by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS/MS) to determine the percentage of remaining this compound and to characterize any degradation products.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound from plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound and dextrorphan solar photo-transformation products by LC/Q-TOF-MS: Laboratory scale experiments and real water samples analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. biocompare.com [biocompare.com]
- 10. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Dextromethorphan and Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Dextromethorphan (DM) and Memantine (B1676192), two N-methyl-D-aspartate (NMDA) receptor antagonists with distinct pharmacological profiles. The following sections detail their mechanisms of action, present quantitative data from preclinical and clinical studies, outline experimental methodologies, and visualize key pathways.
Core Mechanisms of Neuroprotection
Both this compound and Memantine exert their primary neuroprotective effects by modulating the activity of the NMDA receptor, a key player in glutamate-mediated excitotoxicity. However, their interactions with the receptor and their broader pharmacological actions differ significantly.
This compound (DM) is a low-affinity, uncompetitive NMDA receptor antagonist.[1][2] Its neuroprotective effects are not solely reliant on this action. DM also functions as a sigma-1 receptor agonist, which contributes to its neuroprotective properties by modulating calcium signaling and reducing oxidative stress.[1][2] Furthermore, it has been shown to inhibit neuroinflammatory responses.[1][2][3] The multifaceted mechanism of DM, encompassing anti-inflammatory, anti-excitotoxic, and anti-oxidative properties, makes it a compound of interest for various central nervous system (CNS) injuries, including ischemia, seizure, and traumatic brain injury.[1][2][4]
Memantine is also a non-competitive NMDA receptor antagonist, but it is characterized by its low to moderate affinity and strong voltage-dependency.[5][6][7] This allows Memantine to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission, a feature that contributes to its favorable side-effect profile.[5][8] Beyond NMDA receptor antagonism, Memantine has been shown to increase the release of neurotrophic factors from astroglia, such as glial cell line-derived neurotrophic factor (GDNF), and to prevent the over-activation of microglia, thereby exerting anti-inflammatory effects.[9][10]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various experimental models, providing a direct comparison of the neuroprotective effects of this compound and Memantine.
Table 1: Preclinical Neuroprotection in In Vivo Models
| Compound | Model | Species | Dosage | Key Finding | Reference |
| This compound | Transient Focal Ischemia | Rabbit | Plasma levels >1500 ng/ml | 92% reduction in neuronal damage and 65% decrease in ischemic edema. | [11][12] |
| Memantine | Traumatic Brain Injury | Rat | 10 and 20 mg/kg, i.p. | Significantly prevented neuronal loss in hippocampal CA2 and CA3 regions. | [13] |
| This compound | NMDA-mediated excitotoxicity | Mouse | 5 µg/g | Significantly reduced lesion size in gray and white matter. | [3] |
| Memantine | Neonatal Hypoxia-Ischemia | Rat | Not specified | Reduced lethality and brain damage. | [14][15] |
Table 2: Clinical Efficacy in Neurological Conditions
| Compound | Condition | Dosage | Key Finding | Reference |
| This compound | Painful Diabetic Neuropathy | Median dose: 400 mg/day | Reduced pain intensity by a mean of 33% from baseline. | [16] |
| Memantine | Painful Diabetic Neuropathy | Median dose: 55 mg/day | Reduced pain intensity by a mean of 17% from baseline. | [16] |
| This compound | Postherpetic Neuralgia | Median dose: 400 mg/day | Mean reduction in pain intensity of 6%. | [16] |
| Memantine | Postherpetic Neuralgia | Median dose: 35 mg/day | Mean reduction in pain intensity of 2%. | [16] |
| This compound & Memantine (Combination) | Bipolar Spectrum Disorder | DM: 30 mg/day, MM: 5 mg/day | Significant decrease in depression scores and increase in BDNF levels compared to placebo. | [17] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and Memantine are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
This compound's Neuroprotective Pathways.
Memantine's Neuroprotective Pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.
In Vivo Model of Transient Focal Ischemia (this compound)
-
Animal Model: Anesthetized rabbits.
-
Ischemia Induction: Occlusion of the left internal carotid and anterior cerebral arteries for 1 hour, followed by 4.5 hours of reperfusion.
-
Drug Administration: Intravenous infusion of varying doses of this compound or normal saline one hour after the onset of ischemia.
-
Outcome Measures:
-
Neuronal Damage: Histological analysis to quantify ischemic neuronal damage.
-
Ischemic Edema: Measurement of brain water content.
-
Drug Levels: Correlation of plasma and brain this compound levels.
-
-
Adverse Effects Evaluation: Unanesthetized, non-ischemic rabbits received similar infusions to assess for adverse effects such as ataxia.[11][12]
In Vivo Model of Traumatic Brain Injury (Memantine)
-
Animal Model: Adult rats.
-
Injury Induction: Controlled cortical impact device to induce traumatic brain injury (TBI).
-
Drug Administration: Intraperitoneal (i.p.) injection of memantine (10 and 20 mg/kg) or saline immediately after the injury.
-
Outcome Measures:
-
Neuronal Loss: Quantification of neuronal death in the hippocampal CA2 and CA3 regions 7 days after the injury using histological techniques.[13]
-
General Experimental Workflow for In Vitro Neuroprotection Assays
The following diagram illustrates a typical workflow for assessing neuroprotection in vitro.
General In Vitro Neuroprotection Assay Workflow.
Conclusion
Both this compound and Memantine demonstrate significant neuroprotective effects, primarily through the antagonism of the NMDA receptor. Memantine's voltage-dependent and low-affinity profile offers a more targeted approach to blocking excitotoxicity while preserving normal neuronal function. This compound's broader mechanism of action, including sigma-1 receptor agonism and anti-inflammatory effects, may provide advantages in conditions with a more complex pathophysiology involving multiple injury pathways. The choice between these agents in a therapeutic context would depend on the specific neurological condition, the desired therapeutic window, and the underlying mechanisms of neuronal damage. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two promising neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is protective against sensitized N-methyl-D-aspartate receptor-mediated excitotoxic brain damage in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection following focal cerebral ischaemia with the NMDA antagonist this compound, has a favourable dose response profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. Neuroprotection by memantine, a non-competitive NMDA receptor antagonist after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. This compound and memantine in painful diabetic neuropathy and postherpetic neuralgia: efficacy and dose-response trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination of this compound and memantine in treating bipolar spectrum disorder: a 12-week double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Dextromethorphan versus its metabolite dextrorphan in functional assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DXM) is a widely used antitussive that has gained significant attention for its potential therapeutic applications in a range of neurological and psychiatric disorders. Its primary active metabolite, dextrorphan (B195859) (DXO), is formed through O-demethylation in the liver, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Both parent drug and metabolite exhibit complex pharmacology, with distinct profiles at key central nervous system targets, notably the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. Understanding the functional differences between this compound and dextrorphan is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. This guide provides an objective comparison of their performance in functional assays, supported by experimental data and detailed methodologies.
Comparative Pharmacodynamics: Receptor Binding and Functional Activity
This compound and dextrorphan display differential affinities and functional activities at NMDA and sigma-1 receptors. Dextrorphan is a significantly more potent NMDA receptor antagonist, while this compound exhibits higher affinity for the sigma-1 receptor, where it acts as an agonist.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional inhibitory/potentiating concentrations (IC50/EC50) of this compound and dextrorphan at NMDA and sigma-1 receptors.
Table 1: NMDA Receptor Binding Affinities and Functional Antagonism
| Compound | Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |
| This compound | Ki | 1320 - 4540 | Rat brain membranes | [3H]MK-801 | [1] |
| IC50 | 550 | Cultured rat cortical neurons | - | [2] | |
| Dextrorphan | Ki | ~10-fold higher affinity than DXM | - | [3H]TCP | [3][4] |
| - | - | - | [3H]MK-801 | [5][6] |
Table 2: Sigma-1 Receptor Binding Affinities and Functional Agonism
| Compound | Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |
| This compound | Ki | 142 - 652 | - | --INVALID-LINK---pentazocine | [7] |
| Dextrorphan | Ki | High Affinity | - | - | [4] |
Experimental Protocols
Radioligand Binding Assays
1. NMDA Receptor Binding Assay ([3H]MK-801 or [3H]TCP)
-
Objective: To determine the binding affinity (Ki) of this compound and dextrorphan for the NMDA receptor ion channel.
-
Tissue Preparation: Whole brains from male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet (P2 fraction) containing crude synaptic membranes is washed and resuspended in assay buffer.
-
Assay Conditions:
-
Radioligand: [3H]MK-801 or [3H]TCP (a phencyclidine analog that also binds within the NMDA receptor channel).
-
Incubation: Membrane homogenates are incubated with the radioligand and various concentrations of the competing ligand (this compound or dextrorphan) in the presence of glutamate (B1630785) and glycine (B1666218) to open the ion channel. Incubations are typically carried out at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.[5]
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled ligand that fully occupies the binding sites (e.g., 10 µM MK-801).
-
-
Data Analysis: The amount of bound radioactivity is measured by liquid scintillation counting after separating bound from free radioligand by rapid filtration. The Ki values are calculated from the IC50 values (concentration of competing ligand that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
2. Sigma-1 Receptor Binding Assay (--INVALID-LINK---pentazocine)
-
Objective: To determine the binding affinity (Ki) of this compound and dextrorphan for the sigma-1 receptor.
-
Tissue Preparation: P2 rat brain homogenates are prepared as described for the NMDA receptor binding assay.[8]
-
Assay Conditions:
-
Radioligand: --INVALID-LINK---pentazocine.[8]
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compounds.
-
Non-specific Binding: Determined in the presence of a saturating concentration of a selective sigma-1 ligand, such as haloperidol (B65202) (e.g., 10 µM).[8]
-
-
Data Analysis: Similar to the NMDA receptor binding assay, bound radioactivity is quantified, and Ki values are derived from IC50 values.
Functional Assays
1. Electrophysiology: Whole-Cell Patch-Clamp Recording of NMDA-Induced Currents
-
Objective: To assess the functional antagonism of NMDA receptors by this compound and dextrorphan.
-
Cell Preparation: Primary cultures of cortical or hippocampal neurons from embryonic or neonatal rats are prepared and maintained in vitro.[2][9]
-
Recording:
-
Whole-cell voltage-clamp recordings are performed on individual neurons.
-
The cell is held at a negative membrane potential (e.g., -60 mV) to relieve the magnesium block of the NMDA receptor.
-
NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
-
Drug Application: this compound or dextrorphan is applied to the bath solution at various concentrations, and the resulting inhibition of the NMDA-induced current is measured.
-
Data Analysis: The concentration-response curve for the inhibition of the NMDA current is plotted to determine the IC50 value for each compound.
2. Sigma-1 Receptor Functional Assay (e.g., Calcium Mobilization)
-
Objective: To evaluate the agonist activity of this compound and dextrorphan at the sigma-1 receptor.
-
Cell Line: A cell line endogenously expressing or transfected with the sigma-1 receptor is used (e.g., HEK293 cells).
-
Assay Principle: Sigma-1 receptor activation can lead to the modulation of intracellular calcium levels.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound or dextrorphan is added at various concentrations.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader or microscope.
-
-
Data Analysis: The concentration-response curve for the increase in intracellular calcium is used to determine the EC50 value (concentration producing 50% of the maximal response), indicating the potency of the agonist.
Signaling Pathways and Experimental Workflows
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted-3-alkoxy-derivatives of this compound are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effects of this compound and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Dextromethorphan and Codeine's Antitussive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive mechanisms of dextromethorphan and codeine, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the nuances of these two commonly used cough suppressants.
Introduction
This compound and codeine are centrally acting antitussive agents, but they achieve their effects through distinct pharmacological pathways. Codeine, an opiate, exerts its effects primarily through its metabolite, morphine, by acting on μ-opioid receptors.[1][2] In contrast, this compound, a synthetic morphinan (B1239233) derivative, does not have significant activity at opioid receptors and primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor.[3][4][5] This guide delves into the molecular mechanisms, presents comparative experimental data, and provides detailed protocols for key in vivo assays.
Molecular Mechanisms of Action
The primary antitussive mechanisms of this compound and codeine are centered in the brainstem, specifically within the nucleus tractus solitarius (NTS), which acts as a crucial relay center for the cough reflex.[3]
This compound
This compound's antitussive effect is multifaceted, involving the modulation of several receptor systems:
-
NMDA Receptor Antagonism: this compound and its primary active metabolite, dextrorphan, are non-competitive antagonists of the NMDA receptor.[1] By blocking this receptor, they inhibit the excitatory glutamatergic neurotransmission that is crucial for the transmission of cough signals within the brainstem.[6]
-
Sigma-1 Receptor Agonism: this compound is an agonist of the sigma-1 receptor, an intracellular chaperone protein.[1] Activation of sigma-1 receptors is thought to contribute to the antitussive effect, although the precise downstream signaling is still under investigation.[3]
-
Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition: this compound also acts as a weak inhibitor of serotonin and norepinephrine reuptake, which may contribute to its overall pharmacological profile, though the direct contribution to its antitussive effect is less clear.[1]
Codeine
Codeine itself has a relatively weak affinity for opioid receptors.[2] Its antitussive action is primarily mediated by its conversion to morphine in the liver by the cytochrome P450 enzyme CYP2D6.[2] Morphine then acts as a potent agonist at μ-opioid receptors in the central nervous system.[1][2]
-
μ-Opioid Receptor Agonism: Morphine binds to and activates μ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of neuronal activity in the cough center, thereby suppressing the cough reflex.[7] The signaling cascade involves the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels, leading to hyperpolarization and reduced neuronal excitability.
Comparative Quantitative Data
The following tables summarize the binding affinities and antitussive potency of this compound, codeine, and their active metabolites.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | Primary Target | Ki (nM) | Secondary Targets | Ki (nM) |
| This compound | Sigma-1 Receptor | 400 | NMDA Receptor (PCP site) | 1680 |
| Serotonin Transporter (SERT) | 23 | |||
| Norepinephrine Transporter (NET) | 240 | |||
| Dextrorphan | NMDA Receptor (PCP site) | ~10-fold higher affinity than DXM | Sigma-1 Receptor | High Affinity |
| Codeine | μ-Opioid Receptor | >100 | ||
| Morphine | μ-Opioid Receptor | 1.2 | δ-Opioid Receptor | >1000 |
| κ-Opioid Receptor | >1000 |
Data compiled from multiple sources. Ki values can vary between studies due to different experimental conditions.
Table 2: Antitussive Potency (ED50) in Guinea Pig Citric Acid-Induced Cough Model
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | Oral | 32 |
| Codeine | Oral | 12-24 |
| Morphine | Subcutaneous | 1.3 |
ED50 values represent the dose required to produce a 50% reduction in cough frequency and are compiled from various studies. Direct comparison should be made with caution due to inter-study variability.[8][9]
Experimental Protocols
The following are detailed methodologies for commonly used preclinical models to assess antitussive efficacy.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used and validated model for evaluating potential antitussive agents.
4.1.1. Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used. Animals are housed in a controlled environment with ad libitum access to food and water.
4.1.2. Apparatus: A whole-body plethysmography chamber is used to house the animal during the experiment. The chamber is connected to an ultrasonic nebulizer for the delivery of citric acid aerosol and a pressure transducer and microphone to record cough events.
4.1.3. Procedure:
-
Acclimation: Guinea pigs are acclimated to the plethysmography chamber for at least 30 minutes before the start of the experiment.
-
Drug Administration: The test compound (e.g., this compound, codeine) or vehicle is administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined time before the cough challenge (e.g., 30-60 minutes).
-
Cough Induction: The animal is placed in the chamber, and a 0.3 M citric acid solution is nebulized into the chamber for a fixed period, typically 5-10 minutes.
-
Data Acquisition: The number of coughs is counted by a trained observer and/or recorded and analyzed using specialized software that detects the characteristic pressure changes and sounds associated with a cough.
-
Data Analysis: The antitussive effect is calculated as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group. Dose-response curves can be generated to determine the ED50.
Capsaicin-Induced Cough in Guinea Pigs
This model utilizes capsaicin (B1668287), a potent activator of C-fiber sensory nerves in the airways, to induce cough.
4.2.1. Animals and Apparatus: Similar to the citric acid model.
4.2.2. Procedure:
-
Acclimation and Drug Administration: As described for the citric acid model.
-
Cough Induction: A solution of capsaicin (e.g., 30-60 µM) is nebulized into the chamber for a fixed period (e.g., 5 minutes).
-
Data Acquisition and Analysis: The number of coughs is recorded and analyzed as described for the citric acid model.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's primary antitussive mechanism.
Caption: Codeine's primary antitussive mechanism via morphine.
Caption: General workflow for in vivo antitussive studies.
Conclusion
This compound and codeine are effective centrally acting antitussives that operate through distinct molecular mechanisms. Codeine's action is dependent on its metabolism to morphine and subsequent agonism of μ-opioid receptors, a pathway associated with potential side effects such as sedation, constipation, and abuse liability. This compound, on the other hand, exerts its effects primarily through NMDA receptor antagonism and sigma-1 receptor agonism, and is not associated with opioid-like side effects.[4] The choice between these agents in a clinical or research setting should be guided by a thorough understanding of their differing pharmacological profiles. The experimental models and data presented in this guide provide a framework for the continued investigation and development of novel antitussive therapies.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Codeine - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu-opioid receptor agonist effects on medullary respiratory neurons in the cat: evidence for involvement in certain types of ventilatory disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the efficacy of Dextromethorphan in a transgenic mouse model of Alzheimer's
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dextromethorphan's (DM) potential efficacy in transgenic mouse models of Alzheimer's disease (AD). Drawing on its mechanisms of action as an NMDA receptor antagonist and a sigma-1 receptor agonist, this document contrasts its theoretical benefits with established preclinical data from alternative therapeutic agents.
While direct and comprehensive preclinical studies on this compound alone in transgenic Alzheimer's disease (AD) mouse models are not extensively available in the public domain, its known pharmacological actions allow for a comparative assessment against other agents tested in similar models. DM's dual activity as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist suggests potential neuroprotective effects relevant to AD pathology. This guide synthesizes the available information on DM's mechanisms and compares its potential with the established preclinical efficacy of alternative treatments such as Donepezil and Memantine (B1676192) in widely used transgenic mouse models of AD.
This compound's Therapeutic Rationale in Alzheimer's Disease
This compound's potential utility in AD stems from its ability to modulate two key pathways implicated in the disease's progression: glutamatergic excitotoxicity and neuroinflammation, alongside promoting cellular resilience.
-
NMDA Receptor Antagonism: Excessive glutamate, a primary excitatory neurotransmitter, can lead to neuronal damage and death through over-activation of NMDA receptors—a phenomenon known as excitotoxicity. As a non-competitive NMDA receptor antagonist, DM can block this excessive signaling, potentially protecting neurons from damage. This mechanism is shared with the approved AD medication, Memantine.
-
Sigma-1 Receptor Agonism: The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses, neuroplasticity, and neuroprotection. Agonism of the sigma-1 receptor has been shown to have anti-amnesic and neuroprotective effects in various models of neurodegeneration. This pathway is a promising target for therapeutic intervention in AD.
-
Anti-inflammatory Effects: Preclinical studies have shown that this compound can inhibit microglial activation and the subsequent release of pro-inflammatory cytokines, which are known to contribute to the neuroinflammatory cascade in AD.[1]
Comparative Preclinical Data in Transgenic Mouse Models
To provide a framework for evaluating the potential of this compound, this section presents data from studies on established Alzheimer's treatments, Donepezil and Memantine, in commonly used transgenic mouse models.
Table 1: Efficacy of Donepezil in APP/PS1 Mouse Model
| Parameter | Vehicle Control (APP/PS1) | Donepezil Treatment (APP/PS1) | Key Findings | Citation |
| Cognitive Function (Morris Water Maze) | Significant learning and memory deficits | Significant improvement in learning and memory | Donepezil reversed cognitive deficits. | [2] |
| Cognitive Function (Novel Object Recognition) | Impaired recognition memory | Significant improvement in recognition memory | Donepezil improved recognition memory. | [2] |
| Amyloid-β (Aβ) Plaques | High plaque burden | Reduced area of Aβ plaques | Donepezil showed a weak inhibitory effect on Aβ aggregation. | [3] |
| Insoluble Aβ40/Aβ42 Levels | Elevated levels | Decreased levels | Donepezil reduced insoluble Aβ levels. | [2] |
| Microglial Activation (CD68 expression) | Increased expression | Inhibited expression | Donepezil reduced neuroinflammation. | [2] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Increased levels | Reduced release | Donepezil suppressed the release of pro-inflammatory cytokines. | [2] |
Table 2: Efficacy of Memantine in 5xFAD Mouse Model
| Parameter | Vehicle Control (5xFAD) | Memantine Treatment (5xFAD) | Key Findings | Citation |
| Cognitive Function (Contextual Fear Conditioning) | Memory impairments | Reversal of memory impairments in younger mice | Memantine's cognitive benefits were age-dependent. | [4][5] |
| Cognitive Function (Y-Maze) | Impaired spatial working memory | Reversal of impairments in younger mice | Efficacy declined in older mice with advanced pathology. | [4][5] |
| Soluble Aβ Oligomer Levels | High levels | No significant effect | Cognitive benefits appeared independent of direct effects on β-amyloidosis. | [4][5] |
| Total Aβ42 Levels | High levels | No significant effect | [4][5] | |
| Amyloid & Tau Pathology (Preemptive Treatment) | Progressive pathology | Abated amyloid and tau pathology | Early treatment showed disease-modifying potential. | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the cited studies.
Donepezil in APP/PS1 Mice[2][3]
-
Animal Model: Male APP/PS1 double transgenic mice.
-
Treatment: Donepezil was administered chronically, typically mixed in drinking water or via oral gavage. Dosages varied between studies (e.g., 0.1 and 1 mg/kg/day).
-
Behavioral Analysis:
-
Morris Water Maze: To assess spatial learning and memory, mice were trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant were measured.
-
Novel Object Recognition Test: To evaluate recognition memory, mice were exposed to two identical objects and later to one familiar and one novel object. The discrimination index was calculated based on the time spent exploring the novel object.
-
-
Pathological Analysis:
-
Immunohistochemistry: Brain sections were stained with antibodies against Aβ (e.g., 6E10) and microglial markers (e.g., CD68). Congo red staining was used to visualize dense-core plaques.
-
ELISA: Brain homogenates were used to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
Memantine in 5xFAD Mice[4][5]
-
Animal Model: 5xFAD transgenic mice, which exhibit rapid amyloid pathology. Studies often stratify by age to assess efficacy at different disease stages (e.g., 6-7 months vs. 12-15 months).
-
Treatment: Memantine was administered subchronically via intraperitoneal (i.p.) injection (e.g., 10 mg/kg, once daily for 30 days) or in drinking water for longer-term studies.
-
Behavioral Analysis:
-
Contextual Fear Conditioning: To assess associative learning and memory, mice were placed in a novel context and received a mild foot shock. Freezing behavior in the same context was measured 24 hours later.
-
Spontaneous Alternation Y-Maze: To evaluate spatial working memory, mice were allowed to freely explore a Y-shaped maze. The sequence of arm entries was recorded to calculate the percentage of spontaneous alternations.
-
-
Biochemical Analysis:
-
Western Blot and ELISA: Brain lysates were analyzed to determine the levels of soluble Aβ oligomers and total Aβ42.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in the context of Alzheimer's disease and a typical experimental workflow for evaluating therapeutic efficacy in a transgenic mouse model.
Figure 1. Proposed neuroprotective mechanisms of this compound in Alzheimer's disease.
Figure 2. A typical experimental workflow for evaluating a therapeutic agent in a transgenic mouse model of Alzheimer's disease.
Conclusion
While direct preclinical evidence for this compound's efficacy in mitigating core Alzheimer's pathologies in transgenic mouse models is still emerging, its established mechanisms of action provide a strong rationale for its investigation. The data from studies on Memantine, another NMDA receptor antagonist, suggest that cognitive benefits can be achieved, although these may be dependent on the stage of the disease and might not directly impact amyloid plaque load.[4][5] The sigma-1 receptor agonism of DM presents an additional, promising avenue for neuroprotection that warrants further exploration.
Future preclinical studies should focus on evaluating this compound monotherapy in well-characterized transgenic models like APP/PS1 and 5xFAD, with comprehensive assessments of cognitive, pathological, and inflammatory endpoints. Such studies will be critical in validating its potential as a disease-modifying therapy for Alzheimer's disease and providing the necessary data for comparison with existing and novel treatments.
References
- 1. This compound protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 5. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preventive Memantine Treatment at the Preclinical Stage in the Alzheimer's Disease Model of the 5xFAD Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventive Memantine Treatment at the Preclinical Stage in the Alzheimer's Disease Model of the 5xFAD Mouse. | Semantic Scholar [semanticscholar.org]
Dextromethorphan vs. PCP: A Comparative Analysis of Their Differential Effects at the NMDA Receptor
For Immediate Release
This guide provides a detailed, objective comparison of the pharmacological effects of dextromethorphan (DXM) and phencyclidine (PCP) at the N-methyl-D-aspartate (NMDA) receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct mechanisms and functional consequences of these two non-competitive antagonists.
Quantitative Comparison of NMDA Receptor Interactions
The following tables summarize the key quantitative parameters defining the interaction of this compound and PCP with the NMDA receptor.
Table 1: Binding Affinity at the NMDA Receptor
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Citation |
| This compound (DXM) | [³H]TCP | Rat brain homogenates | ~8x higher than σ1 affinity | - | [1] |
| [³H]MK-801 | COS-7 cells expressing NR1/NR2A | - | >10,000 | [2] | |
| Dextrorphan (DXO) | [³H]TCP | Rat brain homogenates | 460 | - | [1] |
| [³H]MK-801 | COS-7 cells expressing NR1/NR2A | - | 56-70 | [2] | |
| Phencyclidine (PCP) | [³H]TCP | Rat cortical membranes | - | - | [3] |
| [³H]MK-801 | COS-7 cells expressing NR1/NR2A | - | 23 | [4] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: Channel Blocking Kinetics and Functional Effects
| Compound | On-rate (kₒₙ) (M⁻¹s⁻¹) | Off-rate (kₒբբ) (s⁻¹) | Functional Effect | Citation |
| This compound (DXM) | 7.7 x 10⁶ (at -60 mV) | ~10 | Reduces channel mean open time and frequency of openings.[5] | [5] |
| Phencyclidine (PCP) | - | - | Increases firing rates and burst activity of A10 dopamine (B1211576) neurons.[6] | [6] |
kₒₙ (On-rate): The rate at which a drug binds to its target. kₒբբ (Off-rate): The rate at which a drug dissociates from its target.
Mechanism of Action at the NMDA Receptor
Both this compound and phencyclidine are non-competitive antagonists of the NMDA receptor, acting as open-channel blockers.[7][8] Their binding site is located within the ion channel pore, often referred to as the "PCP site."[7] For these drugs to exert their inhibitory effect, the channel must first be opened by the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine).[9] Once the channel is open, DXM or PCP can enter and physically obstruct the flow of ions, primarily Ca²⁺ and Na⁺.[10]
The key difference in their functional effects lies in their binding kinetics. This compound exhibits a faster off-rate compared to PCP.[5] This more rapid dissociation from the channel is thought to contribute to its more favorable side-effect profile, as it allows for a more transient and less disruptive modulation of NMDA receptor activity. In contrast, the slower dissociation of PCP leads to a more prolonged channel blockade, which is associated with its potent psychotomimetic effects.[11]
Signaling Pathways and Experimental Workflows
To understand the broader impact of these compounds, it is crucial to visualize the downstream signaling cascades of the NMDA receptor and the experimental methods used to study them.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol is a generalized method for a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site within the NMDA receptor ion channel.[9]
Materials:
-
Membrane Preparation: Rat brain cortical membranes, a rich source of NMDA receptors.
-
Radioligand: A tritium-labeled ligand such as [³H]TCP (thienyl cyclohexylpiperidine).
-
Test Compounds: this compound, Phencyclidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known PCP site ligand (e.g., 10 µM PCP).
-
Equipment: 96-well plates, cell harvester, glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine), scintillation vials, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and competitive binding (membranes + radioligand + serial dilutions of the test compound).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the dried filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the effects of DXM and PCP on NMDA receptor-mediated currents in cultured neurons.[12][13]
Materials:
-
Cell Preparation: Cultured neurons (e.g., rat hippocampal or cortical neurons) expressing NMDA receptors.
-
External (Bath) Solution: Artificial cerebrospinal fluid (aCSF) containing agonists for the NMDA receptor (e.g., NMDA and glycine) and blockers for other ion channels to isolate NMDA receptor currents. Typically, Mg²⁺ is omitted from the external solution to prevent voltage-dependent block.
-
Internal (Pipette) Solution: A solution mimicking the intracellular ionic composition.
-
Test Compounds: this compound, Phencyclidine.
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, recording chamber, glass micropipettes.
Procedure:
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with the internal solution.
-
Cell Selection and Sealing: Under a microscope, approach a healthy neuron with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition: Clamp the cell at a negative holding potential (e.g., -60 mV).
-
Baseline Recording: Perfuse the cell with the external solution containing NMDA and glycine to evoke a stable inward current.
-
Drug Application: Co-apply the agonist solution with increasing concentrations of the test compound (DXM or PCP) and record the inhibition of the NMDA receptor-mediated current.
-
Washout: Perfuse the cell with the agonist-containing solution without the test compound to assess the reversibility of the block.
-
Data Analysis: Measure the peak amplitude of the inward current at each concentration of the test compound. Plot the percentage of current inhibition as a function of drug concentration to determine the IC₅₀ value. The kinetics of the block (on- and off-rates) can be determined by analyzing the time course of the current inhibition and recovery.
Conclusion
This compound and phencyclidine, while both acting as non-competitive antagonists at the NMDA receptor's PCP site, exhibit markedly different pharmacological profiles primarily due to their distinct channel blocking kinetics. The faster off-rate of this compound results in a more transient and less disruptive blockade of NMDA receptor function, which is consistent with its therapeutic applications and more favorable safety profile. In contrast, the slower dissociation of PCP leads to a prolonged and more profound inhibition of NMDA receptor activity, contributing to its significant psychotomimetic effects. A thorough understanding of these differential effects at the molecular and functional levels is critical for the rational design and development of novel NMDA receptor modulators with improved therapeutic indices.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of the phencyclidine-N-methyl-D-aspartate receptor interaction: evidence for a steric blockade of the channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of this compound with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phencyclidine and the midbrain dopamine system: electrophysiology and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. NMDA receptor - Wikipedia [en.wikipedia.org]
- 11. Structural insights into binding of therapeutic channel blockers in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dextromethorphan and Other Sigma-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sigma-1 receptor (σ1R) agonist properties of Dextromethorphan against two other prominent selective σ1R agonists, PRE-084 and SA4503. The information is compiled from preclinical data to assist researchers in selecting the appropriate tool compound for their studies and to provide a comparative landscape for drug development professionals.
Introduction to Sigma-1 Receptor Agonists
The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation by agonists has been shown to modulate a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses, leading to neuroprotective, anti-amnesic, and antidepressant effects in preclinical models. This compound, a commonly known antitussive, also exhibits significant affinity for the σ1R. PRE-084 and SA4503 are two widely used, selective experimental tool compounds for studying σ1R function.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound, PRE-084, and SA4503, based on available experimental findings. It is important to note that direct head-to-head comparisons in single studies are limited, and thus some variability may exist due to different experimental conditions.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | Type | Ki (nM) for σ1R | IC50 (nM) for σ1R | Selectivity Notes |
| This compound | Agonist | 142 - 652[1] | ~200 - 500[2] | Also binds to NMDA receptors and serotonin (B10506) transporters.[1][3] |
| PRE-084 | Agonist | 2.2[4] | 44[5] | High selectivity over σ2R and other receptors.[4][5] |
| SA4503 | Agonist | 4.6[4] | 6.67[4] | High affinity and selective σ1R ligand.[4] |
Table 2: Comparative Functional Efficacy
Direct comparative functional efficacy data (e.g., EC50 values) for all three compounds from a single study is limited. The following table presents available data on their effects in relevant functional assays.
| Compound | Functional Assay | Observed Effect | Quantitative Data |
| This compound | Antidepressant-like effect (Forced Swim Test) | Reduced immobility time in mice.[3] | Effect attenuated by σ1R antagonists.[3] |
| PRE-084 | Neuroprotection (β-Amyloid Toxicity) | Protected cultured cortical neurons.[4] | Maximally neuroprotective at 10 µM.[4] |
| PRE-084 | Neurite Outgrowth (N1E-115 cells) | Induced neurite outgrowth. | - |
| SA4503 | Neuroprotection (Oxidative Stress) | Inhibited H2O2-induced neuronal cell death.[6] | - |
| SA4503 | Neurite Outgrowth (PC12 cells) | Potentiated NGF-induced neurite outgrowth.[7] | Concentration-dependent effect (0.01 - 1.0 µM).[7] |
| PRE-084 & SA4503 | In vivo Neuroprotection (rd10 mouse model of retinitis pigmentosa) | Both improved cell viability and attenuated oxidative stress. | PRE-084 and SA4503 did not significantly improve visual acuity or outer retinal thickness compared to (+)-pentazocine in this model. |
Signaling Pathways
Activation of the σ1R by these agonists initiates a cascade of downstream signaling events. While there is considerable overlap, some studies suggest preferential activation of certain pathways by different agonists.
This compound Activated Sigma-1 Receptor Signaling
This compound's engagement of the σ1R is implicated in its antidepressant-like effects and neuroprotective actions.[3][8] The downstream signaling involves modulation of glutamatergic and serotonergic systems.[9]
This compound's multifaceted signaling.
PRE-084 Activated Sigma-1 Receptor Signaling
PRE-084 is a highly selective agonist and its activation of σ1R has been shown to engage multiple pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways. It also modulates calcium homeostasis and NMDA receptor function.
PRE-084 signaling cascade.
SA4503 Activated Sigma-1 Receptor Signaling
SA4503, another potent and selective agonist, also promotes neuroprotection and neurite outgrowth through the activation of signaling pathways such as MAPK/ERK. It has been shown to suppress oxidative stress-induced cell death.[6]
SA4503 signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for assessing the activity of σ1R agonists.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki and IC50) of a compound for the σ1R.
Radioligand binding assay workflow.
Protocol Details:
-
Tissue Preparation: Whole brains (minus cerebellum) from guinea pigs are homogenized in ice-cold sucrose (B13894) buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a buffer like 50 mM Tris-HCl.
-
Incubation: Assays are typically performed in a total volume of 1 mL containing the membrane preparation, a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine), and a range of concentrations of the unlabeled test compound.
-
Non-specific Binding: Determined in the presence of a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification and Analysis: The radioactivity retained on the filters is measured. Competition binding data are then analyzed to calculate the IC50 and subsequently the Ki value.
Neurite Outgrowth Assay
This assay assesses the ability of a compound to promote the growth of neurites from neuronal cells.
Neurite outgrowth assay workflow.
Protocol Details:
-
Cell Culture: PC12 or other suitable neuronal cell lines are cultured in appropriate media. For differentiation, the serum concentration is often reduced.
-
Treatment: Cells are treated with various concentrations of the σ1R agonist. In some protocols, a sub-optimal concentration of a neurotrophic factor like Nerve Growth Factor (NGF) is used to assess potentiation of its effects.[7]
-
Analysis: After incubation, cells are fixed and immunostained for neuronal markers. The length and number of neurites are then quantified using imaging software.
In Vitro Neuroprotection Assay (LDH Release)
This assay measures the protective effect of a compound against cell death induced by a toxin.
Neuroprotection assay workflow.
Protocol Details:
-
Cell Culture and Treatment: Primary cortical neurons or a neuronal cell line are cultured. Cells are pre-incubated with the σ1R agonist for a specific time before the addition of the toxic insult.
-
Toxicity Induction: A well-characterized neurotoxin, such as hydrogen peroxide (H2O2) for oxidative stress or β-amyloid peptide for Alzheimer's disease models, is added to the culture medium.[4][6]
-
LDH Measurement: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell lysis. Its activity in the supernatant is measured using a colorimetric assay and is proportional to the extent of cell death.
Intracellular Calcium Imaging
This method is used to assess the effect of σ1R agonists on intracellular calcium dynamics.
Calcium imaging workflow.
Protocol Details:
-
Cell Preparation: Cultured neuronal cells are incubated with a calcium-sensitive dye that can be loaded into the cells.
-
Imaging: The cells are placed on a microscope equipped for fluorescence imaging.
-
Data Acquisition: A baseline fluorescence is recorded before the addition of the σ1R agonist. After agonist application, a stimulus that is known to increase intracellular calcium is applied, and the resulting changes in fluorescence are recorded. The data can reveal whether the σ1R agonist modulates calcium influx or release from internal stores.
Conclusion
This compound, PRE-084, and SA4503 are all valuable tools for investigating the therapeutic potential of sigma-1 receptor agonism. PRE-084 and SA4503 offer higher selectivity and potency for the σ1R compared to this compound, making them more suitable for elucidating the specific roles of this receptor. This compound's broader pharmacological profile, including its effects on NMDA receptors and serotonin transporters, may contribute to its overall in vivo effects but complicates its use as a selective σ1R probe. The choice of agonist will ultimately depend on the specific research question, the desired level of selectivity, and the experimental model being used. This guide provides a foundation for making an informed decision based on the available quantitative and qualitative data.
References
- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and sigma ligands: common sites but diverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of this compound | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 8. This compound attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the synergistic effects of Dextromethorphan with other neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
Dextromethorphan (DM), a compound traditionally known for its antitussive properties, is gaining significant attention for its neuroprotective potential. Its multifaceted mechanism of action, primarily involving N-methyl-D-aspartate (NMDA) receptor antagonism and sigma-1 (σ1) receptor agonism, positions it as a compelling candidate for treating a range of neurological disorders. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other neuroprotective agents, supported by experimental data and detailed methodologies.
I. Comparative Efficacy of this compound Combination Therapies
The neuroprotective effects of this compound can be significantly enhanced when used in combination with other agents. This synergy can be either pharmacokinetic, as seen with quinidine, or pharmacodynamic, observed with agents like desferrioxamine and memantine (B1676192). The following tables summarize the quantitative outcomes from key studies.
A. This compound and Quinidine for Agitation in Alzheimer's Disease
The combination of this compound and quinidine, commercially known as Nuedexta, is approved for the treatment of pseudobulbar affect (PBA) and has been investigated for agitation in Alzheimer's disease. Quinidine's primary role is to inhibit the cytochrome P450 2D6 (CYP2D6) enzyme, thereby increasing the bioavailability of DM.[1][2]
Table 1: Efficacy of this compound/Quinidine in Reducing Agitation in Alzheimer's Disease (Phase 2 Trial - NCT01584440) [3][4][5]
| Outcome Measure | DM/Quinidine Group | Placebo Group | p-value |
| Change in NPI Agitation/Aggression Score (Stage 1) | -3.3 (from 7.1 to 3.8) | -1.7 (from 7.0 to 5.3) | <0.001 |
| Change in NPI Agitation/Aggression Score (Stage 2) | -2.0 (from 5.8 to 3.8) | -0.9 (from 6.7 to 5.8) | 0.02 |
| Adverse Events (Incidence >5%) | |||
| Falls | 8.6% | 3.9% | - |
| Diarrhea | 5.9% | 3.1% | - |
| Urinary Tract Infection | 5.3% | 3.9% | - |
NPI: Neuropsychiatric Inventory. Scores range from 0 (absence of symptoms) to 12 (daily, severe symptoms).
B. This compound and Desferrioxamine in a Parkinson's Disease Model
A preclinical study explored the synergistic neuroprotective effects of this compound and desferrioxamine (DFO), an iron chelator, in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. The combination demonstrated a significant reversal of catalepsy and neurochemical deficits.
Table 2: Neuroprotective Effects of this compound and Desferrioxamine Combination in a Parkinson's Disease Rat Model
| Parameter | Control | 6-OHDA | DFO | DM | DFO + DM |
| Catalepsy Score (seconds) | - | Increased | Decreased | Decreased | Significantly Decreased |
| Striatal Dopamine Levels | Normal | Decreased | Increased | Increased | Significantly Increased |
| Antioxidant Enzymes (SOD, CAT, GSH) | Normal | Decreased | Increased | Increased | Significantly Increased |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Normal | Increased | Decreased | Decreased | Significantly Decreased |
| Glutamate Levels | Normal | Increased | Decreased | Decreased | Significantly Decreased |
SOD: Superoxide Dismutase, CAT: Catalase, GSH: Glutathione. This table provides a qualitative summary based on the described synergistic effects in the study.
C. This compound and Memantine in Bipolar Disorder
A clinical trial investigated the add-on therapy of this compound and memantine, another NMDA receptor antagonist, in patients with bipolar disorder. The combination showed improvements in depressive symptoms and an increase in brain-derived neurotrophic factor (BDNF).
Table 3: Efficacy of this compound and Memantine Combination in Bipolar Disorder (NCT03039842) [6][7]
| Outcome Measure | DM + Memantine Group | Placebo Group | p-value |
| Change in Depression Scores (HDRS) | Significant Decrease | No Significant Change | 0.03 |
| Change in BDNF Levels | Significant Increase | No Significant Change | 0.04 |
HDRS: Hamilton Depression Rating Scale. BDNF: Brain-Derived Neurotrophic Factor.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols from the cited studies.
A. Protocol for this compound/Quinidine in Alzheimer's Agitation (NCT01584440)[3][4]
-
Study Design: A Phase 2, multicenter, double-blind, placebo-controlled trial employing a sequential parallel comparison design with two 5-week treatment stages.
-
Participants: Patients with probable Alzheimer's disease, clinically significant agitation, and a Mini-Mental State Examination (MMSE) score between 8 and 28.
-
Intervention:
-
Stage 1: Patients were randomized to receive either this compound (30 mg)/quinidine (10 mg) or a placebo twice daily.
-
Stage 2: Patients on DM/quinidine continued their treatment. Placebo non-responders were re-randomized to either DM/quinidine or placebo.
-
-
Primary Endpoint: Change from baseline in the Neuropsychiatric Inventory (NPI) Agitation/Aggression domain score.
-
Data Analysis: A sequential parallel comparison design analysis was used to compare the treatment effect over the two stages.
B. Protocol for this compound/Desferrioxamine in a Parkinson's Model
-
Animal Model: Parkinson's disease was induced in rats via intracerebroventricular administration of 6-hydroxydopamine (6-OHDA).
-
Treatment Groups:
-
Control
-
6-OHDA only
-
6-OHDA + Desferrioxamine (DFO)
-
6-OHDA + this compound (DM)
-
6-OHDA + DFO + DM
-
-
Assessments:
-
Behavioral: Catalepsy was assessed by measuring the time the rat maintained an imposed posture.
-
Neurochemical: Striatal levels of dopamine, glutamate, nitric oxide, and pro-inflammatory cytokines (IL-1β, TNF-α) were measured. Antioxidant enzyme levels (SOD, CAT, GSH) were also determined.
-
Immunohistochemistry: Staining for neuron-specific enolase (NSE) in the striatum was performed to assess neuronal damage.
-
-
Synergy Analysis: The effects of the combination treatment were compared to the individual treatments to determine synergistic effects.
C. Protocol for this compound/Memantine in Bipolar Disorder (NCT03039842)[8][9]
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled clinical trial.
-
Participants: Patients diagnosed with bipolar spectrum disorder.
-
Intervention: Patients were randomized to one of four groups as an add-on to their regular valproate treatment:
-
Valproate + this compound (30 mg/day) + Memantine (5 mg/day)
-
Valproate + this compound (30 mg/day)
-
Valproate + Memantine (5 mg/day)
-
Valproate + Placebo
-
-
Primary Outcome Measures: Changes in plasma levels of cytokines (e.g., IL-6, IL-8) and BDNF.
-
Secondary Outcome Measures: Changes in depression and mania scores assessed by the Hamilton Depression Rating Scale (HDRS) and Young Mania Rating Scale (YMRS), respectively.
III. Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective synergy.
References
- 1. This compound as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound-Quinidine on Agitation in Patients With Alzheimer Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geriatricsuamsrioa.org [geriatricsuamsrioa.org]
- 5. researchgate.net [researchgate.net]
- 6. Combination of this compound and memantine in treating bipolar spectrum disorder: a 12-week double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Dextromethorphan's Antidepressant Potential: A Comparative Guide to Key Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant potential of dextromethorphan, primarily in its combination formulation with bupropion (B1668061), against other antidepressant alternatives. The information is supported by experimental data from pivotal clinical trials and preclinical studies, with detailed methodologies and visual representations of key biological pathways.
Executive Summary
This compound, in combination with bupropion (marketed as Auvelity), represents a novel, rapid-acting oral antidepressant with a multimodal mechanism of action. Clinical trials have demonstrated its superiority over placebo and bupropion monotherapy in reducing depressive symptoms, with a notable onset of action as early as one week.[1][2][3] Its unique pharmacological profile, targeting the glutamatergic system through N-methyl-D-aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism, distinguishes it from traditional monoaminergic antidepressants.[4][5][6] This guide synthesizes the key findings to provide a comprehensive resource for understanding and evaluating the therapeutic potential of this compound.
Data Presentation: Comparative Efficacy in Major Depressive Disorder (MDD)
The efficacy of this compound/bupropion has been primarily established in two key clinical trials: GEMINI (a placebo-controlled study) and ASCEND (an active-controlled study against bupropion SR).[1][7]
| Trial | Treatment Group | N | Baseline MADRS Score (Mean) | Change from Baseline in MADRS Score at Week 6 (LS Mean) | Response Rate at Week 6 (≥50% MADRS Reduction) | Remission Rate at Week 6 (MADRS ≤10) |
| GEMINI | This compound/Bupropion | 163 | 33.6 | -15.9[4][8][9] | 54.0%[4][8][9] | 39.5%[4][8][9] |
| Placebo | 164 | 33.2 | -12.0[4][8][9] | 34.0%[4][8][9] | 17.3%[4][8][9] | |
| ASCEND | This compound/Bupropion | 43 | Not Reported | -13.7 (overall mean change weeks 1-6)[10][11][12] | 60.5%[10][13] | 46.5%[10][11][12][14] |
| Bupropion SR | 37 | Not Reported | -8.8 (overall mean change weeks 1-6)[10][11][12] | 40.5%[10][13] | 16.2%[11][12][14] |
MADRS: Montgomery-Åsberg Depression Rating Scale; LS Mean: Least Squares Mean; N: Number of patients
Comparison with Other Antidepressants
| Antidepressant Class | Mechanism of Action | Onset of Action | Key Efficacy Findings | Common Side Effects |
| This compound/Bupropion (Auvelity) | NMDA receptor antagonist, Sigma-1 receptor agonist, Norepinephrine-dopamine reuptake inhibitor | Rapid (as early as 1 week)[1][2][3] | Statistically significant improvement in MADRS scores compared to placebo and bupropion alone.[1][7] | Dizziness, headache, diarrhea, somnolence, dry mouth, sexual dysfunction, hyperhidrosis.[4][11][13] |
| Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) | Inhibit reuptake of serotonin | Delayed (typically 2-4 weeks or longer) | Effective for MDD, but a significant portion of patients do not achieve remission. | Nausea, insomnia, sexual dysfunction, weight gain. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Inhibit reuptake of serotonin and norepinephrine | Delayed (typically 2-4 weeks or longer) | Similar efficacy to SSRIs, may be more effective for certain symptoms. | Nausea, dizziness, sweating, constipation, sexual dysfunction. |
| Tricyclic Antidepressants (TCAs) | Inhibit reuptake of serotonin and norepinephrine, block other receptors | Delayed (typically 2-4 weeks or longer) | Highly effective but have a less favorable side-effect profile. | Dry mouth, blurred vision, constipation, urinary retention, weight gain, cardiac side effects. |
| Ketamine/Esketamine | NMDA receptor antagonist | Very rapid (within hours to days) | Highly effective for treatment-resistant depression. | Dissociative effects, increased blood pressure, potential for abuse. Requires administration in a clinical setting.[15] |
Experimental Protocols
Clinical Trial Protocol: GEMINI Study (NCT04019704)
-
Objective: To evaluate the efficacy and safety of this compound/bupropion compared to placebo for the treatment of MDD.[4][8]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[4][8]
-
Participants: Adults (18-65 years) with a diagnosis of MDD (single or recurrent episode) and a MADRS total score of ≥25 at screening and baseline.
-
Intervention: Patients were randomized (1:1) to receive a fixed-dose combination tablet of this compound 45 mg/bupropion 105 mg or a placebo. The dosing regimen was one tablet daily for the first three days, then increased to one tablet twice daily.[8]
-
Primary Outcome Measure: The change from baseline in the MADRS total score at Week 6.[4][8]
-
Secondary Outcome Measures: Change from baseline in MADRS total score at Weeks 1 and 2, clinical response (≥50% reduction in MADRS score), and remission (MADRS score ≤10) at Week 6.[4]
Preclinical Protocol: Forced Swim Test (FST) in Mice
-
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.[8][11]
-
Apparatus: A transparent glass or plastic cylinder (typically 20 cm in diameter and 30-50 cm in height) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or hind limbs (approximately 15 cm).[8][11]
-
Procedure:
-
Acclimation: Mice are typically handled for several days before the test.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).[16]
-
Test Session: Each mouse is placed individually into the cylinder of water for a 6-minute session.[8][11] The session is often recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is typically scored during the last 4 minutes of the 6-minute session.[8] A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Animal Model: Male Swiss Webster mice are a commonly used strain for this test.[17]
Signaling Pathways and Mechanisms of Action
This compound's Multimodal Mechanism of Action
This compound's antidepressant effects are attributed to its interaction with multiple targets in the central nervous system.
Caption: this compound's multimodal antidepressant action.
NMDA Receptor Antagonism and Downstream Signaling
By blocking the NMDA receptor, this compound is thought to induce a transient increase in glutamate release. This "glutamate surge" leads to the activation of AMPA receptors, initiating downstream signaling cascades that promote neuroplasticity.[5]
Caption: NMDA receptor antagonism leading to neuroplasticity.
Sigma-1 Receptor Agonism and Neuroprotective Effects
Activation of the sigma-1 receptor by this compound contributes to its antidepressant and neuroprotective effects by modulating calcium signaling, reducing endoplasmic reticulum stress, and promoting neuronal survival.[4][10][14]
Caption: Sigma-1 receptor agonism promoting neuronal health.
Conclusion
The combination of this compound and bupropion offers a mechanistically novel and rapid-acting oral treatment for major depressive disorder. Its efficacy, demonstrated in robust clinical trials, and its distinct pharmacological profile targeting the glutamatergic system, position it as a significant advancement in antidepressant therapy. For researchers and drug development professionals, the exploration of NMDA receptor antagonists and sigma-1 receptor agonists, as exemplified by this compound, opens new avenues for developing more effective and faster-acting treatments for depression. Further head-to-head comparative studies with other antidepressant classes will be crucial in fully defining its place in the clinical landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. Rapid-acting oral drug (Auvelity) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Efficacy and safety of this compound–bupropion combination (AXS-05) in the treatment of depression: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound-bupropion combination (AXS-05) in the treatment of depression: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpn.or.kr [cpn.or.kr]
- 10. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kadelyx.com [kadelyx.com]
- 16. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A comparative analysis of Dextromethorphan's binding affinity for various receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dextromethorphan's binding affinity for a variety of neural receptors. This compound, a commonly used antitussive, exhibits a complex pharmacological profile by interacting with multiple receptor systems, making it a molecule of significant interest for drug development and neuroscience research.[1][2] This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes relevant biological pathways to offer a comprehensive overview for the scientific community.
I. Comparative Receptor Binding Affinities
This compound and its primary active metabolite, dextrorphan (B195859), interact with several key receptors in the central nervous system.[1] Their binding affinities, typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantify the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50%. A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and dextrorphan for various receptors, as determined by in vitro radioligand binding assays.
| Compound | Target Receptor/Transporter | Parameter | Value (nM) | Species/Tissue |
| This compound | Sigma-1 Receptor | Ki | 63 | Guinea Pig Brain Membranes[3] |
| Serotonin Transporter (SERT) | IC50 | 2.71 | Human[3] | |
| NMDA Receptor (PCP site) | pKi | 1680 | Human Frontal Cortex[4] | |
| NMDA Receptor | IC50 | 550 | Rat Cortical Neurons[4] | |
| Norepinephrine Transporter (NET) | Ki | 6000 - 14,000 | -[5] | |
| Serotonin 5-HT1B/1D Receptors | Ki | <1 μM | Rat Tissues[6] | |
| Histamine H1 Receptor | Ki | <1 μM | Rat Tissues[6] | |
| α2-Adrenergic Receptor | Ki | <1 μM | Rat Tissues[6] | |
| Muscarinic Acetylcholine Receptors | Ki | >10000 | Rat[3] | |
| Dextrorphan | NMDA Receptor (PCP site) | - | ~10-fold higher affinity than DXM | -[4] |
| α3β4 Nicotinic Receptor | - | ~3-fold lower potency than DXM | -[4] | |
| Sigma-1 Receptor | - | High Affinity | -[4] |
II. Experimental Protocols: Radioligand Binding Assay
The determination of a drug's binding affinity for a specific receptor is commonly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[7]
Objective:
To determine the binding affinity (Ki) of this compound for a target receptor (e.g., sigma-1 receptor) through a competitive displacement assay.
Materials:
-
Membrane Preparation: Homogenized tissue or cultured cells expressing the target receptor.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., --INVALID-LINK---pentazocine for the sigma-1 receptor).
-
Test Compound: this compound in a range of concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor to determine non-specific binding.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Filtration Apparatus: A system to separate receptor-bound radioligand from unbound radioligand (e.g., a 96-well filter plate harvester).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). A parallel incubation is performed with the radioligand and a high concentration of an unlabeled competitor to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a filter plate. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
III. Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and biological pathways related to this compound's pharmacology.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. This compound | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dextromethorphan vs. Other Cough Suppressants: A Mechanistic and Efficacy Comparison
A comprehensive guide for researchers and drug development professionals on the distinct mechanisms and clinical effectiveness of leading antitussive agents, supported by experimental data.
Introduction
Cough is a primary defensive reflex of the respiratory system, yet in its chronic form, it can significantly impair quality of life. Pharmacological intervention remains a cornerstone of cough management, with a variety of agents available, each possessing a unique mechanism of action. This guide provides a detailed mechanistic overview and comparative analysis of dextromethorphan against other widely used cough suppressants, including the opioid agonist codeine, the peripherally acting benzonatate (B1666683), and the expectorant guaifenesin (B1672422). By presenting quantitative efficacy data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel antitussive therapies.
Mechanisms of Action: A Diverse Pharmacological Landscape
The antitussive effects of the compared agents are achieved through distinct interactions with the nervous system, either centrally in the brainstem's cough center or peripherally in the airways.
This compound , a non-opioid morphinan (B1239233) derivative, exerts its primary antitussive effect through a central mechanism. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor in the medulla oblongata, the brain's cough control center.[1][2][3] This dual action is believed to increase the threshold for the cough reflex.
Codeine , a classic opioid antitussive, also acts centrally. Its cough-suppressing properties are primarily mediated through its agonistic activity at μ-opioid receptors in the medullary cough center.[4][5][6]
Benzonatate offers a contrasting, peripheral mechanism of action. It is a non-narcotic agent that anesthetizes stretch receptors in the respiratory passages, lungs, and pleura.[7] By dampening the activity of these afferent nerve endings, it reduces the cough reflex at its origin.
Guaifenesin is classified as an expectorant. Its primary role is not to suppress the cough reflex but to make coughs more productive by increasing the volume and reducing the viscosity of respiratory secretions.[8][9] However, some studies suggest it may also have a modest inhibitory effect on cough reflex sensitivity.[10][11]
Comparative Receptor Binding and Action
| Drug | Primary Target(s) | Mechanism of Action | Site of Action |
| This compound | NMDA Receptor, Sigma-1 Receptor | Antagonist (NMDA), Agonist (Sigma-1) | Central (Medulla) |
| Codeine | μ-Opioid Receptor | Agonist | Central (Medulla) |
| Benzonatate | Stretch Receptors (Vagal Afferents) | Anesthetic | Peripheral (Airways) |
| Guaifenesin | Respiratory Tract Glands | Increases secretion volume, reduces viscosity | Peripheral (Airways) |
Comparative Efficacy: Insights from Clinical Trials
The clinical effectiveness of these cough suppressants has been evaluated in numerous studies, with varying results depending on the patient population and the nature of the cough.
A double-blind, crossover trial in patients with chronic, stable cough found that both 20 mg of this compound and 20 mg of codeine were similarly effective in reducing cough frequency. However, this compound was found to lower cough intensity to a greater degree than codeine (p < 0.0008) and was preferred by the majority of patients (p < 0.001).[12][13] More recent placebo-controlled studies have questioned the efficacy of codeine for cough associated with upper respiratory tract infections and chronic obstructive pulmonary disease, suggesting it may be no more effective than placebo in these conditions.[4]
Evidence for benzonatate's efficacy is also present, with one study showing that while benzonatate alone (200 mg) did not significantly inhibit capsaicin-induced cough compared to placebo, its combination with guaifenesin (600 mg) suppressed the cough reflex to a greater degree than either agent alone.[11]
The efficacy of guaifenesin as a primary antitussive is less established. While some studies have shown a reduction in subjective cough severity and an increase in the concentration of capsaicin (B1668287) needed to induce cough in patients with upper respiratory tract infections, others have found no significant effect on objective cough frequency.[8][10][14][15] A long-term study in patients with stable chronic bronchitis did show clinically meaningful reductions in cough and sputum severity with extended-release guaifenesin.[9]
Summary of Quantitative Efficacy Data from Selected Clinical Trials
| Drug | Comparator | Condition | Key Quantitative Finding(s) | Reference(s) |
| This compound (20 mg) | Codeine (20 mg) | Chronic, stable cough | Similar reduction in cough frequency; Greater reduction in cough intensity (p < 0.0008) | [12][13] |
| Benzonatate (200 mg) | Placebo | Acute viral cough (capsaicin challenge) | No significant inhibition of cough-reflex sensitivity alone. | [11] |
| Benzonatate (200 mg) + Guaifenesin (600 mg) | Benzonatate or Guaifenesin alone | Acute viral cough (capsaicin challenge) | Greater suppression of capsaicin-induced cough than either drug alone (p<0.001 vs B, p=0.008 vs G). | [11] |
| Guaifenesin (400 mg) | Placebo | Acute viral URI (capsaicin challenge) | Significantly increased the concentration of capsaicin needed to induce ≥5 coughs (p = 0.028). | [10] |
| Guaifenesin (1200 mg ER) | Placebo | Stable chronic bronchitis | Clinically meaningful reductions in cough and sputum severity over 12 weeks. | [9] |
Experimental Protocols
The evaluation of antitussive agents relies on standardized preclinical and clinical models to ensure the reliability and reproducibility of results.
Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs
This is a widely used and validated model for assessing the efficacy of potential cough suppressants.
Methodology:
-
Animal Selection: Male Hartley guinea pigs are commonly used. Animals are acclimated to the laboratory environment for at least one week prior to experimentation.[16]
-
Apparatus: A whole-body plethysmography chamber is used to house the guinea pig. The chamber is connected to a nebulizer for the administration of citric acid aerosol and a recording system to detect coughs.[16]
-
Procedure:
-
The guinea pig is placed individually into the chamber for a brief acclimation period (e.g., 5-10 minutes).
-
The test compound or vehicle control is administered via the desired route (e.g., oral, intraperitoneal) at a predetermined time before the challenge.
-
A 0.4 M solution of citric acid in sterile saline is nebulized into the chamber for a fixed period (typically 5 to 10 minutes).[16]
-
The number of coughs and the latency to the first cough are recorded during the citric acid exposure and for a defined period immediately following.[16]
-
Clinical Model: Capsaicin Cough Challenge in Humans
This method is used to assess cough reflex sensitivity in a controlled clinical setting.
Methodology:
-
Subject Selection: Healthy volunteers or patients with specific cough-related conditions are recruited. Subjects are typically non-smokers and free of respiratory infections for a specified period before the study.[17][18]
-
Apparatus: A dosimeter-controlled nebulizer is used to deliver single breaths of capsaicin aerosol.[19]
-
Procedure:
-
Subjects inhale a single breath of saline as a control.
-
Increasing, doubling concentrations of capsaicin (e.g., 0.49 to 500 µM) are administered at fixed intervals (e.g., every 30 seconds).[17][19]
-
The number of coughs is counted for a short period (e.g., 15 seconds) after each inhalation.[19]
-
The primary endpoint is often the concentration of capsaicin that elicits a specific number of coughs, such as C2 (two coughs) or C5 (five or more coughs).[17]
-
The test compound or placebo is administered in a double-blind, randomized fashion prior to the challenge.
-
Signaling Pathways
The antitussive effects of this compound and codeine are initiated by their interaction with specific receptors in the central nervous system, leading to a cascade of intracellular events that ultimately suppress the cough reflex.
This compound Signaling Pathway
This compound's primary mechanism involves the antagonism of the NMDA receptor and agonism of the sigma-1 receptor.[1][2] Antagonism of the NMDA receptor reduces glutamatergic excitatory signaling in the brainstem, which is involved in the cough reflex.[20] Agonism of the sigma-1 receptor is also thought to contribute to the antitussive effect, potentially through modulation of neuronal excitability.[21]
Codeine Signaling Pathway
Codeine is a prodrug that is metabolized to morphine, which then acts as an agonist at μ-opioid receptors in the medullary cough center.[5] Activation of these G-protein coupled receptors leads to hyperpolarization of neurons and inhibition of neurotransmitter release, thereby suppressing the cough reflex.[3][22]
Conclusion
This compound stands as a widely used antitussive with a distinct central mechanism of action involving NMDA and sigma-1 receptors. Clinical evidence suggests its efficacy is comparable to, and in some aspects superior to, codeine for chronic cough, with a more favorable side effect profile. Benzonatate offers a peripheral alternative, while guaifenesin's primary role as an expectorant is supplemented by a potential modest effect on cough reflex sensitivity. The choice of agent depends on the underlying cause and nature of the cough. For researchers and drug development professionals, understanding these mechanistic differences and the nuances of their clinical efficacy is crucial for the innovation of more targeted and effective antitussive therapies. The continued use of robust preclinical and clinical models will be paramount in this endeavor.
References
- 1. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. How Benzonatate Works to Relieve Cough: Mechanism, Effectiveness, and Tips [dirxhealth.com]
- 8. drugtopics.com [drugtopics.com]
- 9. Long-Term Study of Extended-Release Guaifenesin Shows Symptom Relief in Stable Chronic Bronchitis Patients [prnewswire.com]
- 10. Effect of guaifenesin on cough reflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of cough-reflex sensitivity by benzonatate and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and codeine: objective assessment of antitussive activity in patients with chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. Patient-reported outcomes to assess the efficacy of extended-release guaifenesin for the treatment of acute respiratory tract infection symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cough reflex testing with inhaled capsaicin in the study of chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Capsaicin-induced cough in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Effects of N-methyl-D-aspartate antagonists on the cough reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Dextromethorphan's Anti-inflammatory Effects: A Comparative Guide
Introduction
Dextromethorphan (DXM), a synthetically produced morphinan (B1239233) derivative, is widely recognized as an over-the-counter antitussive (cough suppressant).[1][2] Beyond its established role in cough suppression, a growing body of preclinical and clinical research has illuminated its potential as a potent anti-inflammatory and immunomodulatory agent.[3] These properties suggest that DXM could be repurposed for a range of inflammatory and autoimmune conditions.[4] This guide provides an objective comparison of DXM's anti-inflammatory performance, supported by experimental data, detailed protocols, and an assessment of the reproducibility of its effects across various models.
The anti-inflammatory actions of this compound are attributed to several mechanisms, including its role as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor (S1R) agonist.[5][6][7] These interactions modulate downstream signaling cascades, leading to a reduction in pro-inflammatory mediators. Evidence suggests DXM can suppress the production of key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-17A, and inhibit inflammatory pathways such as nuclear factor-kappaB (NF-κB) and c-Jun N-terminal kinase (JNK).[3][8] This multifaceted activity has been observed in models of rheumatoid arthritis, psoriasis, neuroinflammation, and osteoarthritis.[3][8][9]
Data Presentation: Summary of Preclinical and Clinical Findings
The anti-inflammatory efficacy of this compound has been quantified in various experimental settings. The tables below summarize key quantitative data from in vitro, in vivo, and human clinical studies.
Table 1: Summary of Preclinical In Vitro Studies
| Cell Model | Inflammatory Stimulus | DXM Concentration | Key Quantitative Findings | Reference |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | 12.5 µM | Significantly suppressed LPS-induced TNF-α, IL-6, and IL-12 secretion. Inhibited T-cell proliferation. | [3][10] |
| Human Monocyte-Derived Dendritic Cells (MDDCs) | Lipopolysaccharide (LPS) | Not specified | Decreased LPS-induced surface expression of CD80, CD83, HLA-DR and secretion of IL-6 and IL-12. | [10] |
| Pig/Human OA Chondrocytes | Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Restored TNF-α-mediated reduction of collagen II and decreased TNF-α-induced MMP-13 production. | [8] |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | Not specified | Alleviated the increase in LPS-induced TNF-α expression. Markedly inhibited the expression of caspase-3. | [11] |
| RAW264.7 Murine Macrophages | Group A Streptococcus (GAS) | Not specified | Significantly inhibited membrane translocation of NADPH oxidase subunit p47phox and subsequent ROS generation. | [12] |
Table 2: Summary of Preclinical In Vivo (Animal) Studies
| Animal Model | Condition | DXM Dosage & Route | Key Quantitative Findings | Reference |
| DBA/1J Mice | Collagen-Induced Arthritis (CIA) | 20 mg/kg/day (Oral) | Attenuated arthritis severity. Reduced serum and paw tissue levels of TNF-α, IL-6, and IL-17A. | [3] |
| BALB/c Mice | Imiquimod (B1671794) (IMQ)-Induced Psoriasis | 10 mg/kg/day (Oral) | Significantly decreased Psoriasis Area and Severity Index (PASI) score. Reduced mRNA levels of TNF-α, IL-6, IL-17A, and IL-22 in skin. | [9][13] |
| C57BL/6J Mice | Collagen-Induced Arthritis (CIA) | Not specified | Protected mice from severe inflammation and cartilage destruction. | [8] |
Table 3: Summary of Human Clinical Studies
| Study Population | Condition | DXM Dosage & Duration | Key Quantitative Findings | Reference |
| Patients with Rheumatoid Arthritis (n=24) | Rheumatoid Arthritis (RA) | 60-120 mg/day for 6 months (Add-on therapy) | Significantly reduced serum levels of TNF-α, IFN-γ, and IL-17A.[3] A separate trial noted a dosage of 120 mg once daily for 6 months. | [3][14] |
| Habitual Male Smokers (n=40) | Smoking-Induced Inflammation | 120 mg/day for 6 months | Increased flow-mediated dilatation (FMD) by 32%. Decreased high-sensitivity C-reactive protein (hs-CRP), IL-6, and TNF-α receptor II. | [15] |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of scientific findings. Below are protocols for key experiments cited in the studies.
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model : Male DBA/1J mice, 8-10 weeks old.
-
Induction : Mice are immunized with an emulsion of 100 µg of bovine type II collagen (CII) and 100 µg of Mycobacterium tuberculosis in complete Freund's adjuvant via intradermal injection at the base of the tail. A booster injection (100 µg of CII in incomplete Freund's adjuvant) is given 21 days later.
-
Treatment Protocol : Following the booster, mice are orally administered this compound (20 mg/kg daily) or a vehicle control.
-
Assessment : The severity of arthritis is monitored by scoring each paw on a scale of 0-4 (0=no swelling, 1=swelling of one joint, 2=mild swelling of the ankle or wrist, 3=severe swelling of the entire paw, 4=deformity or ankylosis). Blood and paw tissues are collected for cytokine analysis (ELISA) and histological examination.[3]
Imiquimod (IMQ)-Induced Psoriasis in Mice
-
Animal Model : Female BALB/c mice, 8 weeks old.
-
Induction : A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back skin of the mice for seven consecutive days to induce psoriasis-like skin inflammation.
-
Treatment Protocol : this compound (10 mg/kg) is administered daily via oral gavage.
-
Assessment : Skin lesions are scored daily based on the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a 0-4 scale. Skin and spleen samples are collected for histopathological analysis and measurement of cytokine mRNA levels (qPCR).[9][13]
In Vitro Dendritic Cell (DC) Maturation and Cytokine Production
-
Cell Preparation : Bone marrow-derived dendritic cells (BMDCs) are generated from the bone marrow of mice and cultured in RPMI-1640 medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and IL-4.
-
Experiment : Immature BMDCs are pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce maturation.
-
Analysis : After 24 hours, cell culture supernatants are collected and analyzed for cytokine concentrations (TNF-α, IL-6, IL-12) using ELISA. The expression of cell surface markers (e.g., CD80, CD86) is measured by flow cytometry to assess DC maturation.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes involved in this compound's anti-inflammatory action.
References
- 1. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 2. health.clevelandclinic.org [health.clevelandclinic.org]
- 3. This compound Exhibits Anti-inflammatory and Immunomodulatory Effects in a Murine Model of Collagen-Induced Arthritis and in Human Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. Chondroprotective Effects and Mechanisms of this compound: Repurposing Antitussive Medication for Osteoarthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Anti-Inflammatory and Immunomodulatory Effects in a Murine Model: Therapeutic Implication in … [ouci.dntb.gov.ua]
- 10. This compound Inhibits Activations and Functions in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Suppresses Lipopolysaccharide-Induced Epigenetic Histone Regulation in the Tumor Necrosis Factor-α Expression in Primary Rat Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. Treatment with this compound improves endothelial function, inflammation and oxidative stress in male heavy smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Dextromethorphan Synthesis Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct published synthesis protocols for Dextromethorphan. The selected methods highlight a traditional approach and a more recent, greener alternative, offering insights into the evolution of synthetic strategies for this widely used pharmaceutical agent. The comparison is based on reported data from published patents and scientific literature, focusing on key performance indicators such as reaction yield, purity, and environmental impact.
Comparative Analysis of Synthesis Protocols
Two primary routes for the synthesis of this compound are detailed below: a traditional method involving Grewe's cyclization with strong acids and a modern approach employing a greener O-methylation process.
Protocol 1: Traditional Synthesis via Grewe's Cyclization with Phosphoric Acid
This classical approach relies on the acid-catalyzed cyclization of a substituted octahydroisoquinoline intermediate. While effective, this method often requires harsh reaction conditions and the use of strong, corrosive acids, posing environmental and equipment challenges. The final step involves an O-methylation to yield this compound.
Protocol 2: Modern "Green" Synthesis via Selective O-Methylation with Dimethyl Carbonate (DMC)
In an effort to develop more environmentally friendly and cost-effective methods, recent protocols have focused on improving specific steps of the synthesis. One such improvement is the use of dimethyl carbonate (DMC) for the O-methylation of the precursor, (+)-3-hydroxy-17-methyl-(9α, 13α, 14α)-morphinan. DMC is a non-toxic, biodegradable reagent that offers a safer alternative to traditional methylating agents.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the O-methylation step in the traditional versus the modern, greener protocol.
| Parameter | Protocol 1: Traditional O-Methylation | Protocol 2: "Green" O-Methylation with DMC |
| Methylating Agent | Phenyltrimethylammonium chloride | Dimethyl carbonate (DMC) |
| Catalyst/Base | Sodium methoxide | Tetra-n-butyl ammonium (B1175870) bromide |
| Solvent | Methanol | Toluene |
| Reaction Temperature | Not specified | 70-75 °C |
| Reported Yield | High (exact percentage not consistently reported) | ~95% |
| Purity | High (specifications met for pharmaceutical use) | High |
| Key Advantages | Established and well-documented | Lower cost, reduced toxicity, more convenient manufacturing process[1] |
| Key Disadvantages | Use of hazardous reagents | Newer technology, may require process optimization |
Experimental Protocols
Protocol 1: General Traditional Synthesis Pathway
The synthesis of this compound traditionally begins with the preparation of the key intermediate, 1-(4-methoxy)benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline.[1] This intermediate undergoes N-methylation followed by a chiral separation to obtain the desired single optical isomer.[1] The crucial step is the acid-catalyzed cyclization (Grewe's cyclization), which is often carried out under harsh conditions using strong acids like phosphoric acid.[1][2] This cyclization can lead to the hydrolysis of the methoxy (B1213986) group, necessitating a final O-methylation step to yield this compound.[1]
Protocol 2: Detailed "Green" O-Methylation Step
This protocol focuses on the final O-methylation step, starting from the precursor (+)-3-hydroxy-17-methyl-(9α, 13α, 14α)-morphinan.
Materials:
-
(+)-3-hydroxy-17-methyl-(9α, 13α, 14α)-morphinan (Intermediate II)
-
Dimethyl carbonate (DMC)
-
Tetra-n-butyl ammonium bromide
-
Toluene
Procedure:
-
In a 1L three-necked bottle, add the intermediate (+)-3-hydroxy-17-methyl-(9α, 13α, 14α)-morphinan (25.7g, 0.1mol), dimethyl carbonate (9.0g, 0.1mol), tetra-n-butyl ammonium bromide (1.6g, 0.05eq), and 200mL of toluene.[1]
-
Initiate stirring and heat the mixture to 70-75 °C until the system dissolves and becomes homogeneous.[1]
-
Maintain the reaction at this temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Wash the organic phase sequentially with water, 10% hydrochloric acid, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol (B145695) to yield pure this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the traditional and a more modern synthesis approach for this compound.
Caption: A high-level overview of a traditional this compound synthesis pathway.
Caption: Workflow of a modern synthesis using a rare earth Lewis acid catalyst.[3]
References
A Comparative Guide to Analytical Methods for Dextromethorphan Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Dextromethorphan (DXM), a common antitussive agent. The following sections detail the performance characteristics and experimental protocols of key techniques, supported by experimental data to aid in method selection for research, quality control, and clinical applications.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on factors such as sensitivity, linearity, and the nature of the sample matrix. The table below summarizes the quantitative performance of commonly employed techniques for this compound analysis.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Syrup, Bulk Drug | 0.0776 - 0.1163 mg/mL[1] | 4.142 x 10⁻³ µg/mL[1] | 1.38 x 10⁻² µg/mL[1] | Cost-effective, robust, widely available | Moderate sensitivity, potential for matrix interference |
| GC-MS | Urine, Oral Fluid | 10 - 100 ng/mL[2][3] | 1 ng/mL[2][3][4] | 10 ng/mL[2] | High specificity and sensitivity, definitive identification | Derivatization may be required, more complex instrumentation |
| LC-MS/MS | Rat Plasma, Oral Fluid | 0.1 - 100 ng/mL[5] | - | 0.1 ng/mL[5] | Very high sensitivity and selectivity, suitable for complex matrices | High cost of instrumentation and maintenance |
| Capillary Electrophoresis | Pharmaceuticals | Correlation coefficient: 0.9971[6] | - | - | High separation efficiency, low sample and reagent consumption | Lower sensitivity compared to MS methods, reproducibility can be challenging |
| UV-Vis Spectrophotometry | Syrup, Bulk Drug | 10 - 50 µg/mL[7][8] | - | - | Simple, rapid, and economical | Low specificity, susceptible to interference from other UV-absorbing compounds |
| Electrochemical Sensors | Pharmaceuticals, Serum, Urine | 0.1 - 100 µM[9] | 0.02 µM[9] | - | High sensitivity, portability, low cost | Susceptible to electrode fouling, selectivity can be a challenge |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations like syrups.
-
Chromatographic Conditions:
-
Column: RP-18, Nucleodur (250 mm x 4 mm, 5 µm)[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) (70:30 v/v) containing sodium docusate (B154912) and ammonium (B1175870) nitrate, with the pH adjusted to 3.4[1].
-
Flow Rate: 1 mL/min[1]
-
Detection: UV at 280 nm[1]
-
Temperature: 50°C[10]
-
-
Sample Preparation (for Syrup):
-
Accurately measure a volume of syrup equivalent to a known concentration of this compound.
-
Dilute the sample with the mobile phase to fall within the calibrated linearity range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the sensitive and specific detection of this compound and its primary metabolite, dextrorphan (B195859), in biological matrices such as urine and oral fluid.[2][3][4]
-
Instrumentation:
-
An Agilent 6890/5973 GC-MS system or equivalent.
-
Column: A suitable capillary column for drug analysis (e.g., DB-5MS).
-
-
GC-MS Parameters:
-
Initial Oven Temperature: 100°C[2]
-
Temperature Program: Ramp at 40°C/min to 180°C, then ramp at 5°C/min to 230°C.[2]
-
Transfer Line Temperature: 280°C[2]
-
Ion Source Temperature: 230°C[2]
-
Quadrupole Temperature: 150°C[2]
-
Quantifying Ions: m/z 271 for this compound and m/z 329 for Dextrorphan.[2][3][4]
-
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the urine or oral fluid sample.
-
Apply the sample to a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound and its metabolites in complex biological matrices like plasma.[5]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard.
-
Add a protein precipitation agent, such as acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
Visualized Workflows and Comparisons
To further elucidate the experimental processes and highlight the key differences between the analytical techniques, the following diagrams are provided.
Caption: General experimental workflow for this compound analysis.
Caption: Comparison of key features of analytical methods.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of ELISA and GC-MS procedures for the quantification of this compound and its main metabolite dextrorphan in urine and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Separation and determination of pseudoephedrine, this compound, diphenhydramine and chlorpheniramine in cold medicines by nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. A novel electrochemical sensor based on a Cu-coordinated molecularly imprinted polymer and MoS2 modified chitin-derived carbon for selective detection of this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ingentaconnect.com [ingentaconnect.com]
Safety Operating Guide
Proper Disposal of Dextromethorphan in a Laboratory Setting: A Step-by-Step Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of dextromethorphan, ensuring compliance and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound, in its pure form or as this compound hydrobromide, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] However, proper disposal through controlled methods is crucial to prevent environmental contamination. Discharge into sewer systems is not a permissible disposal route.[3][4] The recommended disposal method is through a licensed chemical destruction facility or controlled incineration.[3]
Key Disposal Data from Safety Data Sheets (SDS)
For quick reference, the following table summarizes key disposal and safety information derived from various Safety Data Sheets for this compound and its hydrobromide salt.
| Parameter | Information | Source |
| RCRA Hazardous Waste | No | [1][2] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration | [3] |
| Sewer Discharge | Prohibited | [3][4] |
| Spill Cleanup | Collect material in suitable, closed containers for disposal | [1][4][5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects | [6] |
Experimental Protocols for Disposal
While specific experimental protocols for the destruction of this compound are not detailed in publicly available literature, the standard operational procedure within a laboratory setting involves segregation, proper containment, and transfer to a certified waste management vendor. The following workflow outlines the necessary steps.
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste in a laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
